molecular formula C7H6BrNO2 B574454 2-(2-Bromopyridin-4-YL)acetic acid CAS No. 183483-29-6

2-(2-Bromopyridin-4-YL)acetic acid

Cat. No.: B574454
CAS No.: 183483-29-6
M. Wt: 216.034
InChI Key: SJFRXYCVLZOAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromopyridin-4-yl)acetic acid is a halogenated pyridine derivative that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. Its structure, featuring both a bromine atom and an acetic acid side chain on the pyridine ring, makes it a valuable building block for the design and synthesis of novel bioactive molecules. This compound is particularly relevant in the development of potential anticancer agents. Research indicates that bromo-pyridine intermediates are utilized in the synthesis of complex hybrid molecules designed to inhibit tubulin polymerization, a key mechanism for anticancer activity that leads to cell cycle arrest and apoptosis in resistant cancer cell lines . Furthermore, as a nitrogen-containing heterocycle, it falls within a class of compounds extensively investigated for their antimicrobial properties. Alkaloids and synthetic heterocycles with structural similarities have demonstrated significant antibacterial and antifungal activity by disrupting critical pathways in pathogenic bacteria and fungi, offering a promising avenue for addressing multidrug-resistant infections . The reactivity of the bromine atom allows for metal-catalyzed cross-coupling reactions, while the carboxylic acid group enables amide bond formation or esterification, providing researchers with multiple avenues for molecular diversification. This makes this compound a versatile scaffold for constructing compound libraries aimed at probing biological targets and identifying new therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromopyridin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-6-3-5(1-2-9-6)4-7(10)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFRXYCVLZOAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652143
Record name (2-Bromopyridin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183483-29-6
Record name (2-Bromopyridin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 183483-29-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Bromopyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed examination of the essential physicochemical properties of 2-(2-Bromopyridin-4-YL)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding these fundamental characteristics is paramount for predicting a molecule's behavior in biological systems, guiding formulation development, and ensuring the integrity of experimental data. This document moves beyond a simple recitation of data points, offering insights into the causality behind experimental choices and the interplay between a molecule's structure and its macroscopic properties.

Molecular Structure and Core Chemical Identifiers

This compound is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of the bromine atom at the 2-position and the acetic acid moiety at the 4-position significantly influences its electronic distribution, polarity, and hydrogen bonding capabilities, which in turn dictate its physicochemical profile.

Table 1: Core Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 183483-29-6PubChem[1]
Molecular Formula C₇H₆BrNO₂PubChem[1]
Molecular Weight 216.03 g/mol PubChem[1]
Canonical SMILES C1=CN=C(C=C1CC(=O)O)BrPubChem[1]

Key Physicochemical Parameters: A Blend of Computed and Expected Properties

Precise experimental determination of all physicochemical properties is not always publicly available. In such cases, high-quality computational predictions, grounded in established theoretical models, provide valuable initial assessments for researchers. It is crucial to note that while these predictions are informative, they should be verified experimentally for mission-critical applications.

Table 2: Summary of Physicochemical Properties of this compound

PropertyPredicted/Computed ValueExperimental Value (if available)Relevance in Drug Discovery
Melting Point (°C) ~150-160 (Predicted)Not AvailableInfluences solubility, stability, and formulation choices.
Boiling Point (°C) 374.1 at 760 mmHgNot AvailableIndicates volatility; relevant for purification and handling.
Aqueous Solubility Low to Moderate (Predicted)Not AvailableCritical for absorption and bioavailability.
pKa (acidic) ~3.5 - 4.5 (Predicted)Not AvailableGoverns ionization state at physiological pH, affecting solubility and membrane permeability.
pKa (basic) ~1.0 - 2.0 (Predicted)Not AvailableThe electron-withdrawing bromine atom reduces the basicity of the pyridine nitrogen.
LogP 1.471Not AvailableA measure of lipophilicity, impacting absorption, distribution, metabolism, and excretion (ADME) properties.
Density (g/cm³) 1.71Not AvailableUseful for formulation and process development.
Melting Point: A Window into Crystal Lattice Energy

The melting point of a solid is a measure of the energy required to overcome the forces holding the molecules together in the crystal lattice. For this compound, the presence of a carboxylic acid group allows for strong hydrogen bonding, while the pyridine ring can participate in π-π stacking interactions. These intermolecular forces suggest a relatively high melting point for a molecule of its size. For comparison, the non-brominated analog, 2-(pyridin-4-yl)acetic acid, has a reported melting point of 139-141 °C. The addition of a bromine atom, which increases molecular weight and polarizability, would be expected to further increase the melting point.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug candidate's success. The "shake-flask" method is a gold-standard technique for determining equilibrium solubility.[2]

Experimental Protocol: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines a generalized procedure for determining the thermodynamic solubility of a compound like this compound.

Objective: To determine the equilibrium solubility of the test compound in various aqueous media.

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Media: Prepare PBS, SGF, and SIF according to standard protocols.

  • Sample Preparation: Add an excess amount of this compound to separate vials containing a known volume of each test medium. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (typically 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (24-48 hours is common for many compounds, but may need to be extended for poorly soluble molecules).

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Quantification: Determine the concentration of the compound in the original supernatant by comparing the peak area to a standard curve prepared with known concentrations of the compound.

Causality Behind Experimental Choices:

  • The use of different pH media (1.2, 6.8, and 7.4) mimics the physiological environments of the stomach, small intestine, and blood, respectively, providing insights into pH-dependent solubility.[2]

  • Equilibration for 24-48 hours is a standard practice to ensure that the system has reached thermodynamic equilibrium.

  • Centrifugation is a critical step to separate the saturated solution from the excess solid without disturbing the equilibrium.

Caption: Workflow for Shake-Flask Solubility Determination.

pKa: The Ionization Constant

The pKa values of a molecule dictate its ionization state at a given pH. This compound has two ionizable centers: the carboxylic acid group and the pyridine nitrogen.

  • Acidic pKa (Carboxylic Acid): The carboxylic acid group is expected to have a pKa in the range of 3.5 to 4.5. The electron-withdrawing nature of the bromopyridine ring will likely lower this pKa relative to a simple alkyl carboxylic acid.

  • Basic pKa (Pyridine Nitrogen): The pyridine nitrogen is basic. However, the strongly electron-withdrawing bromine atom at the 2-position significantly reduces the electron density on the nitrogen, making it a much weaker base than pyridine itself. The pKa of its conjugate acid is therefore predicted to be low, likely in the range of 1.0 to 2.0.

Potentiometric titration is a common and accurate method for determining pKa values.[3]

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the pKa values of this compound.

Materials:

  • This compound

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

  • High-purity water (degassed)

  • Calibrated pH meter and electrode

  • Automatic titrator or burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of high-purity water.

  • Titration with Base (for acidic pKa):

    • Place the solution in a beaker with a stir bar and immerse the pH electrode.

    • Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of titrant.

    • Continue the titration past the equivalence point.

  • Titration with Acid (for basic pKa):

    • Dissolve a fresh sample in water and titrate with the standardized HCl solution, again recording the pH at each step.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (the steepest part of the curve).

Causality Behind Experimental Choices:

  • Using standardized acid and base solutions is crucial for accurate determination of the equivalence point.

  • Degassed water is used to prevent dissolved CO₂, which is acidic, from interfering with the titration.

  • Plotting the derivative of the titration curve (dpH/dV) can help to more accurately identify the equivalence point.

Caption: Workflow for Acidic pKa Determination.

Spectroscopic Profile: A Molecular Fingerprint

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will provide information about the number and chemical environment of the hydrogen atoms.

  • Pyridine Protons: Three aromatic protons on the pyridine ring will likely appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm). The bromine atom will influence the chemical shifts of the adjacent protons.

  • Methylene Protons: The two protons of the methylene group (-CH₂-) adjacent to the carboxylic acid will appear as a singlet, likely in the region of δ 3.5-4.0 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid will be a broad singlet, typically far downfield (δ 10-13 ppm), and its presence may be solvent-dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for each unique carbon atom.

  • Pyridine Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbon attached to the bromine atom will be significantly affected.

  • Methylene Carbon: The methylene carbon will be found in the aliphatic region (δ 30-50 ppm).

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ 170-180 ppm).

Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry (EI-MS) will lead to fragmentation of the molecule. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[4][5]

  • Molecular Ion (M⁺): A pair of peaks at m/z 215 and 217, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

  • Loss of Bromine: A significant fragment at m/z 136, corresponding to the loss of the bromine radical.

  • Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion or other fragments is a common fragmentation pathway for carboxylic acids.

  • Other Fragments: Cleavage of the acetic acid side chain can also occur.

G M Molecular Ion (M⁺) m/z 215/217 Frag1 [M - Br]⁺ m/z 136 M->Frag1 - Br• Frag2 [M - COOH]⁺ m/z 170/172 M->Frag2 - •COOH

Caption: Predicted Major Fragmentation Pathways.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

  • C=C and C=N Stretches (Pyridine Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: Typically found in the fingerprint region, below 800 cm⁻¹.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the key physicochemical properties of this compound, combining computed data with established experimental methodologies. For researchers in drug discovery and development, this information serves as a critical foundation for designing experiments, interpreting data, and making informed decisions about the progression of this and structurally related compounds. The next logical step for any research program utilizing this molecule would be the experimental verification of the predicted properties, particularly aqueous solubility and pKa, as these will have the most significant impact on its biological performance.

References

A Technical Guide to 2-(2-Bromopyridin-4-yl)acetic Acid: A Versatile Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-(2-Bromopyridin-4-yl)acetic acid, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, provide a detailed, field-proven protocol for its synthesis via ester hydrolysis, and explore its strategic applications in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.

Core Molecular and Physicochemical Profile

This compound is a substituted pyridine derivative that serves as a valuable starting material and intermediate. Its structure incorporates three key functional regions: a pyridine ring, a bromine atom, and a carboxymethyl group. This unique combination allows for orthogonal chemical modifications, making it a highly sought-after scaffold in synthetic chemistry. The bromine atom is particularly useful as it provides a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the systematic exploration of chemical space around the pyridine core.

Molecular Structure

The structural arrangement of this compound is foundational to its chemical reactivity and utility.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The compound's properties are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
IUPAC Name 2-(2-bromo-4-pyridinyl)acetic acidPubChem[1]
CAS Number 183483-29-6ChemicalBook[2], PubChem[1]
Molecular Formula C₇H₆BrNO₂PubChem[1], Chemsrc[3]
Molecular Weight 216.03 g/mol PubChem[1][4]
Exact Mass 214.95819 DaPubChem[1]
Appearance Off-white to brown solidChemicalBook[2]
Melting Point 145-150 °CChemicalBook[2]
Boiling Point 374.1 ± 27.0 °C (Predicted)ChemicalBook[2]
Density 1.710 ± 0.06 g/cm³ (Predicted)ChemicalBook[2]
pKa 3.66 ± 0.10 (Predicted)ChemicalBook[2]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8 °CBLDpharm[5], ChemicalBook[2]

Validated Synthesis Protocol: Hydrolysis of Ethyl Ester Precursor

The most common and reliable method for preparing this compound is the saponification (base-catalyzed hydrolysis) of its corresponding ethyl ester, ethyl 2-(2-bromopyridin-4-yl)acetate. This procedure is robust, high-yielding, and straightforward to execute in a standard laboratory setting.[2]

Rationale of Experimental Design
  • Choice of Base: Lithium hydroxide (LiOH) is selected as the base. Unlike sodium or potassium hydroxide, LiOH has lower solubility in organic solvents, which can sometimes lead to more controlled reactions. It is a strong enough nucleophile to efficiently hydrolyze the ester.

  • Solvent System: A ternary mixture of Tetrahydrofuran (THF), Methanol (MeOH), and water is employed. THF helps to solubilize the organic ester starting material. MeOH is miscible with both THF and water, acting as a co-solvent to create a single phase for the reaction to proceed efficiently. Water is required as the reactant for the hydrolysis itself.

  • Reaction Control: The reaction is conducted at room temperature (20 °C) and is typically rapid, minimizing the formation of potential by-products.[2]

  • Workup and Isolation: The reaction is quenched by removing the organic solvents. The product, now in its carboxylate salt form (lithium 2-(2-bromopyridin-4-yl)acetate), is water-soluble. Acidification with a strong acid like HCl is a critical step to protonate the carboxylate, causing the neutral, less water-soluble carboxylic acid to precipitate out of the aqueous solution, allowing for its isolation by simple filtration. This self-validating step provides a visual confirmation of product formation.

Experimental Workflow

G start Start: Ethyl 2-(2-bromopyridin-4-yl)acetate reagents Add LiOH in THF/MeOH/Water start->reagents stir Stir at 20°C for 10 min reagents->stir concentrate Remove THF/MeOH via vacuum concentration stir->concentrate dilute Dilute residue with Water concentrate->dilute acidify Acidify with 2N HCl to pH=2 (Product Precipitates) dilute->acidify filter Filter the mixture acidify->filter dry Dry filter cake under vacuum filter->dry product Final Product: this compound dry->product

References

synthesis pathways for 2-(2-Bromopyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(2-Bromopyridin-4-YL)acetic acid

Abstract

This compound is a pivotal heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its unique bifunctional nature, featuring a reactive bromine atom amenable to cross-coupling reactions and a carboxylic acid handle for amide bond formation or further derivatization, makes it a highly valuable intermediate. This guide provides a comprehensive overview of the principal synthetic strategies for this target molecule. We will explore and compare three distinct and viable pathways, grounded in fundamental organic chemistry principles: the Arndt-Eistert homologation of 2-bromoisonicotinic acid, the multi-step functionalization of 2-bromo-4-methylpyridine, and a modern approach involving palladium-catalyzed cross-coupling. Each pathway is analyzed for its mechanistic underpinnings, practical applicability, and relative merits concerning yield, scalability, and safety. Detailed experimental protocols and comparative data are provided to empower researchers in selecting and implementing the optimal synthesis for their specific needs.

Retrosynthetic Analysis and Strategic Overview

A successful synthesis begins with a robust retrosynthetic plan. For this compound, we can envision several key disconnections that form the basis of our strategic approach. The primary challenge lies in constructing the acetic acid side-chain at the C4 position of a 2-bromopyridine scaffold.

G cluster_0 Key Disconnections Target This compound C4_C_bond C4_C_bond Target->C4_C_bond C4-CH2COOH bond C_alpha_bond C_alpha_bond Target->C_alpha_bond Homologation (Cα-COOH) Precursor1 2-Bromo-4-methylpyridine or 2,4-Dibromopyridine C4_C_bond->Precursor1 Precursor2 2-Bromoisonicotinic Acid C_alpha_bond->Precursor2 Arndt-Eistert Reaction

Caption: Retrosynthetic analysis of the target molecule.

Our analysis highlights two primary strategies:

  • Homologation : Lengthening a pre-existing carboxyl group at the C4 position by a single carbon. This points directly to the classic Arndt-Eistert synthesis starting from 2-bromoisonicotinic acid.[1][2][3]

  • Side-Chain Construction : Building the acetic acid moiety from a simpler C4-substituent. This can be achieved by functionalizing an existing methyl group (on 2-bromo-4-methylpyridine) or by installing the two-carbon unit via a cross-coupling reaction on a di-halogenated precursor like 2,4-dibromopyridine.[4][5]

This guide will now detail the forward synthesis for each of these strategic approaches.

Pathway I: Arndt-Eistert Homologation of 2-Bromoisonicotinic Acid

The Arndt-Eistert reaction is an elegant and powerful method for the one-carbon homologation of carboxylic acids.[3] It proceeds via a three-step sequence: formation of an acid chloride, reaction with diazomethane to form a diazoketone, and a subsequent metal-catalyzed Wolff rearrangement to generate a ketene, which is trapped by a nucleophile (in this case, water) to yield the homologous acid.[1][6]

G A 2-Bromoisonicotinic Acid B 2-Bromoisonicotinoyl Chloride A->B SOCl2 or (COCl)2 C α-Diazoketone Intermediate B->C CH2N2 (2 eq.) D Ketene Intermediate C->D Ag2O, H2O, Δ (Wolff Rearrangement) E This compound D->E H2O (trapping)

Caption: The Arndt-Eistert homologation pathway.

Causality and Experimental Insights:

  • Acid Chloride Formation : The initial activation of the carboxylic acid to its acid chloride derivative is crucial for the subsequent acylation of diazomethane. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

  • Diazomethane Reaction : Diazomethane is a hazardous (explosive and toxic) reagent and must be handled with extreme care in a proper fume hood. Two equivalents are required: the first performs the acylation, and the second neutralizes the HCl byproduct to prevent the formation of a chloromethyl ketone side-product.[2][6] For improved safety, trimethylsilyldiazomethane can be used as a substitute.[3][6]

  • Wolff Rearrangement : This is the key step. The decomposition of the diazoketone, typically catalyzed by silver(I) oxide (Ag₂O) or through photolysis, expels nitrogen gas and triggers a 1,2-rearrangement to form a highly reactive ketene intermediate.[1] The reaction is performed in the presence of water to directly trap the ketene and form the desired carboxylic acid. Using an alcohol or amine as the solvent would yield the corresponding ester or amide.[7]

Pathway II: Side-Chain Elaboration from 2-Bromo-4-methylpyridine

This pathway represents a more traditional, multi-step approach starting from the readily available 2-bromo-4-methylpyridine.[8] The strategy involves converting the C4-methyl group into a halomethyl group, which is then displaced by cyanide. Subsequent hydrolysis of the resulting nitrile furnishes the target acetic acid.

G A 2-Bromo-4-methylpyridine B 2-Bromo-4-(bromomethyl)pyridine A->B NBS, AIBN, CCl4, Δ (Radical Bromination) C 2-(2-Bromopyridin-4-yl)acetonitrile B->C NaCN, DMSO (Nucleophilic Substitution) D This compound C->D H2SO4 (aq), Δ (Nitrile Hydrolysis) G A 2,4-Dibromopyridine B 2-Bromo-4-(trimethylsilylethynyl)pyridine A->B TMS-acetylene, Pd(PPh3)4 CuI, Et3N (Sonogashira) C 2-Bromo-4-ethynylpyridine B->C K2CO3, MeOH D 2-(2-Bromopyridin-4-yl)acetaldehyde C->D H2SO4, HgSO4, H2O (Oxymercuration) E This compound D->E KMnO4 or CrO3 (Oxidation)

References

An In-depth Technical Guide to the Synthesis of 2-(2-Bromopyridin-4-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-(2-bromopyridin-4-yl)acetic acid, a valuable building block in pharmaceutical and materials science research. The strategic placement of the bromine atom and the acetic acid moiety on the pyridine ring allows for diverse subsequent chemical modifications. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the synthetic strategies, key considerations for starting material selection, and detailed experimental insights.

Introduction: Strategic Importance and Retrosynthetic Analysis

This compound is a key intermediate whose structural features are highly sought after in medicinal chemistry. The 2-bromo substituent serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[1] The acetic acid side chain provides a carboxylic acid functional group that can be readily converted into esters, amides, or other functionalities, or it can participate in biological interactions.

A retrosynthetic analysis of the target molecule reveals several logical disconnections, primarily revolving around the construction of the acetic acid side chain at the 4-position of the 2-bromopyridine core. The most common and practical starting material for this endeavor is 2-bromo-4-methylpyridine (also known as 2-bromo-4-picoline). This readily accessible precursor offers a methyl group that can be elaborated into the desired acetic acid moiety through several synthetic pathways.

This guide will focus on the most prevalent and field-proven synthetic strategies commencing from 2-bromo-4-methylpyridine, while also exploring alternative approaches for the sake of completeness.

Part 1: Synthesis of the Key Starting Material: 2-Bromo-4-methylpyridine

A reliable and scalable synthesis of the starting material is paramount for any successful multi-step synthetic campaign. The most established method for the preparation of 2-bromo-4-methylpyridine is a Sandmeyer-type reaction, which begins with the commercially available and relatively inexpensive 2-amino-4-methylpyridine.[2]

Protocol 1: Sandmeyer-Type Synthesis of 2-Bromo-4-methylpyridine[2][3]

This reaction proceeds via the diazotization of the amino group of 2-amino-4-methylpyridine, followed by the displacement of the resulting diazonium salt with a bromide ion.

Reaction Scheme:

Sandmeyer_Reaction start 2-Amino-4-methylpyridine intermediate Diazonium Salt Intermediate start->intermediate HBr, Br₂, NaNO₂ -20 °C to 0 °C product 2-Bromo-4-methylpyridine intermediate->product Displacement

Caption: Synthesis of 2-Bromo-4-methylpyridine via a Sandmeyer-type reaction.

Step-by-Step Methodology:

  • Preparation: In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% hydrobromic acid. Cool the resulting solution to between -20 °C and -15 °C using a cooling bath (e.g., acetone/dry ice).[2]

  • Bromination/Diazotization: While maintaining the low temperature, slowly add bromine (approximately 3 eq) dropwise. Following the bromine addition, a solution of sodium nitrite (approximately 2.7 eq) in water is added in portions, ensuring the temperature does not exceed 0 °C.[2] The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

  • Work-up: The reaction is carefully quenched and neutralized by the addition of a strong base, such as a 20% aqueous sodium hydroxide solution, while keeping the temperature below 20 °C to a pH of approximately 12.[2]

  • Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent like diethyl ether. The combined organic layers are then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude 2-bromo-4-methylpyridine can be purified by vacuum distillation.

Key Experimental Considerations:

  • Temperature Control: Strict temperature control during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt intermediate.[3]

  • Purity of Starting Material: The purity of the starting 2-amino-4-methylpyridine will directly impact the yield and purity of the final product.

  • Potential Byproducts: Impurities such as isomeric bromopyridines or phenolic byproducts (from the reaction of the diazonium salt with water) can form. Careful purification is necessary to obtain a high-purity starting material for the subsequent steps.[3]

Part 2: Elaboration of the Acetic Acid Side Chain from 2-Bromo-4-methylpyridine

With a reliable source of 2-bromo-4-methylpyridine, the next phase involves the two-carbon homologation of the methyl group to an acetic acid moiety. Several strategies can be employed, each with its own set of advantages and challenges.

Route A: The Halogenation-Cyanation-Hydrolysis Pathway

This is arguably the most common and versatile approach. It involves a three-step sequence: benzylic halogenation of the methyl group, nucleophilic substitution with cyanide, and subsequent hydrolysis of the nitrile.

Halogenation_Cyanation_Hydrolysis cluster_steps Synthetic Steps start 2-Bromo-4-methylpyridine intermediate1 2-Bromo-4-(bromomethyl)pyridine start->intermediate1 NBS, Radical Initiator (e.g., AIBN or BPO) step1 Benzylic Bromination intermediate2 (2-Bromopyridin-4-yl)acetonitrile intermediate1->intermediate2 NaCN or KCN in polar aprotic solvent step2 Cyanation product This compound intermediate2->product Acid or Base Catalysis H₂O, Heat step3 Hydrolysis

Caption: The Halogenation-Cyanation-Hydrolysis pathway for the synthesis of this compound.

The methyl group of 2-bromo-4-methylpyridine is activated for free-radical halogenation due to its benzylic-like position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine, minimizing side reactions.[4][5][6]

Protocol 2: Benzylic Bromination with NBS

Reaction Scheme:

2-Bromo-4-methylpyridine + NBS --(Radical Initiator, Solvent, Heat)--> 2-Bromo-4-(bromomethyl)pyridine

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

  • Reaction: The mixture is heated to reflux and the progress of the reaction is monitored by a suitable technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium bicarbonate and brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure.

  • Purification: The crude 2-bromo-4-(bromomethyl)pyridine can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is preferred over elemental bromine (Br₂) for benzylic brominations to avoid competitive electrophilic aromatic substitution on the pyridine ring and the formation of polybrominated byproducts.[5]

  • Radical Initiator: The reaction proceeds via a free-radical chain mechanism, which requires initiation by light or a chemical initiator like AIBN or BPO.[4]

  • Solvent: A non-polar solvent like CCl₄ is traditionally used, although greener alternatives are increasingly being employed.

The benzylic bromide is a good substrate for SN2 reactions. Nucleophilic displacement with a cyanide salt, such as sodium or potassium cyanide, yields the corresponding nitrile, (2-bromopyridin-4-yl)acetonitrile.

Protocol 3: Cyanation of 2-Bromo-4-(bromomethyl)pyridine

Reaction Scheme:

2-Bromo-4-(bromomethyl)pyridine + NaCN --(Solvent, Heat)--> (2-Bromopyridin-4-yl)acetonitrile

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-bromo-4-(bromomethyl)pyridine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add sodium cyanide or potassium cyanide (1.0-1.2 eq) to the solution.

  • Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 50-80 °C) and monitored until the starting material is consumed.

  • Work-up: The reaction mixture is cooled and poured into water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine.

  • Purification: After drying and solvent removal, the crude (2-bromopyridin-4-yl)acetonitrile can be purified by column chromatography or recrystallization.

Safety and Handling:

  • Cyanide Salts: Sodium and potassium cyanide are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. A quench solution (e.g., bleach) should be readily available to neutralize any cyanide waste.

The final step in this sequence is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[7]

Protocol 4: Hydrolysis of (2-Bromopyridin-4-yl)acetonitrile

Reaction Scheme:

(2-Bromopyridin-4-yl)acetonitrile --(H⁺ or OH⁻, H₂O, Heat)--> this compound

Step-by-Step Methodology (Acid-Catalyzed):

  • Reaction Setup: Suspend (2-bromopyridin-4-yl)acetonitrile in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.

  • Reaction: Heat the mixture to reflux for several hours until the hydrolysis is complete (monitoring by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide) to precipitate the product.

  • Purification: The solid product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Step-by-Step Methodology (Base-Catalyzed):

  • Reaction Setup: Reflux a solution of (2-bromopyridin-4-yl)acetonitrile in an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Reaction: After the reaction is complete, cool the mixture.

  • Work-up: Carefully acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Purification: Collect the product by filtration, wash with water, and dry.

Route B: The Willgerodt-Kindler Reaction Pathway

An alternative strategy involves the conversion of the methyl group of 2-bromo-4-methylpyridine to an acetyl group, followed by a Willgerodt-Kindler reaction.[8][9][10] This route is generally less direct than the cyanation pathway but can be a viable option.

Willgerodt_Kindler_Pathway cluster_steps Synthetic Steps start 2-Bromo-4-methylpyridine intermediate1 2-Bromo-4-acetylpyridine start->intermediate1 Multi-step process step1 Oxidation/Acylation intermediate2 Thioamide Intermediate intermediate1->intermediate2 Sulfur, Morpholine Heat step2 Willgerodt-Kindler Reaction product This compound intermediate2->product Acid or Base Catalysis H₂O, Heat step3 Hydrolysis

Caption: The Willgerodt-Kindler reaction pathway for the synthesis of this compound.

The synthesis of 2-bromo-4-acetylpyridine from 2-bromo-4-methylpyridine is not a single-step transformation. A plausible route would involve the benzylic bromination as described in Protocol 2, followed by oxidation to the aldehyde and then a Grignard reaction with methylmagnesium bromide, followed by oxidation of the resulting secondary alcohol. A more direct, though potentially lower-yielding, approach could be Friedel-Crafts acylation if the pyridine ring were sufficiently activated, which is not the case here. A more practical approach for the synthesis of the acetylpyridine intermediate might start from a different precursor. For instance, 2-acetylpyridine can be prepared by the acylation of 2-bromopyridine via a Grignard reagent.[11] A similar strategy could potentially be applied to a suitably protected 4-substituted-2-bromopyridine.

The Willgerodt-Kindler reaction converts an aryl alkyl ketone to a thioamide by reacting it with elemental sulfur and a secondary amine, typically morpholine.[8][9]

Protocol 5: Willgerodt-Kindler Reaction of 2-Bromo-4-acetylpyridine

Reaction Scheme:

2-Bromo-4-acetylpyridine + Sulfur + Morpholine --(Heat)--> N-(2-(2-bromopyridin-4-yl)acetyl)morpholine

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine 2-bromo-4-acetylpyridine (1.0 eq), elemental sulfur (2.0-3.0 eq), and morpholine (excess, can also serve as the solvent).

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • Work-up: After completion, the excess morpholine and sulfur are removed. The crude thioamide can be isolated by precipitation or extraction.

The resulting thioamide is then hydrolyzed to the target carboxylic acid under acidic or basic conditions, similar to the hydrolysis of the nitrile in Protocol 4.

Route C: The Arndt-Eistert Homologation Pathway

This is a more specialized route that involves the one-carbon chain extension of a carboxylic acid.[12][13][14] This would necessitate the initial synthesis of 2-bromo-isonicotinic acid (2-bromopyridine-4-carboxylic acid).

Arndt_Eistert_Pathway cluster_steps Synthetic Steps start 2-Bromo-4-methylpyridine intermediate1 2-Bromo-isonicotinic acid start->intermediate1 e.g., KMnO₄ or HNO₃ step1 Direct Oxidation product This compound intermediate1->product 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O step2 Arndt-Eistert Homologation

Caption: The Arndt-Eistert homologation pathway for the synthesis of this compound.

The direct oxidation of the methyl group of 2-bromo-4-methylpyridine to a carboxylic acid is a challenging but potentially efficient one-step process. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are typically required.[15] However, these harsh conditions can sometimes lead to decomposition or side reactions on the pyridine ring.

The Arndt-Eistert reaction is a three-step sequence:[12][14][16][17]

  • Acid Chloride Formation: The carboxylic acid is converted to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Diazoketone Formation: The acid chloride is reacted with diazomethane to form an α-diazoketone.

  • Wolff Rearrangement: The diazoketone, in the presence of a silver(I) catalyst and water, undergoes a Wolff rearrangement to form a ketene, which is then hydrated to the homologous carboxylic acid.

Causality and Limitations:

  • Diazomethane: The use of diazomethane is a significant drawback of this method due to its toxicity and explosive nature. Safer alternatives, such as trimethylsilyldiazomethane, have been developed.[16]

  • Scope: While effective, the Arndt-Eistert reaction is often reserved for more complex substrates where other homologation methods have failed, due to the hazardous nature of the reagents.

Summary and Recommendations

The synthesis of this compound can be achieved through several distinct synthetic routes. The choice of the optimal pathway will depend on factors such as the scale of the synthesis, the availability of starting materials and reagents, and the safety considerations of the laboratory.

Route Starting Material Key Intermediates Advantages Disadvantages
A: Halogenation-Cyanation-Hydrolysis 2-Bromo-4-methylpyridine2-Bromo-4-(bromomethyl)pyridine, (2-Bromopyridin-4-yl)acetonitrileWell-established, versatile, generally good yields.Use of highly toxic cyanide salts.
B: Willgerodt-Kindler Reaction 2-Bromo-4-methylpyridine2-Bromo-4-acetylpyridine, Thioamide intermediateAvoids the use of cyanide.Multi-step synthesis of the acetyl intermediate, often requires harsh reaction conditions.
C: Arndt-Eistert Homologation 2-Bromo-4-methylpyridine2-Bromo-isonicotinic acid, α-DiazoketoneCan be a clean one-carbon homologation.Requires the synthesis of the isonicotinic acid, use of highly hazardous diazomethane.

For most laboratory and pilot-scale syntheses, Route A (Halogenation-Cyanation-Hydrolysis) is recommended as the most practical and reliable approach, provided that appropriate safety precautions are taken when handling cyanide salts. The starting material is readily accessible, and the individual steps are well-documented in the chemical literature.

Conclusion

This in-depth technical guide has outlined the primary synthetic strategies for the preparation of this compound. By understanding the underlying chemical principles and the practical considerations of each route, researchers can make informed decisions to best achieve their synthetic goals. The versatility of the starting materials and the various pathways available make the synthesis of this important building block accessible for a wide range of applications in the chemical and pharmaceutical sciences.

References

The Pivotal Role of the 2-Bromo Substituent: A Technical Guide to the Reactivity of 2-Bromopyridine Derivatives in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Electronic Landscape of 2-Bromopyridines

In the realm of heterocyclic chemistry, 2-bromopyridine and its derivatives represent a cornerstone class of building blocks, particularly in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the bromine atom at the C2 position is a fascinating interplay of electronic effects dictated by the pyridine ring's inherent properties. Unlike its carbocyclic counterpart, bromobenzene, the 2-bromopyridine system is characterized by a significant electron deficiency at the positions ortho and para to the ring nitrogen. This inherent electrophilicity at the C2 and C6 positions makes the C-Br bond susceptible to a range of transformations that are often challenging to achieve with other aryl halides.

This guide provides an in-depth exploration of the chemical reactivity of the bromine on 2-bromopyridine derivatives, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices for key transformations, including nucleophilic aromatic substitution, metal-halogen exchange, and transition-metal-catalyzed cross-coupling reactions, providing a robust framework for predictable and efficient synthesis.

Nucleophilic Aromatic Substitution (SNAr): Leveraging Ring Activation

The electron-withdrawing nature of the pyridine nitrogen atom significantly activates the C2 position towards nucleophilic attack, making the SNAr reaction a highly effective method for displacing the bromide. This pathway is particularly favored over benzenoid systems, which typically require harsh conditions or strong electron-withdrawing groups for similar transformations.

Mechanistic Rationale

The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom, which acts as an "electron sink," thereby stabilizing the transition state and facilitating the reaction. The subsequent departure of the bromide leaving group restores the aromaticity of the ring.

Caption: Generalized mechanism of SNAr on a 2-bromopyridine.

Experimental Protocol: Synthesis of 2-Aminopyridine Derivatives

The synthesis of 2-aminopyridines is a classic example of the SNAr reaction's utility. The choice of solvent and base is critical for ensuring high yields and minimizing side reactions.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the 2-bromopyridine derivative (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Nucleophile and Base: Add the desired amine (1.2-1.5 eq) and a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0 eq) or sodium tert-butoxide (NaOtBu, 1.5 eq). The base is crucial for deprotonating the amine nucleophile or trapping the HBr byproduct.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the electronic nature of any other substituents on the pyridine ring.

  • Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents (DMF, DMSO) are used to solvate the cationic counter-ion of the base and the charged Meisenheimer intermediate, thereby accelerating the reaction.

  • Base: A base is required to neutralize the HBr formed, preventing the protonation of the amine nucleophile or the product, which would render them unreactive. Stronger, non-nucleophilic bases like NaOtBu are often used for less reactive amines.

Metal-Halogen Exchange: Generating Potent Pyridyl Nucleophiles

Metal-halogen exchange is a powerful technique for converting the relatively unreactive C-Br bond into a highly nucleophilic C-metal bond. This transformation opens the door to a vast array of subsequent reactions with various electrophiles. The most common reagents for this purpose are organolithium compounds, such as n-butyllithium (n-BuLi), or Grignard reagents.

Mechanism and Regioselectivity

The reaction involves the exchange of the bromine atom with a metal from the organometallic reagent. For instance, with n-BuLi, the butyl group attacks the bromine atom, leading to the formation of 2-lithiopyridine and n-butyl bromide. The reaction is typically very fast and is often carried out at low temperatures (-78 °C) to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring.

Caption: Metal-halogen exchange on a 2-bromopyridine with n-BuLi.

Experimental Protocol: Synthesis of 2-Substituted Pyridines via Lithiation

This protocol outlines the generation of a 2-lithiopyridine intermediate followed by quenching with an electrophile, in this case, an aldehyde.

Step-by-Step Methodology:

  • Setup and Inert Atmosphere: Assemble a flame-dried, multi-necked flask under a positive pressure of an inert gas (argon or nitrogen). This is critical as organolithium reagents are highly reactive towards oxygen and moisture.

  • Initial Cooling: Dissolve the 2-bromopyridine derivative (1.0 eq) in a dry, ethereal solvent like tetrahydrofuran (THF) or diethyl ether (Et2O). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium Reagent: Slowly add a solution of n-BuLi (typically 1.1-1.2 eq) dropwise to the cooled solution. A color change is often observed, indicating the formation of the 2-lithiopyridine species. Stir the mixture at -78 °C for 30-60 minutes.

  • Quenching with Electrophile: Add the electrophile (e.g., an aldehyde, 1.2 eq) dropwise to the solution, maintaining the low temperature.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Workup and Purification: Perform an aqueous workup as described in section 1.2, followed by purification of the desired 2-substituted pyridine product.

Trustworthiness and Self-Validation:

  • Low Temperature: Maintaining a temperature of -78 °C is paramount to prevent the decomposition of the 2-lithiopyridine intermediate and to avoid competitive addition of the n-BuLi to the C6 position of the pyridine ring.

  • Inert Atmosphere: The rigorous exclusion of air and moisture is non-negotiable for the success of this reaction, as any protic source will quench the highly basic organolithium reagent and the pyridyl anion.

Transition-Metal-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules, and 2-bromopyridines are excellent substrates for these transformations. Palladium- and copper-catalyzed reactions are the most prevalent.

Overview of Key Cross-Coupling Reactions
Reaction Name Catalyst System (Typical) Coupling Partner Bond Formed Key Advantage
Suzuki-Miyaura Pd(PPh3)4 or Pd(dppf)Cl2 / BaseBoronic acid/esterC-CHigh functional group tolerance; commercially available reagents.
Buchwald-Hartwig Pd2(dba)3 / Ligand (e.g., XPhos) / BaseAmine or AmideC-NBroad substrate scope for N-arylation.
Sonogashira PdCl2(PPh3)2 / CuI / BaseTerminal alkyneC-C (sp)Direct and efficient method for synthesizing 2-alkynylpyridines.
Stille Pd(PPh3)4OrganostannaneC-CTolerant of a wide range of functional groups.
Heck Pd(OAc)2 / Ligand / BaseAlkeneC-CForms a new C-C bond at an sp2 carbon.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-bromopyridine derivative with a boronic acid.

Step-by-Step Methodology:

  • Reagent Mixture: In a reaction vessel, combine the 2-bromopyridine derivative (1.0 eq), the aryl or vinyl boronic acid (1.2-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (2-5 mol%), and a base, typically aqueous sodium carbonate (Na2CO3, 2 M solution, 2-3 eq).

  • Solvent System: Add a solvent mixture, commonly toluene/ethanol/water or dioxane/water. The aqueous phase is necessary to dissolve the inorganic base.

  • Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-30 minutes, or by using several freeze-pump-thaw cycles. This is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate. Purify the residue by column chromatography.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine 2-Bromopyridine, Boronic Acid, Pd Catalyst, Base B Add Solvent System (e.g., Toluene/Water) A->B C Degas Mixture (Ar or N2 Purge) B->C D Heat to Reflux (80-100 °C) C->D E Monitor by TLC/LC-MS D->E F Cool and Perform Aqueous Workup E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Versatile Handle for Molecular Construction

The bromine atom on 2-bromopyridine derivatives is not merely a leaving group but a versatile functional handle that provides access to a vast chemical space. Its reactivity is governed by the powerful electron-withdrawing influence of the ring nitrogen, which facilitates SNAr reactions and dictates the conditions for metal-halogen exchange and a plethora of cross-coupling transformations. A thorough understanding of the mechanisms and the critical experimental parameters detailed in this guide empowers researchers to strategically and efficiently incorporate the 2-pyridyl moiety into complex molecular architectures, accelerating discovery in medicinal chemistry and materials science. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high degree of reproducibility and success.

Spectroscopic Data of 2-(2-Bromopyridin-4-YL)acetic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-(2-Bromopyridin-4-YL)acetic acid (C₇H₆BrNO₂), a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document serves as a robust, predictive resource for researchers, scientists, and drug development professionals. The interpretations herein are grounded in fundamental spectroscopic principles and data from analogous structures, ensuring a high degree of scientific integrity.

Molecular Structure and Overview

This compound is a disubstituted pyridine derivative. The molecular structure, presented below, consists of a pyridine ring substituted with a bromine atom at the 2-position and an acetic acid group at the 4-position. This unique arrangement of electron-withdrawing (bromo) and electron-donating/withdrawing (acetic acid) groups dictates the distinct spectroscopic characteristics of the molecule.

Caption: Molecular structure of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is predicted to provide key insights into the proton environments of the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the bromine substituent, as well as the deshielding effect of the aromatic ring.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityProtonsAssignmentPredicted J-coupling (Hz)
~12.5broad singlet1HCOOH-
~8.40doublet1HH-6J = 5.2
~7.65singlet1HH-3-
~7.45doublet1HH-5J = 5.2
~3.70singlet2HCH₂-

Interpretation and Rationale:

  • Carboxylic Acid Proton (COOH): This proton is expected to be highly deshielded and will likely appear as a broad singlet at a downfield chemical shift (~12.5 ppm) due to hydrogen bonding and its acidic nature.

  • Pyridine Ring Protons (H-6, H-3, H-5):

    • H-6: This proton is adjacent to the electronegative nitrogen atom and is expected to be the most downfield of the ring protons. It will appear as a doublet due to coupling with H-5.

    • H-3: This proton is adjacent to the bromine atom and is expected to be a singlet, as its coupling to H-5 would be a long-range coupling and likely not resolved.

    • H-5: This proton is coupled to H-6, resulting in a doublet. Its chemical shift will be influenced by the para-acetic acid group.

  • Methylene Protons (CH₂): The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet. Their proximity to the electron-withdrawing carboxylic acid and the pyridine ring will shift them downfield compared to a simple alkyl chain.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their electronic nature.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~172.0C=O
~152.0C-6
~150.5C-4
~142.0C-2
~125.0C-3
~122.0C-5
~40.0CH₂

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the furthest downfield chemical shift.

  • Pyridine Ring Carbons (C-2, C-4, C-6, C-3, C-5):

    • C-2: This carbon is directly attached to the electronegative bromine atom and will be significantly deshielded.

    • C-6: This carbon is adjacent to the nitrogen atom and will also be deshielded.

    • C-4: This carbon is attached to the acetic acid group and its chemical shift will be influenced by this substituent.

    • C-3 and C-5: These carbons are expected to be the most shielded of the ring carbons.

  • Methylene Carbon (CH₂): This carbon will appear in the aliphatic region, shifted downfield due to the adjacent carboxylic acid and pyridine ring.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the substituted pyridine ring.

Table 3: Predicted FT-IR Data (KBr Pellet)

Frequency Range (cm⁻¹)IntensityVibrational Mode
3300-2500Broad, StrongO-H stretch (carboxylic acid dimer)
~3100-3000MediumC-H stretch (aromatic)
~2900WeakC-H stretch (aliphatic CH₂)
~1710Strong, SharpC=O stretch (carboxylic acid dimer)
~1600, ~1560MediumC=C and C=N stretching (pyridine ring)
~1420MediumO-H bend (in-plane)
~1300MediumC-O stretch
~1050MediumC-Br stretch
~920Broad, MediumO-H bend (out-of-plane)

Interpretation and Rationale:

  • O-H Stretch: A very broad and intense absorption is expected in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[1][2]

  • C=O Stretch: A strong, sharp peak around 1710 cm⁻¹ is indicative of the carbonyl group in a dimeric carboxylic acid.[1][2]

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1600-1560 cm⁻¹ region.

  • C-Br Stretch: The carbon-bromine stretching vibration is anticipated to be in the fingerprint region, around 1050 cm⁻¹.

Predicted Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. Electron Impact (EI) ionization is assumed for this prediction.

Predicted Molecular Ion Peak:

  • The molecular formula is C₇H₆BrNO₂.

  • The molecular weight is approximately 216.03 g/mol .

  • Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak is expected. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, two peaks of similar intensity will be observed for the molecular ion at m/z values corresponding to [C₇H₆⁷⁹BrNO₂]⁺ and [C₇H₆⁸¹BrNO₂]⁺.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is likely to proceed through several key pathways:

M [M]⁺˙ m/z = 215/217 F1 [M - COOH]⁺ m/z = 170/172 M->F1 - COOH F2 [M - Br]⁺ m/z = 136 M->F2 - Br F3 [C₅H₄N]⁺ m/z = 78 F1->F3 - CH₂

Caption: Predicted major fragmentation pathways for this compound.

  • Loss of the Carboxyl Group (-COOH): This is a common fragmentation pathway for carboxylic acids, leading to a fragment ion with m/z values of 170 and 172.

  • Loss of the Bromine Atom (-Br): Cleavage of the C-Br bond would result in a fragment ion at an m/z of 136.

  • Formation of the Pyridyl Cation: Further fragmentation could lead to the formation of a pyridyl cation at an m/z of 78.

Experimental Protocols

The following are generalized, yet detailed, protocols for the acquisition of the spectroscopic data discussed in this guide. These protocols are designed to be self-validating and adhere to standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh ~10-20 mg of sample B Dissolve in ~0.7 mL of DMSO-d₆ A->B C Add internal standard (TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample and lock on deuterium signal D->E F Shim the magnetic field E->F G Acquire ¹H spectrum (e.g., 16 scans) F->G H Acquire ¹³C spectrum (e.g., 1024 scans) F->H I Fourier transform G->I H->I J Phase correction I->J K Baseline correction J->K L Calibrate chemical shifts to TMS (0 ppm) K->L M Integrate ¹H signals L->M

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds, including carboxylic acids.[3][4]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.[5]

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[5]

    • Acquire the ¹H NMR spectrum using an appropriate number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024) will be necessary.[5]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase and baseline corrections to the resulting spectrum.

    • Calibrate the chemical shifts of the spectra using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. An accumulation of 16-32 scans is usually sufficient.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization (Electron Impact - EI):

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

    • In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[6]

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation:

    • The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a valuable resource for the identification and characterization of this compound. The provided experimental protocols outline the standard methodologies for acquiring high-quality spectroscopic data. It is the author's hope that this guide will facilitate the research and development efforts of scientists working with this and related molecules.

References

The Strategic Utility of 2-(2-Bromopyridin-4-YL)acetic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyridine Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged structures" offer a unique combination of synthetic accessibility, favorable physicochemical properties, and the ability to interact with a wide array of biological targets. The pyridine ring, a six-membered aromatic heterocycle, is a quintessential example of such a scaffold, found in numerous approved drugs.[1] Its utility is further enhanced through strategic functionalization, enabling fine-tuning of a molecule's pharmacological profile. This guide focuses on a particularly valuable, yet underexplored, building block: 2-(2-Bromopyridin-4-YL)acetic acid . We will delve into its synthetic versatility and highlight its potential in the creation of next-generation therapeutics, with a particular focus on the development of kinase inhibitors.

Physicochemical Properties and Synthetic Rationale

The power of this compound as a medicinal chemistry synthon lies in the orthogonal reactivity of its key functional groups: the carboxylic acid, the bromine atom at the 2-position of the pyridine ring, and the methylene group.

PropertyValueSource
Molecular Formula C₇H₆BrNO₂--INVALID-LINK--
Molecular Weight 216.03 g/mol --INVALID-LINK--
CAS Number 183483-29-6--INVALID-LINK--

The carboxylic acid moiety provides a handle for amide bond formation, a cornerstone of medicinal chemistry for introducing diversity and modulating pharmacokinetic properties. The bromine atom is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of aryl, heteroaryl, and amino substituents. This dual functionality makes it a powerful building block for the construction of complex molecular architectures.

Core Application: A Gateway to Janus Kinase (JAK) Inhibitors

A prominent application of the this compound scaffold is in the synthesis of Janus Kinase (JAK) inhibitors. The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling and have emerged as key targets for the treatment of autoimmune diseases and certain cancers.[2] Several patents highlight the utility of pyridine-based structures in the development of potent and selective JAK inhibitors.

Synthetic Strategy: Building the Core of a JAK Inhibitor

While specific, publicly available examples detailing the direct use of this compound are often embedded within patent literature, we can construct a representative synthetic workflow based on established methodologies for analogous compounds. A key strategy involves the initial amidation of the carboxylic acid followed by a subsequent cross-coupling reaction at the bromide position.

Experimental Protocol: Synthesis of a Pyridine-Amide Core

Objective: To demonstrate the initial derivatization of this compound to form a key amide intermediate.

Materials:

  • This compound

  • A primary or secondary amine (e.g., aniline, benzylamine)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add BOP reagent (1.2 eq) portion-wise over 5 minutes.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

This initial amide formation provides a versatile intermediate. The subsequent step typically involves a Suzuki-Miyaura coupling to introduce a diverse range of substituents at the 2-position of the pyridine ring, which is crucial for achieving potency and selectivity against specific kinase targets.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the 2-position of the pyridine ring via a palladium-catalyzed cross-coupling reaction.

Materials:

  • N-substituted-2-(2-bromopyridin-4-yl)acetamide (from the previous step)

  • A suitable boronic acid or boronate ester (e.g., phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine the N-substituted-2-(2-bromopyridin-4-yl)acetamide (1.0 eq), the boronic acid/ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired coupled product.

The Logic of Molecular Design: Targeting the Kinase Hinge Region

The strategic design of kinase inhibitors often revolves around establishing key interactions with the ATP-binding site of the enzyme. The pyridine scaffold is particularly adept at forming hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition. The substituent introduced at the 2-position via the Suzuki coupling can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity.

G cluster_workflow Synthetic Workflow for Kinase Inhibitors Start This compound Amidation Amide Formation (e.g., with BOP reagent) Start->Amidation Intermediate N-Substituted-2-(2-bromopyridin-4-yl)acetamide Amidation->Intermediate Suzuki Suzuki-Miyaura Coupling (with Boronic Acid) Intermediate->Suzuki Final Biologically Active Kinase Inhibitor Suzuki->Final

Caption: Synthetic workflow for kinase inhibitors.

Broader Applications and Future Perspectives

While the development of kinase inhibitors represents a significant application, the utility of this compound is by no means limited to this target class. The inherent functionalities of this building block make it an attractive starting point for the synthesis of a wide range of biologically active molecules.

  • GPCR Modulators: The pyridine core is also prevalent in ligands for G-protein coupled receptors (GPCRs). The ability to introduce diverse substituents via the bromo and carboxylic acid handles allows for the exploration of structure-activity relationships in the development of novel GPCR agonists and antagonists.

  • Anti-inflammatory Agents: The synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds can be envisioned through the derivatization of this scaffold.

  • Anticancer Agents: Beyond kinase inhibition, the pyridine moiety is a component of various anticancer agents with diverse mechanisms of action.[3]

The continued exploration of the synthetic potential of this compound is likely to yield novel compounds with significant therapeutic promise. As our understanding of disease biology deepens, the demand for versatile and strategically functionalized building blocks will only increase, positioning this compound as a valuable tool in the arsenal of the medicinal chemist.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (Derived from Scaffold) Inhibitor->JAK

Caption: Simplified JAK-STAT signaling pathway.

Conclusion

This compound represents a powerful and versatile building block for medicinal chemistry. Its strategically placed functional groups allow for the efficient construction of complex molecular scaffolds with diverse biological activities. The application of this synthon in the development of JAK inhibitors underscores its potential for addressing significant unmet medical needs. As synthetic methodologies continue to evolve, we can anticipate that the full potential of this and related pyridine-based building blocks will be further realized, leading to the discovery of the next generation of innovative medicines.

References

A Technical Guide to 2-(2-Bromopyridin-4-YL)acetic Acid: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Heterocyclic Scaffolds

In the landscape of modern medicinal chemistry, heterocyclic compounds are not merely common; they are foundational. These cyclic structures, incorporating at least one heteroatom, are cornerstones in the design of novel therapeutics.[][2] Over 75% of small-molecule drugs approved by the FDA contain at least one heterocyclic ring, a testament to their unparalleled utility.[] This prevalence is due to their unique ability to present functional groups in precise three-dimensional orientations, engage in hydrogen bonding, and modulate physicochemical properties such as solubility and metabolic stability.[][3] Among the vast family of heterocycles, pyridine derivatives stand out as "privileged structures," frequently appearing in pharmacologically active agents.[4][5]

This guide focuses on a particularly valuable pyridine-based building block: 2-(2-Bromopyridin-4-YL)acetic acid . We will dissect its structural attributes, explore its reactivity, and provide practical insights into its application as a strategic starting material for synthesizing complex molecules in drug discovery and development.

Core Molecular Attributes of this compound

At its core, this compound is a bifunctional molecule engineered for versatility. Its structure marries two of the most powerful functional groups in synthetic chemistry to a stable heterocyclic core.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 183483-29-6[6][7]
Molecular Formula C₇H₆BrNO₂[6][7]
Molecular Weight 216.03 g/mol [6]
IUPAC Name 2-(2-bromo-4-pyridinyl)acetic acid[6]
Appearance Typically an off-white to light yellow solid[7][8]
Storage Inert atmosphere, 2-8°C[9]

The strategic value of this molecule lies in the orthogonal reactivity of its two key functional handles:

  • The 2-Bromo Substituent : This bromine atom is not merely a placeholder. It is a highly versatile handle for modern palladium-catalyzed cross-coupling reactions. Its position on the pyridine ring, ortho to the nitrogen, influences its reactivity and provides a vector for molecular elaboration.

  • The 4-Acetic Acid Moiety : The carboxylic acid group is the quintessential precursor for one of the most fundamental bonds in biochemistry and medicinal chemistry: the amide bond.[10] This group allows for the direct linkage of the pyridine core to amine-containing fragments.

This dual functionality allows for a logical and stepwise construction of complex target molecules, where each functional group can be addressed independently under distinct reaction conditions.

Synthesis and Purification: A Strategic Approach

While commercially available from various suppliers, understanding the synthesis of this compound provides insight into its chemical nature and potential impurities. A common synthetic logic involves the construction of the brominated pyridine core followed by the introduction of the acetic acid side chain.

A plausible and efficient laboratory-scale synthesis can be envisioned starting from 2-amino-4-picoline.

G A 2-Amino-4-picoline B Diazotization & Bromination (Sandmeyer Reaction) A->B HBr, NaNO₂, CuBr C 2-Bromo-4-picoline B->C D Side-Chain Oxidation (e.g., KMnO₄ or SeO₂) C->D E 2-Bromo-pyridine-4-carboxylic acid D->E F Homologation (Arndt-Eistert Reaction) E->F 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O G This compound F->G

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Bromo-4-picoline via Sandmeyer Reaction

  • Rationale: The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring into a halide. Diazotization of the amine with sodium nitrite under acidic conditions forms a reactive diazonium salt, which is then displaced by bromide using a copper(I) bromide catalyst.

  • To a stirred solution of 48% hydrobromic acid, cool to 0°C in an ice-salt bath.

  • Slowly add 2-amino-4-picoline.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, add a solution of copper(I) bromide in HBr.

  • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) until nitrogen evolution ceases.

  • Cool the mixture, basify with a strong base (e.g., NaOH), and extract the product with an organic solvent like dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by distillation or column chromatography.

Step 2: Synthesis of this compound via Malonic Ester Synthesis

  • Rationale: A more direct approach to the acetic acid moiety from the picoline involves side-chain functionalization. A common method is the malonic ester synthesis, which allows for a controlled two-carbon extension.

  • First, the methyl group of 2-bromo-4-picoline is halogenated using N-bromosuccinimide (NBS) under radical initiation (AIBN or UV light) to form 2-bromo-4-(bromomethyl)pyridine.

  • In a separate flask, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • Diethyl malonate is added dropwise to the sodium ethoxide solution to form the sodiomalonic ester enolate.

  • The 2-bromo-4-(bromomethyl)pyridine is then added to the enolate solution, and the mixture is refluxed to effect alkylation.

  • After the reaction is complete, the resulting substituted malonic ester is hydrolyzed and decarboxylated by heating with a strong acid (e.g., aqueous HCl or H₂SO₄).

  • Upon cooling, the product, this compound, will precipitate and can be collected by filtration, washed with cold water, and dried.

Chemical Reactivity: The Twin Pillars of Synthesis

The synthetic utility of this building block is best understood by examining the reactivity of its two key functional groups. These reactions are typically high-yielding and tolerant of a wide range of other functional groups, making them ideal for complex molecule synthesis.

G cluster_0 Key Reactions Core 2-(2-Bromopyridin-4-YL) acetic acid Suzuki Suzuki Coupling (C-C Bond) Core->Suzuki R-B(OH)₂ Pd Catalyst, Base Sonogashira Sonogashira Coupling (C-C Bond) Core->Sonogashira R-C≡CH Pd/Cu Catalyst, Base Buchwald Buchwald-Hartwig (C-N Bond) Core->Buchwald R₂NH Pd Catalyst, Base Amide Amide Coupling (C-N Bond) Core->Amide R'₂NH Coupling Agent Ester Esterification (C-O Bond) Core->Ester R'OH, Acid

Caption: Key synthetic transformations of this compound.

A. The Bromine Handle: Gateway to Carbon-Carbon and Carbon-Nitrogen Bonds

The 2-bromo substituent is primed for palladium-catalyzed cross-coupling reactions. This class of reactions has revolutionized organic synthesis and is a workhorse in pharmaceutical research.

  • Suzuki-Miyaura Coupling: This is arguably the most important reaction of the bromo group.[11] It allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with an organoboron reagent, typically a boronic acid or ester.[12][13]

    • Causality: The reaction proceeds via a well-understood catalytic cycle. The Pd(0) catalyst undergoes oxidative addition into the C-Br bond. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[13] This reaction is exceptionally robust, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromopyridine with a primary or secondary amine.

    • Causality: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The choice of phosphine ligand is critical to facilitate the reductive elimination step that forms the C-N bond, which can otherwise be challenging. This provides a direct route to aminopyridine derivatives.

B. The Carboxylic Acid Handle: The Amide Bond Workhorse

The acetic acid moiety is the primary site for connecting the building block to other fragments via amide bond formation. Direct reaction of a carboxylic acid and an amine is generally unfavorable; therefore, an activating agent is required.[10][14]

  • Amide Coupling: This reaction links the carboxylic acid with a primary or secondary amine to form an amide.

    • Causality: Coupling reagents such as HATU, EDC, or T3P convert the hydroxyl group of the carboxylic acid into a better leaving group.[10] This "activated" acid is then susceptible to nucleophilic attack by the amine. The choice of coupling agent and solvent can be crucial to prevent side reactions and, particularly when coupling with chiral amines, to minimize epimerization.[15] This reaction is fundamental to the synthesis of peptides and countless small-molecule drugs.[16]

Application in Drug Discovery: A Kinase Inhibitor Case Study

To illustrate the power of this building block, let's consider a hypothetical drug discovery program targeting a protein kinase. Kinases are a major class of drug targets, and many inhibitors feature a substituted heterocyclic core.

G RTK Receptor Tyrosine Kinase (RTK) P2 ADP RTK->P2 Substrate Substrate Protein RTK->Substrate Kinase Activity Signal Extracellular Signal (e.g., Growth Factor) Signal->RTK P1 ATP P1->RTK SubstrateP Phosphorylated Substrate Substrate->SubstrateP Downstream Downstream Signaling (e.g., MAPK pathway) SubstrateP->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Kinase Inhibitor (Derived from Building Block) Inhibitor->RTK Blocks ATP Binding Site

Caption: Simplified kinase signaling pathway and the role of an inhibitor.

Our strategy is to use this compound as a central scaffold. We will use a Suzuki reaction to install a group that binds in a key hydrophobic pocket of the kinase and an amide coupling to add a solubilizing group that interacts with solvent-exposed residues.

Table 2: Hypothetical Structure-Activity Relationship (SAR) Data

CompoundR¹ (from Suzuki)R² (from Amide)Kinase IC₅₀ (nM)
1 PhenylN,N-Dimethylamine850
2 3-MethoxyphenylN,N-Dimethylamine320
3 3-FluorophenylN,N-Dimethylamine150
4 3-FluorophenylMorpholine95
5 3-Fluorophenyl(S)-3-hydroxypyrrolidine15
  • Interpretation of SAR:

    • Suzuki Reaction Insights: The initial exploration (Compounds 1-3) shows that adding electron-withdrawing or hydrogen-bond-accepting functionality at the meta-position of the phenyl ring improves potency. This suggests a specific interaction in the kinase's hydrophobic pocket.

    • Amide Coupling Insights: Modifying the amine portion (Compounds 3-5) demonstrates that introducing polarity and hydrogen-bonding capability via the morpholine or hydroxypyrrolidine moiety significantly boosts activity. The stereochemistry in Compound 5 is crucial, highlighting a specific chiral interaction at the solvent interface.

A Self-Validating Protocol: Synthesis of Compound 5

This protocol provides a robust, step-by-step workflow for a researcher to follow.

Part 1: Suzuki-Miyaura Coupling
  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[13]

  • Solvent and Base Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) and a base (e.g., 2M aqueous Na₂CO₃, 3.0 eq).

  • Reaction: Heat the mixture with vigorous stirring to 90°C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to pH ~3-4. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate acid.

Part 2: Amide Bond Formation
  • Reagent Preparation: Dissolve the crude acid from Part 1 in an anhydrous aprotic solvent such as DMF or dichloromethane.

  • Activation: Add an amide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 eq). Stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add (S)-3-hydroxypyrrolidine (1.1 eq) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor for completion by LC-MS.

  • Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel to afford the final compound, 5 .

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its pre-installed, orthogonally reactive bromo and acetic acid functionalities provide a reliable and logical pathway for the synthesis of complex molecular architectures. By enabling access to powerful synthetic transformations like the Suzuki coupling and amide bond formation, it serves as an invaluable building block for medicinal chemists aiming to accelerate the discovery of novel therapeutics. Its utility in constructing libraries for SAR studies, as demonstrated, solidifies its position as a high-value scaffold in the modern synthetic chemist's arsenal.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Bromopyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-(2-Bromopyridin-4-YL)acetic acid, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document delves into the methodologies for assessing its solubility in various solvents and its stability under different stress conditions as mandated by international guidelines. By elucidating the scientific rationale behind experimental design and providing detailed protocols, this guide serves as an essential resource for the effective handling, formulation, and development of drug candidates incorporating this moiety.

Introduction: The Significance of this compound in Drug Discovery

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring a pyridine ring substituted with a bromine atom and an acetic acid side chain, offers multiple points for chemical modification, making it a versatile scaffold for the synthesis of novel therapeutic agents. The pyridine core is a common motif in a wide array of approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The bromo-substituent provides a handle for cross-coupling reactions, enabling the introduction of diverse functionalities, while the carboxylic acid group can be modified to modulate physicochemical properties such as solubility and to interact with specific amino acid residues in protein active sites.

Given its foundational role in the synthesis of active pharmaceutical ingredients (APIs), a thorough understanding of the solubility and stability of this compound is paramount. These properties directly influence its storage, handling, formulation, and ultimately, the quality, efficacy, and safety of the final drug product. This guide provides a detailed exploration of these characteristics, underpinned by established scientific principles and regulatory expectations.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior.

PropertyValueSource
Molecular Formula C₇H₆BrNO₂PubChem CID: 29921601[1]
Molecular Weight 216.03 g/mol PubChem CID: 29921601[1]
Calculated LogP 1.47ChemSrc[]
Appearance White to off-white solid (predicted)---
pKa ~4-5 (predicted for carboxylic acid), ~2-3 (predicted for pyridine)---

Note: Predicted values are based on the chemical structure and data from analogous compounds and require experimental verification.

Solubility Profile: A Key Determinant of Bioavailability and Formulation

The solubility of an API is a critical factor that influences its dissolution rate and, consequently, its bioavailability. A comprehensive understanding of the solubility of this compound in a range of solvents is crucial for developing suitable formulations and for designing efficient purification processes.

Predicted Solubility in Common Solvents

Based on the structure, which contains both a polar carboxylic acid group and a moderately polar bromopyridine ring, a mixed solubility profile is anticipated.

SolventPredicted SolubilityRationale
Water Sparingly soluble to solubleThe carboxylic acid group can ionize, especially at higher pH, increasing aqueous solubility. However, the bromopyridine core contributes to its lipophilicity.
Methanol/Ethanol SolublePolar protic solvents capable of hydrogen bonding with the carboxylic acid and pyridine nitrogen.
Acetone Moderately SolubleA polar aprotic solvent that can interact with the polar groups of the molecule.
Acetonitrile Moderately SolubleA polar aprotic solvent, often used in reversed-phase chromatography.
Dichloromethane Sparingly SolubleA non-polar aprotic solvent, less likely to effectively solvate the polar carboxylic acid group.
Dimethyl Sulfoxide (DMSO) Freely SolubleA highly polar aprotic solvent known for its excellent solvating power for a wide range of compounds.
N,N-Dimethylformamide (DMF) Freely SolubleA highly polar aprotic solvent capable of dissolving many organic compounds.
Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method. This protocol provides a reliable and reproducible means of quantifying the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selection of pharmaceutically relevant solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (HPLC grade)

  • Calibrated temperature-controlled shaker

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the containers in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to sediment the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated HPLC-UV method.

Causality Behind Experimental Choices: The use of a temperature-controlled shaker ensures that the solubility is measured under defined and reproducible conditions. Centrifugation and filtration are critical steps to separate the saturated solution from the excess solid, preventing artificially high solubility readings. A validated analytical method is essential for accurate quantification.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temperature A->B Reach equilibrium C Centrifuge sample B->C D Withdraw supernatant C->D E Filter supernatant (0.45 µm) D->E F Dilute sample E->F G Quantify by HPLC-UV F->G Determine concentration

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Stability Profile: Ensuring Product Quality and Safety

The chemical stability of this compound is a critical quality attribute. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a comprehensive understanding of its stability under various stress conditions is essential, as outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[6] This information is crucial for developing stability-indicating analytical methods.

4.1.1. Hydrolytic Stability

Hydrolysis is a common degradation pathway for molecules with susceptible functional groups, such as the carboxylic acid in this compound.[7][8]

Protocol for Hydrolytic Degradation:

  • Sample Preparation: Prepare solutions of this compound in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Expected Outcome: Degradation is expected to be more pronounced under basic conditions due to the potential for decarboxylation or other base-catalyzed reactions. The stability in acidic and neutral conditions is likely to be higher.

4.1.2. Oxidative Stability

Oxidative degradation can occur in the presence of oxygen or oxidizing agents.

Protocol for Oxidative Degradation:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent.

  • Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.

  • Sampling and Analysis: Withdraw and analyze aliquots at various time points to monitor for degradation.

Expected Outcome: The pyridine ring can be susceptible to N-oxidation. The acetic acid side chain may also undergo oxidative degradation.

4.1.3. Photostability

Exposure to light can induce photodegradation. Photostability testing is a key requirement of ICH guideline Q1B.[9][10][11][12][13]

Protocol for Photostability Testing:

  • Sample Preparation: Expose a solid sample of this compound and a solution in a photochemically inert solvent to a light source that provides both UV and visible light. A dark control sample should be stored under the same conditions but protected from light.

  • Light Exposure: The sample should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light.[11]

  • Analysis: Analyze the exposed and dark control samples by a stability-indicating HPLC method.

Expected Outcome: The bromopyridine moiety may be susceptible to photolytic cleavage or other light-induced reactions. Any significant degradation compared to the dark control indicates photosensitivity.

4.1.4. Thermal Stability

Elevated temperatures can accelerate degradation reactions.

Protocol for Thermal Degradation:

  • Sample Preparation: Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

  • Sampling and Analysis: Analyze samples at various time points to assess for degradation.

Expected Outcome: Carboxylic acids can undergo thermal decarboxylation at high temperatures.[14][15][16][17][18] The stability of the compound will depend on its melting point and the presence of any impurities.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active ingredient in the presence of its degradation products, impurities, and excipients.[1][19][20][21][22] Reversed-phase HPLC with UV detection is the most common technique for this purpose.

Key Steps in Method Development:

  • Column and Mobile Phase Selection: Screen various C18 and other stationary phases with different mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers at different pH values) to achieve optimal separation.

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to ensure that all degradation products are well-separated from the parent peak and from each other.

  • Method Optimization: Fine-tune the gradient, flow rate, and detection wavelength to achieve the best resolution and sensitivity.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

G cluster_stress Forced Degradation cluster_method_dev Method Development cluster_validation Method Validation A Hydrolysis (Acid, Base, Neutral) E Analyze Stressed Samples A->E B Oxidation (H2O2) B->E C Photolysis (UV/Vis) C->E D Thermal (Heat) D->E F Optimize Separation E->F G Validate according to ICH Q2(R1) F->G Final Method

References

A Senior Application Scientist's In-Depth Technical Guide to the Safe Handling, Storage, and Use of 2-(2-Bromopyridin-4-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on the safe and effective management of 2-(2-Bromopyridin-4-YL)acetic acid. This document moves beyond a simple checklist, offering a deep dive into the causality behind safety protocols. As scientists, understanding the "why" is as critical as knowing the "how." This guide is structured to provide not just instructions, but a framework for risk assessment and protocol validation, ensuring scientific integrity and, most importantly, your safety.

Section 1: The Chemical Profile and Hazard Landscape

This compound is a substituted pyridine derivative. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring, the acidic proton of the carboxylic acid, and the presence of a bromine atom, which can participate in various coupling reactions. While comprehensive toxicological data for this specific molecule is not fully published, its structural alerts and data from analogous compounds necessitate a cautious and well-informed approach.

GHS Classification and Core Hazards

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. Based on aggregated data and the known hazards of its constituent functional groups, this compound should be handled as, at minimum, a substance with the following classifications.[1][2]

Hazard ClassGHS CategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Skin IrritationCategory 2H315: Causes skin irritationWarning
Eye IrritationCategory 2AH319: Causes serious eye irritationWarning
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationWarning

This table synthesizes data from related compounds. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier.

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.[3] The carboxylic acid moiety can cause irritation or burns, while pyridine derivatives can be toxic and readily absorbed.[4]

Section 2: The Cornerstone of Safety - Exposure Control

Effective containment and personal protection are non-negotiable. The causality is simple: preventing the compound from entering the body eliminates the risk of a toxicological event.

Engineering Controls: Your First Line of Defense

Reliance on Personal Protective Equipment (PPE) alone is insufficient. Engineering controls are designed to remove the hazard at its source.

  • Chemical Fume Hood: All weighing and handling of this compound as a solid, and all reactions involving it, must be conducted inside a certified chemical fume hood.[4] This is critical for preventing the inhalation of fine dust particles and any potential vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure low background levels of airborne contaminants.[4][5]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is your last line of defense. It must be selected based on the potential hazards and worn correctly at all times.

  • Eye and Face Protection: Safety glasses with side shields conforming to EN166 or NIOSH standards are mandatory.[6] When there is a significant risk of splashing, chemical safety goggles and a face shield should be worn.

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended for handling pyridine-based compounds due to their resistance.[4] Always inspect gloves for tears or punctures before use. Use the proper glove removal technique to avoid contaminating your skin.[6] Contaminated gloves must be disposed of as chemical waste.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and particulates) is required.

The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for this compound start Start: Task Assessment weighing Weighing Solid Compound start->weighing reaction_setup Reaction Setup / Solution Prep start->reaction_setup large_spill Large Spill or Aerosol Risk start->large_spill fume_hood Work in Fume Hood? weighing->fume_hood reaction_setup->fume_hood ppe_respirator Full Response PPE: - Enhanced PPE - Approved Respirator large_spill->ppe_respirator ppe_standard Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat fume_hood->ppe_standard Yes ppe_enhanced Enhanced PPE: - Standard PPE - Chemical Goggles - Face Shield fume_hood->ppe_enhanced No (Not Recommended)

Caption: PPE selection is dictated by the specific task and potential for exposure.

Section 3: Protocols for Handling and Storage

Prudent Handling Practices

Adherence to these steps minimizes risk during routine laboratory operations.

  • Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned, and a waste container is properly labeled and accessible.

  • Aliquotting: Weigh the compound on wax paper or in a tared container within the fume hood to prevent contamination of balances.

  • Avoidance of Dust: Handle the solid gently to minimize the generation of airborne dust.[6]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

  • Clothing: Immediately remove and decontaminate any clothing that becomes soiled.

Storage: Preserving Integrity and Ensuring Safety

The stability and safety of this compound depend heavily on the storage conditions.

  • Temperature: Store in a cool, dry place. For long-term stability and to minimize degradation, storage in a freezer at or below -20°C is recommended.[2]

  • Atmosphere: The compound should be stored in a tightly sealed container.[8] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to protect against potential degradation from air and moisture.

  • Location: Store in a designated area for toxic or irritant chemicals, away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[9] The storage area should be well-ventilated.[4][10]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

Section 4: Emergency and Disposal Protocols

Preparedness is paramount. Knowing the correct response to an emergency can prevent a minor incident from escalating.

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][9]
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]
Accidental Release Measures

A calm and systematic response is required to manage a spill effectively.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct fans at the spill, which could aerosolize the powder.

  • Contain: Prevent further spread of the spill. For a solid, gently cover with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[5] Do not let the product enter drains.[3]

  • Clean-Up: Wearing appropriate PPE (including respiratory protection for large spills), carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.

The following flowchart outlines the logical steps for responding to a chemical spill.

Spill_Response_Workflow Chemical Spill Response Workflow spill Spill Occurs alert Alert Colleagues & EH&S spill->alert assess Assess Severity (Amount, Location) evacuate Evacuate Area assess->evacuate Major Spill ppe Don Enhanced PPE (incl. Respirator if needed) assess->ppe Minor Spill alert->assess evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Collect Material into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste According to Protocol decontaminate->dispose

Caption: A systematic workflow for safe and effective spill response.

Waste Disposal

Chemical waste must be handled with the same care as the parent compound.

  • Classification: This material should be disposed of as hazardous waste.[8]

  • Containers: Use only approved, properly labeled hazardous waste containers. Do not mix with other waste streams unless explicitly permitted.

  • Procedure: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical destruction facility, in accordance with all local, regional, and national regulations.[6]

References

known derivatives of 2-(2-Bromopyridin-4-YL)acetic acid and their synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(2-Bromopyridin-4-YL)acetic Acid Derivatives

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of drug design. Within this class, This compound stands out as a particularly valuable building block.[2][3][4] Its structure is elegantly trifunctional: a carboxylic acid moiety amenable to standard transformations, a pyridine core, and a strategically placed bromine atom at the 2-position. This bromine atom is not merely a substituent but a versatile synthetic handle, unlocking access to a diverse chemical space through modern cross-coupling methodologies.

This guide provides a detailed exploration of the key synthetic pathways for derivatizing this compound. We will delve into the derivatization of the carboxylic acid group to form esters and amides, followed by an examination of palladium-catalyzed cross-coupling reactions at the bromide position. The focus will be on not just the protocols themselves, but the underlying principles and experimental rationale that guide the synthesis of these important compounds.

Part 1: Derivatization of the Carboxylic Acid Moiety: Esters and Amides

The acetic acid side chain is the most readily accessible functional group for initial derivatization. Converting it to an ester or an amide is often a primary step, either to generate the final target molecule, to modify physicochemical properties, or to protect the acid during subsequent, more sensitive reactions like cross-coupling.

Ester Derivatives via Fischer-Speier Esterification

Esterification is a fundamental transformation used to mask the polarity of a carboxylic acid, improve membrane permeability, or create a prodrug that is later hydrolyzed in vivo. The Fischer-Speier esterification is a classic, acid-catalyzed method that is both robust and scalable.[5]

Causality Behind Experimental Choices: The reaction is an equilibrium process.[5] To drive the reaction toward the ester product, the alcohol is typically used in large excess, serving as both reactant and solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by the alcohol.[5] Removal of the water byproduct, for instance with a Dean-Stark apparatus, can also shift the equilibrium to the right.[6]

Experimental Protocol: Synthesis of Ethyl 2-(2-Bromopyridin-4-YL)acetate

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add absolute ethanol (20-30 volumes) to the flask. The large excess serves as the solvent and drives the equilibrium.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Typical Fischer Esterification Conditions

AlcoholCatalystTemperatureTypical TimeTypical Yield
MethanolH₂SO₄Reflux (~65°C)6-18 h>90%
EthanolH₂SO₄Reflux (~78°C)4-16 h>90%
IsopropanolTsOHReflux (~82°C)12-24 h80-90%
CyclohexanolTsOHReflux (Toluene)24-36 h~95%[6]

Visualization: Fischer Esterification Workflow

Fischer_Esterification sub Substrate: This compound reagents Reagents: Alcohol (Excess) H₂SO₄ (cat.) reflux Heat to Reflux (4-16 h) reagents->reflux Combine workup Aqueous Workup: 1. Neutralize (NaHCO₃) 2. Extract (EtOAc) reflux->workup Cool & Quench purify Purification: Column Chromatography workup->purify product Product: Ester Derivative purify->product Amide_Coupling sub Substrate: This compound reagents Reagents: Amine HATU/EDC DIPEA rt Stir at RT (2-12 h) reagents->rt Combine in DMF workup Aqueous Workup: Acid/Base Washes rt->workup purify Purification: Column Chromatography workup->purify product Product: Amide Derivative purify->product Suzuki_Cycle pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂-Br pd0->pd2 Oxidative Addition pd2_b Ar-Pd(II)L₂-Ar' pd2->pd2_b Transmetalation pd2_b->pd0 Reductive Elimination product Ar-Ar' pd2_b->product substrate Ar-Br substrate->pd2 boronic Ar'-B(OH)₂ + Base boronic->pd2

References

Methodological & Application

protocol for using 2-(2-Bromopyridin-4-YL)acetic acid in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 2-(2-Bromopyridin-4-yl)acetic acid

Author: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Pyridinylacetic Acid Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has profoundly influenced the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] Among the vast array of substrates, heteroaromatic compounds, particularly those containing a pyridine nucleus, are of paramount importance in medicinal chemistry.

This document provides a detailed guide for the application of this compound as a substrate in Suzuki-Miyaura coupling reactions. This building block is particularly valuable as it incorporates a reactive C-Br bond for cross-coupling, while the acetic acid moiety at the 4-position offers a handle for further derivatization or can serve as a key pharmacophoric element. The presence of both the electron-deficient pyridine ring and a potentially reactive carboxylic acid group presents unique challenges and considerations that this guide will address in detail.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined palladium-based catalytic cycle.[1][4] Understanding this mechanism is critical for rational troubleshooting and optimization. The cycle is generally accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle initiates with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 2-bromopyridine substrate. This is often the rate-determining step of the reaction.[1] The palladium center is oxidized from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex. The reactivity order for halogens in this step is I > Br > Cl.[2]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) complex.[1][5] This process requires activation by a base. The base can act via two primary pathways: it can activate the boronic acid to form a more nucleophilic boronate "ate" complex, or it can react with the Pd(II)-halide complex to form a more reactive Pd(II)-hydroxide or -alkoxide species.[6][7][8] The newly formed organopalladium(II) species now bears both organic partners.

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) center couple, forming the desired C-C bond and the final product.[9] The palladium catalyst is simultaneously reduced back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide R¹-Pd(II)L₂-X OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_Diorganic R¹-Pd(II)L₂-R² Transmetalation->PdII_Diorganic RedElim Reductive Elimination PdII_Diorganic->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Substrate1 R¹-X (this compound) Substrate1->OxAdd Substrate2 R²-B(OH)₂ (Organoboronic Acid) Boronate [R²-B(OH)₃]⁻ Substrate2->Boronate Activation Base Base (e.g., K₂CO₃) Base->Substrate2 Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general method for the coupling of this compound with a representative arylboronic acid. Optimization may be required for different coupling partners.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Celite®

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Causality Note: A slight excess of the boronic acid is used to drive the reaction to completion. The choice of base is critical; carbonates like K₂CO₃ or Cs₂CO₃ are generally effective and mild enough to be compatible with the carboxylic acid moiety, which will be deprotonated to its carboxylate salt in situ.[7]

  • Catalyst Addition:

    • Add the palladium catalyst (0.02-0.05 equiv, 2-5 mol%).

    • Expertise Note: Pd(PPh₃)₄ can often be used directly. If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it will be reduced to the active Pd(0) species in situ.[10][11] The use of bulky, electron-rich phosphine ligands can enhance catalyst activity, especially for less reactive substrates.[12][13]

  • Solvent Addition and Degassing:

    • Add the solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane:Water 4:1 v/v).

    • Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 10-15 minutes. This is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[14]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.[9]

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[15]

  • Workup Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.[9]

    • Transfer the filtrate to a separatory funnel. Add water and ethyl acetate.

    • Acidify the aqueous layer carefully with 1M HCl to a pH of ~4-5 to protonate the carboxylic acid product, which will favor its extraction into the organic layer.

    • Separate the layers and extract the aqueous phase two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to improve peak shape for carboxylic acids).

Data Presentation: Key Reaction Parameters

The choice of catalyst, base, and solvent significantly impacts the outcome of the Suzuki-Miyaura coupling. The following table summarizes common conditions suitable for substrates like this compound.

ParameterRecommended OptionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos)Pd(PPh₃)₄ is a reliable choice for many applications.[16] For more challenging couplings, using a Pd(II) source with a bulky, electron-rich phosphine ligand can improve yields and reaction rates.[12][13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Inorganic bases are standard.[7][10] Cs₂CO₃ is more soluble and often more effective but also more expensive. K₃PO₄ is a stronger base that can be effective for less reactive substrates. The base will deprotonate the acetic acid moiety.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DME/H₂OA mixture including water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[10][17] Dioxane and THF are common ethereal solvents.[3][10]
Temperature 80 - 110 °CHeating is typically required to drive the reaction, especially the oxidative addition step with bromides.[9]
Boronic Acid Aryl-B(OH)₂, Heteroaryl-B(OH)₂, Vinyl-B(OH)₂The reaction is tolerant of a wide range of boronic acids. Electron-rich and electron-poor variants are generally well-tolerated.[2]

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxygen exposure).2. Poor choice of base or solvent.3. Catalyst inhibition by pyridine nitrogen.1. Ensure thorough degassing of the reaction mixture. Use fresh, high-quality catalyst.2. Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄) and solvent systems.3. Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) which can promote the desired reaction over catalyst inhibition.[12][13]
Protodeboronation of Boronic Acid 1. Presence of excess water or acidic protons.2. Prolonged reaction time at high temperature.1. Use the minimum required amount of water in the solvent system. Ensure the base is sufficient to neutralize all acidic species.2. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Homocoupled Byproducts 1. Oxygen contamination leading to oxidative homocoupling of the boronic acid.2. High catalyst loading or temperature.1. Rigorously exclude oxygen through proper degassing and maintaining an inert atmosphere.2. Reduce catalyst loading and/or reaction temperature.
Difficulty in Purification 1. Carboxylic acid product streaking on silica gel.2. Residual palladium in the product.1. Add a small amount (0.5-1%) of acetic acid to the chromatography eluent to suppress deprotonation of the product on the silica.2. Ensure the workup includes a filtration step through Celite. If necessary, treat the organic solution with a palladium scavenger.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(2-Bromopyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The ability to precisely functionalize this heterocycle is therefore of paramount importance in drug discovery and development. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a mild and efficient route to complex molecular architectures.[1]

This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of a key building block: 2-(2-Bromopyridin-4-YL)acetic acid . We will delve into the nuances of employing this substrate in several key transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. A central challenge with this substrate is the presence of the acetic acid moiety, which can lead to decarboxylation under certain reaction conditions. Furthermore, the pyridine nitrogen itself can interact with the palladium catalyst, necessitating careful selection of ligands and reaction parameters to ensure high efficiency.[2][3] This document is designed to equip researchers with the foundational knowledge and practical protocols to successfully utilize this versatile building block in their synthetic endeavors.

Core Mechanistic Principles: A Common Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, despite their varied applications, generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is fundamental to troubleshooting and optimizing these transformations.

Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation or Migratory Insertion Ar-Pd(II)-X(L2)->Transmetalation R'-M Ar-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation (for Suzuki, Sonogashira) or Migratory Insertion (for Heck): The organic group from the coupling partner is transferred to the palladium center, displacing the halide. For Heck reactions, the olefin inserts into the Pd-C bond.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.

Key Challenge: The Decarboxylation Side Reaction

A significant challenge when working with this compound is the potential for decarboxylation, particularly under basic conditions and at elevated temperatures, which are common in cross-coupling reactions.[5] This side reaction leads to the formation of 2-bromo-4-methylpyridine, which can then participate in the cross-coupling, leading to a mixture of products and reduced yield of the desired acetic acid derivative.

Decarboxylation Substrate This compound Desired_Product Desired Coupled Product Substrate->Desired_Product Cross-Coupling Decarboxylation Decarboxylation (Heat, Base) Substrate->Decarboxylation Decarboxylated_Intermediate 2-Bromo-4-methylpyridine Decarboxylation->Decarboxylated_Intermediate Undesired_Product Undesired Coupled Product Decarboxylated_Intermediate->Undesired_Product Cross-Coupling

Caption: Competing pathways of cross-coupling and decarboxylation.

Strategies to mitigate decarboxylation include:

  • Use of milder bases: Employing weaker bases like K₂CO₃ or K₃PO₄ instead of stronger ones like NaOt-Bu can reduce the rate of decarboxylation.

  • Lower reaction temperatures: Whenever possible, running the reaction at the lowest effective temperature can disfavor the decarboxylation pathway.

  • Esterification: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can prevent decarboxylation.[6] The ester can then be hydrolyzed post-coupling if the free acid is the target. This guide will provide protocols for both the free acid and its ester form where applicable.

Application Protocols

The following protocols are designed as robust starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific coupling partners.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a highly versatile method for the formation of biaryl compounds by coupling an organohalide with an organoboron reagent.[7]

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reagent/ParameterQuantity/ConditionNotes
Starting Material This compound (1.0 equiv)---
Coupling Partner Phenylboronic acid (1.2-1.5 equiv)A slight excess is used to drive the reaction to completion.
Palladium Precatalyst Pd(dppf)Cl₂ (2-5 mol%)A reliable catalyst for many heteroaryl couplings.[2]
Base K₃PO₄ (2.0-3.0 equiv)A moderately strong base that is often effective while minimizing decarboxylation.
Solvent 1,4-Dioxane/H₂O (4:1)Degassed solvent is crucial to prevent catalyst deactivation.[8]
Temperature 80-100 °CMonitor for decarboxylation; lower temperature if significant.
Time 4-12 hMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Adjust the pH of the aqueous layer to ~3-4 with 1M HCl to protonate the product, then extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Heck Reaction: Olefin Arylation

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[2]

Protocol 2: Heck Coupling of Methyl 2-(2-Bromopyridin-4-YL)acetate with Styrene

Note: The methyl ester is used here as a protecting group to prevent decarboxylation, which is more likely under typical Heck conditions.

Reagent/ParameterQuantity/ConditionNotes
Starting Material Methyl 2-(2-Bromopyridin-4-YL)acetate (1.0 equiv)---
Coupling Partner Styrene (1.2 equiv)---
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%)A common and effective palladium source.[9]
Ligand P(o-tol)₃ (4-10 mol%)A bulky phosphine ligand often used in Heck reactions.
Base Et₃N (1.5 equiv)Acts as both a base and a solvent in some cases.
Solvent DMF or AcetonitrileAnhydrous and degassed.
Temperature 100-120 °CHigher temperatures are often required for Heck reactions.
Time 12-24 hMonitor by TLC or GC-MS.

Step-by-Step Procedure:

  • In a sealed tube, combine Methyl 2-(2-Bromopyridin-4-YL)acetate, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with argon.

  • Add the degassed solvent, followed by Et₃N and styrene.

  • Seal the tube and heat to the specified temperature with stirring.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

  • If the free acid is desired, the resulting ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/H₂O).

Sonogashira Coupling: Alkyne Installation

The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl halides.[10]

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

Reagent/ParameterQuantity/ConditionNotes
Starting Material This compound (1.0 equiv)---
Coupling Partner Phenylacetylene (1.2 equiv)---
Palladium Precatalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A standard catalyst for Sonogashira couplings.
Co-catalyst CuI (1-3 mol%)Essential for the copper cycle in the mechanism.[11]
Base Et₃N or DiisopropylamineActs as both base and solvent.
Solvent THF or DMF (if needed)Ensure the starting material is soluble.
Temperature Room Temperature to 60 °COften proceeds under mild conditions.
Time 2-8 hMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with argon.

  • Add the solvent (if used) and the amine base, followed by phenylacetylene.

  • Stir the reaction at the desired temperature until completion.

  • Dilute with an organic solvent and wash with saturated aqueous NH₄Cl to remove copper salts, followed by water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines.[12]

Protocol 4: Buchwald-Hartwig Amination of Methyl 2-(2-Bromopyridin-4-YL)acetate with Morpholine

Note: The methyl ester is recommended to avoid potential acid-base reactions with the amine and strong base.

Reagent/ParameterQuantity/ConditionNotes
Starting Material Methyl 2-(2-Bromopyridin-4-YL)acetate (1.0 equiv)---
Coupling Partner Morpholine (1.2 equiv)---
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%)A common Pd(0) source.
Ligand XPhos or SPhos (2-4 mol%)Bulky, electron-rich biaryl phosphine ligands are highly effective.[13]
Base NaOt-Bu or K₂CO₃ (1.4-2.0 equiv)NaOt-Bu is strong but effective; K₂CO₃ is a milder alternative.
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed.
Temperature 80-110 °C---
Time 6-18 hMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the ligand, and the base to a dry Schlenk tube.

  • Add the solvent, followed by Methyl 2-(2-Bromopyridin-4-YL)acetate and morpholine.

  • Seal the tube and heat with stirring for the required time.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

  • Hydrolyze the ester if the free acid is the final target.

Troubleshooting and Optimization

Troubleshooting Troubleshooting Problem | Potential Cause | Suggested Solution Low_Yield Low or No Conversion Inactive catalyst Poor substrate solubility Inappropriate base/ligand Use a precatalyst (e.g., Buchwald G3/G4) Screen different solvents Screen a panel of ligands (e.g., SPhos, XPhos, RuPhos) and bases (K₃PO₄, Cs₂CO₃) Troubleshooting->Low_Yield Decarboxylation Significant Decarboxylation Product High temperature Strong base Lower reaction temperature Use a milder base (e.g., K₂CO₃) Protect the acid as an ester Troubleshooting->Decarboxylation Homocoupling Homocoupling of Coupling Partner Oxygen contamination Insufficiently degassed solvents/reagents Thoroughly degas all solvents and reagents before use Troubleshooting->Homocoupling Protodeboronation Loss of Boronic Acid (Suzuki) Moisture Acidity/Basicity Use anhydrous conditions Use boronate esters (pinacol, MIDA) for increased stability [31] Troubleshooting->Protodeboronation

Caption: A troubleshooting guide for common issues in cross-coupling reactions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, functionalized pyridine derivatives. Successful application of this substrate in palladium-catalyzed cross-coupling reactions hinges on a solid understanding of the underlying catalytic cycles and a strategic approach to mitigating potential side reactions, most notably decarboxylation. By carefully selecting the catalyst system, base, and reaction conditions—and considering the use of a protecting group for the carboxylic acid moiety—researchers can effectively harness the synthetic potential of this important intermediate. The protocols provided herein serve as a robust foundation for further exploration and optimization in the pursuit of novel chemical entities for drug discovery and materials science.

References

Functionalization of the Carboxylic Acid Group on 2-(2-Bromopyridin-4-YL)acetic Acid: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Bromopyridin-4-YL)acetic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a reactive bromo-pyridine core, and a methylene spacer, offers multiple points for chemical modification. This guide provides an in-depth exploration of the functionalization of the carboxylic acid moiety, a critical step in the synthesis of diverse derivatives for drug discovery and development. We will delve into the mechanistic rationale behind common transformations, provide detailed, field-tested protocols, and offer insights to navigate potential synthetic challenges.

The strategic manipulation of the carboxylic acid group into amides, esters, and alcohols allows for the systematic exploration of structure-activity relationships (SAR). The ability to generate libraries of analogs from this common intermediate is a cornerstone of modern drug discovery programs. This document serves as a comprehensive resource for researchers aiming to leverage the synthetic potential of this compound.

Core Functionalization Strategies

The carboxylic acid group can be transformed into a variety of other functional groups. The most common and synthetically useful transformations are:

  • Amide Bond Formation: Coupling with a diverse range of primary and secondary amines to generate carboxamides. This is arguably the most frequent transformation in medicinal chemistry.

  • Esterification: Reaction with alcohols to produce esters, which can act as prodrugs or modify the physicochemical properties of the parent molecule.

  • Reduction to Alcohols: Conversion of the carboxylic acid to a primary alcohol, which can serve as a precursor for further synthetic manipulations.

The following sections will provide detailed protocols and mechanistic insights for each of these key transformations.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1] Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.

Mechanism of Activation and Coupling

The most common strategy involves converting the hydroxyl group of the carboxylic acid into a better leaving group.[2] This is typically achieved using coupling reagents that form a highly reactive acyl-intermediate in situ, which is then readily attacked by the amine.

Amide_Formation cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH (this compound) ActivatedIntermediate Activated Intermediate (e.g., Acyl-isourea, Active Ester) CarboxylicAcid->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU, EDC) Amide R-CO-NHR' (Amide Product) ActivatedIntermediate->Amide + Amine Amine R'-NH2 Byproduct Byproduct

Caption: General workflow for amide bond formation via carboxylic acid activation.

Protocol 1: HATU-Mediated Amide Coupling

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient uronium-based coupling reagent that minimizes side reactions and is particularly effective for coupling a wide range of amines, including those that are less nucleophilic.[3][4]

Materials:

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Amine1.1Nucleophile
HATU1.2Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)3.0Base
Anhydrous Dimethylformamide (DMF)-Solvent

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and the desired amine (1.1 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.2 eq) in one portion.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Reagent Choices:

  • HATU: Provides rapid formation of the activated ester, leading to high yields and short reaction times.[5]

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic carbodiimide-based method is a cost-effective and widely used alternative. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, simplifying the workup procedure. 1-Hydroxybenzotriazole (HOBt) is often added as an additive to suppress side reactions and minimize racemization in the case of chiral carboxylic acids.[5]

Materials:

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Amine1.1Nucleophile
EDC1.5Coupling Reagent
HOBt1.2Additive
Triethylamine (TEA) or DIPEA2.0Base
Anhydrous Dichloromethane (DCM)-Solvent

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add TEA or DIPEA (2.0 eq) to the solution.

  • Add EDC (1.5 eq) portion-wise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Esterification: Modulating Physicochemical Properties

Esterification of this compound can be achieved through several methods. The choice of method depends on the nature of the alcohol and the desired reaction conditions.

Protocol 3: Fischer-Speier Esterification

This is a classic acid-catalyzed esterification suitable for simple, unhindered alcohols. The reaction is an equilibrium process, and it is often necessary to use the alcohol as the solvent or to remove water as it is formed to drive the reaction to completion.[6]

Materials:

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Alcohol (e.g., Methanol, Ethanol)Large ExcessNucleophile & Solvent
Concentrated Sulfuric Acid (H₂SO₄)CatalyticAcid Catalyst

Step-by-Step Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (used in large excess as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of carboxylic acid).

  • Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography if necessary.

Fischer_Esterification CarboxylicAcid R-COOH ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H+ Alcohol R'-OH TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + R'-OH Ester R-COOR' TetrahedralIntermediate->Ester - H2O, -H+ Water H2O Reduction_Workflow Start This compound LAH_THF 1. LiAlH4, THF 2. Aqueous Workup Product 2-(2-Bromopyridin-4-yl)ethanol Start->Product LAH_THF->Product

References

Application Notes and Protocols for Amide Bond Formation with 2-(2-Bromopyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(2-Bromopyridin-4-YL)acetic acid in Medicinal Chemistry

This compound is a valuable heterocyclic building block in modern drug discovery. Its structure incorporates a pyridine ring, a common motif in pharmacologically active compounds, functionalized with a bromine atom and an acetic acid side chain. The bromine atom serves as a versatile synthetic handle for further elaboration through cross-coupling reactions, while the carboxylic acid moiety allows for the formation of amide bonds, a cornerstone of molecular assembly in medicinal chemistry. The resulting 2-(2-bromopyridin-4-yl)acetamide derivatives are key intermediates in the synthesis of a wide range of therapeutic agents, including kinase inhibitors and other targeted therapies.

This guide provides a detailed exploration of the reaction conditions for the crucial amide bond formation step involving this compound. We will delve into the mechanistic rationale behind the selection of coupling reagents, bases, and solvents, with a special focus on addressing the unique electronic properties of this substrate.

Core Scientific Principles: Navigating the Reactivity of a Halogenated Pyridine Acetic Acid

The successful formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid to overcome the unfavorable thermodynamics of direct condensation.[1] This is typically achieved using a "coupling reagent" that converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

The presence of the 2-bromo substituent on the pyridine ring of the target molecule, this compound, introduces specific electronic considerations. The electron-withdrawing nature of both the pyridine ring nitrogen and the bromine atom can influence the acidity of the carboxylic acid proton and the nucleophilicity of the corresponding carboxylate. While this electronic pull can sometimes render the carboxylic acid more reactive, it can also present challenges, such as an increased propensity for side reactions or the need for carefully optimized conditions to achieve high yields, particularly when coupling with electron-deficient amines.[2]

Recommended Coupling Protocols

The choice of coupling reagent is paramount and depends on factors such as the steric hindrance of the amine, the desired reaction time, and the potential for side reactions.[3] Below are three robust protocols employing common classes of coupling reagents, which can be adapted for a wide range of amine coupling partners.

Protocol 1: Carbodiimide-Mediated Coupling using EDC and NHS

This method is one of the most widely used due to the water-solubility of the urea byproduct, which simplifies purification.[4] The addition of N-hydroxysuccinimide (NHS) forms a more stable active ester intermediate, reducing side reactions and improving efficiency.

Reaction Scheme:

Experimental Workflow:

G cluster_0 Activation cluster_1 Coupling cluster_2 Work-up & Purification Dissolve Acid Dissolve this compound (1.0 equiv) in anhydrous DMF or DCM. Add Reagents Add NHS (1.2 equiv) and EDC (1.2 equiv). Dissolve Acid->Add Reagents Stir Stir at room temperature for 30-60 min. Add Reagents->Stir Add Amine Add the amine (1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv). Stir->Add Amine Stir Reaction Stir at room temperature for 2-12 hours. Monitor by TLC or LC-MS. Add Amine->Stir Reaction Quench Quench with water and dilute with an organic solvent (e.g., ethyl acetate). Stir Reaction->Quench Wash Wash with 5% aq. LiCl (if DMF used), 1M HCl, sat. aq. NaHCO3, and brine. Quench->Wash Isolate Dry over Na2SO4, filter, and concentrate. Purify by column chromatography. Wash->Isolate

Figure 1: General workflow for EDC/NHS mediated amide coupling.

Detailed Steps:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add N-hydroxysuccinimide (NHS) (1.2 equivalents) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 12 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF, if used), 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Phosphonium Salt-Mediated Coupling using PyBOP

Phosphonium reagents like PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and particularly useful for sterically hindered amines. They generate an activated HOBt ester in situ, leading to rapid coupling with minimal side reactions.

Experimental Workflow:

G cluster_0 One-Pot Procedure cluster_1 Work-up & Purification Combine Combine this compound (1.0 equiv), amine (1.1 equiv), and DIPEA (2.0 equiv) in anhydrous DMF. Cool Cool the mixture to 0 °C in an ice bath. Combine->Cool Add PyBOP Add PyBOP (1.1 equiv) to the cooled solution. Cool->Add PyBOP React Allow to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS. Add PyBOP->React Dilute Dilute with ethyl acetate. React->Dilute Wash Wash with 10% citric acid, water, sat. aq. NaHCO3, and brine. Dilute->Wash Isolate Dry over Na2SO4, filter, and concentrate. Purify by column chromatography. Wash->Isolate

Figure 2: General workflow for PyBOP mediated amide coupling.

Detailed Steps:

  • To a solution of this compound (1.0 equivalent), the amine (1.1 equivalents), and DIPEA (2.0 equivalents) in anhydrous DMF, cool the mixture to 0 °C in an ice bath.

  • Add PyBOP (1.1 equivalents) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer successively with 10% citric acid, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Uronium/Aminium Salt-Mediated Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most powerful coupling reagents, known for its rapid reaction rates and low rates of racemization.[3] It is particularly effective for challenging couplings, including those involving electron-deficient amines.

Reaction Mechanism Overview:

G Acid R-COOH (this compound) Active_Ester OAt-Active Ester Acid->Active_Ester + HATU, Base HATU HATU Base Base (e.g., DIPEA) Amide Amide Product Active_Ester->Amide + R'-NH2 Amine R'-NH2

Figure 3: Simplified mechanism of HATU mediated amide coupling.

Detailed Steps:

  • In a flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Add the amine (1.2 equivalents) to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with 5% aqueous LiCl, 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Comparison of Common Coupling Reagents

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
EDC NHS or Sulfo-NHSNone or mild baseDCM, DMF, Water1-12 hours60-95%Water-soluble byproducts, mild conditions.[4]Racemization (suppressed by NHS), N-acylurea formation.
PyBOP None (contains HOBt moiety)DIPEA, TEADMF, DCM1-4 hours70-98%High efficiency, good for hindered amines.Byproduct can be difficult to remove.
HATU None (contains HOAt moiety)DIPEA, TEADMF, ACN1-4 hours80-99%Very fast, low racemization, effective for difficult couplings.[3]Higher cost, potential for guanidinylation of amine if not pre-activated.

Field-Proven Insights & Troubleshooting

  • Handling an Electron-Deficient System: The 2-bromopyridine moiety makes the carboxylic acid relatively acidic. While this can facilitate activation, coupling with poorly nucleophilic (electron-deficient) amines can be sluggish.[4] For such challenging couplings, HATU is often the reagent of choice due to the high reactivity of the in situ-formed OAt-active ester.[3] Alternatively, converting the carboxylic acid to the corresponding acyl chloride with reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine in the presence of a base like pyridine, can be an effective strategy.

  • Solvent Choice: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are standard choices. DMF is excellent for dissolving a wide range of substrates but can be difficult to remove. DCM is more volatile but may not be suitable for all amines or their salts. Ensure all solvents are anhydrous to prevent hydrolysis of the activated intermediate.

  • Base Selection: A non-nucleophilic tertiary amine base, such as DIPEA or triethylamine (TEA), is crucial to neutralize the acidic byproducts of the reaction without competing with the primary/secondary amine nucleophile. Typically, 2-3 equivalents of the base are used.

  • Monitoring the Reaction: TLC is a convenient method for monitoring the reaction's progress. A common mobile phase is a mixture of ethyl acetate and hexanes. The disappearance of the starting carboxylic acid and the appearance of a new, typically less polar, spot for the amide product indicates the reaction is proceeding. LC-MS provides more definitive confirmation of product formation.

  • Purification: The primary byproducts are the spent coupling reagent and the neutralized base. For EDC couplings, an acidic and basic wash is usually sufficient to remove the water-soluble urea byproduct and excess base.[4] For PyBOP and HATU, the byproducts are more organic-soluble, necessitating purification by column chromatography.

References

Application Notes and Protocols for Utilizing 2-(2-Bromopyridin-4-YL)acetic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the fragment, 2-(2-Bromopyridin-4-YL)acetic acid, in Fragment-Based Drug Discovery (FBDD) campaigns. This document outlines the rationale for its selection, key experimental protocols from initial screening to hit-to-lead optimization, and the underlying scientific principles that govern its application.

Introduction: The Strategic Value of this compound in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] By screening low molecular weight fragments (<300 Da), FBDD allows for a more thorough exploration of a target's chemical space, often yielding higher quality hits with greater ligand efficiency.[1][3] The selection of a well-designed fragment library is paramount to the success of any FBDD campaign.[4]

This compound is a prime candidate for inclusion in fragment libraries due to a confluence of advantageous chemical and structural features:

  • Privileged Scaffold: The pyridine ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[5][6] Its nitrogen atom acts as a hydrogen bond acceptor and enhances aqueous solubility, a desirable property for fragment screening.[7][8][9]

  • Vector for Growth: The bromine atom at the 2-position of the pyridine ring serves as a versatile synthetic handle. It is poised for facile elaboration through well-established cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for systematic and controlled "fragment growing."[10][11][12]

  • Defined Interaction Points: The acetic acid moiety provides a clear hydrogen bond donor and acceptor group, which can anchor the fragment to a specific site on the target protein. This defined interaction is crucial for interpreting screening results and guiding subsequent optimization.

  • Optimal Fragment Space: With a molecular weight of approximately 216 g/mol , it fits well within the "rule of three" guidelines for fragments, ensuring a higher probability of binding to diverse protein targets.[13]

This guide will detail the journey of this fragment from an initial hit to a promising lead candidate, providing both the "how" and the "why" at each stage.

The FBDD Workflow with this compound

The successful application of this fragment follows a structured, multi-step process. Each stage is designed to build upon the last, progressively increasing the affinity and specificity of the molecule for the target protein.

Figure 1: High-level overview of the FBDD workflow.

Phase 1: Hit Identification and Validation

The initial phase focuses on identifying and confirming the binding of this compound to the protein target of interest. Due to the inherently weak affinity of fragments (typically in the high µM to mM range), highly sensitive biophysical techniques are required.[4][14]

Primary Screening: Detecting the Initial Interaction

Surface Plasmon Resonance (SPR) is a preferred primary screening method due to its high throughput, sensitivity, and label-free nature.[15][16]

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 series) via amine coupling to achieve a target density of 8,000-12,000 Response Units (RU). A reference flow cell should be prepared similarly but without the protein to serve as a negative control.

  • Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series in the running buffer (e.g., HBS-EP+) to a final concentration range of 100 µM to 1 mM. The final DMSO concentration should be kept constant and ideally below 1%.

  • Screening Injection: Inject the fragment solutions over the target and reference flow cells at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

  • Data Analysis: Subtract the reference cell data from the target cell data. A concentration-dependent binding response indicates a potential hit. Due to the low affinity and fast kinetics typical of fragments, focus on the steady-state binding response for initial hit identification.

ParameterTypical ValueRationale
Fragment Concentration 100 µM - 1 mMNecessary to detect weak binding affinities common for fragments.
Flow Rate 30 µL/minBalances sample consumption with minimizing mass transport limitations.
Contact Time 60 sSufficient to reach or approach steady-state binding for fast-on/fast-off fragments.
DMSO Concentration < 1%Minimizes non-specific binding and effects on protein stability.

Table 1: Key Parameters for SPR-based Fragment Screening.

Hit Validation: Ensuring a Genuine Interaction

It is crucial to validate hits from the primary screen using an orthogonal biophysical method to eliminate false positives.[14][15] Thermal shift assays (TSA) or Nuclear Magnetic Resonance (NMR) are excellent choices.

Protocol 2: Hit Validation using Thermal Shift Assay (TSA)

  • Reagent Preparation: Prepare a master mix containing the target protein (2-5 µM) and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

  • Fragment Addition: Dispense the master mix into a 96-well PCR plate. Add this compound to achieve a final concentration of 500 µM. Include a no-fragment control.

  • Thermal Denaturation: Use a real-time PCR instrument to heat the plate from 25 °C to 95 °C with a ramp rate of 1 °C/min, monitoring fluorescence at each interval.

  • Data Analysis: A positive hit will stabilize the protein, resulting in a measurable increase in the melting temperature (ΔTm) compared to the control. A ΔTm of >1-2 °C is generally considered significant.

Structural Characterization: Visualizing the Binding Mode

The "gold standard" for FBDD is to obtain a high-resolution crystal structure of the fragment bound to the target protein.[17][18][19] This provides invaluable information on the binding mode, identifies key interactions, and reveals vectors for fragment growth.[19][20]

Protocol 3: Co-crystallization with this compound

  • Crystal Growth: Grow crystals of the apo-protein using vapor diffusion (sitting or hanging drop) by screening a range of crystallization conditions.

  • Fragment Soaking: Once suitable crystals are obtained, transfer them to a solution of the reservoir buffer supplemented with this compound at a concentration of 1-5 mM. Soaking times can vary from minutes to hours.

  • Cryo-protection and Data Collection: Transfer the soaked crystal to a cryo-protectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the data and solve the structure by molecular replacement using the apo-protein structure. Carefully inspect the resulting electron density maps for evidence of the bound fragment. The bromine atom provides a strong anomalous signal that can aid in confirming the fragment's position and orientation.

Phase 2: Hit-to-Lead Optimization

With a validated hit and a high-resolution structure in hand, the next phase involves systematically evolving the fragment into a more potent, lead-like molecule.[21][22]

Hit_To_Lead cluster_0 Fragment Hit cluster_1 Optimization Strategies cluster_2 Lead Compound Hit This compound (µM-mM Affinity) Growing Fragment Growing (Target adjacent pockets) Hit->Growing Primary Strategy (Suzuki Coupling) Merging Fragment Merging (Combine with another hit) Hit->Merging If overlapping site Linking Fragment Linking (Connect distal hits) Hit->Linking If distinct sites Lead Optimized Lead (nM Affinity, Drug-like Properties) Growing->Lead Merging->Lead Linking->Lead

Figure 2: Hit-to-lead optimization strategies.

Fragment Growing via Suzuki-Miyaura Coupling

The 2-bromo position on the pyridine ring is an ideal vector for the "fragment growing" strategy.[21][23] The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming C-C bonds, allowing for the introduction of a wide variety of aryl and heteroaryl moieties.[10][11][12] This enables the exploration of adjacent pockets identified in the crystal structure to gain additional, potency-enhancing interactions.

Protocol 4: Suzuki-Miyaura Coupling for Fragment Elaboration

  • Reaction Setup: In a microwave vial, combine this compound (1 equivalent), the desired arylboronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2-3 equivalents).[11][12]

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).[12] It is critical to remove oxygen, which can deactivate the catalyst.[24]

  • Reaction: Heat the mixture in a microwave reactor to 100-150 °C for 10-60 minutes.[11] Monitor reaction progress by LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash chromatography or preparative HPLC to yield the elaborated analog.

Example Structure-Activity Relationship (SAR) Table:

R-Group (at 2-position)Boronic Acid UsedIC₅₀ (µM)Ligand Efficiency (LE)Rationale for Selection
-Br (Parent Fragment)N/A8500.28Initial Hit
-PhenylPhenylboronic acid1500.29Explore hydrophobic pocket
-3-Hydroxyphenyl3-Hydroxyphenylboronic acid250.35Target polar contact (H-bond)
-4-Methoxyphenyl4-Methoxyphenylboronic acid950.31Probe for steric tolerance
-Thiophene-2-ylThiophene-2-boronic acid600.33Introduce alternative heterocycle

Table 2: Illustrative SAR data for analogs generated via Suzuki coupling.

Conclusion

This compound represents a highly valuable building block for any FBDD campaign. Its combination of a privileged medicinal chemistry scaffold, defined interaction points, and a synthetically tractable vector for optimization makes it an exemplary fragment. The protocols outlined in this document provide a clear, evidence-based framework for identifying and evolving this fragment from a weak-binding hit into a potent, lead-like compound. By integrating sensitive biophysical screening, high-resolution structural biology, and strategic synthetic chemistry, researchers can effectively leverage this fragment to accelerate the discovery of novel therapeutics.

References

Application Note & Protocols: Strategic Synthesis of Novel Kinase Inhibitors from 2-(2-Bromopyridin-4-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of many FDA-approved kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site.[1][2] This guide provides a detailed technical overview and robust protocols for leveraging 2-(2-bromopyridin-4-yl)acetic acid, a versatile and strategically functionalized starting material, for the synthesis of novel kinase inhibitor libraries. We will explore palladium-catalyzed cross-coupling reactions and subsequent amide bond formations, offering researchers a clear path from starting material to biologically relevant molecules.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a cornerstone in the design of ATP-competitive kinase inhibitors.[1] Its nitrogen atom acts as a hydrogen bond acceptor, often interacting with the highly conserved "hinge" region of the kinase domain, which is a critical interaction for potent inhibition.[3][4] The starting material, this compound, is an exceptional building block for several reasons:

  • The 2-Bromo Handle: The bromine atom serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling extensive exploration of the chemical space to enhance potency and selectivity.[5][6]

  • The 4-Acetic Acid Moiety: The acetic acid group provides a crucial vector for further diversification. It can be readily converted into amides, esters, or other functional groups to probe interactions with the solvent-exposed region of the kinase active site or to modulate the compound's physicochemical properties, such as solubility and cell permeability.

  • Structural Rigidity: The defined geometry of the pyridine ring and the acetic acid side chain provides a rigid framework, which can reduce the entropic penalty upon binding to the target kinase, potentially leading to higher affinity inhibitors.

This guide details a systematic approach to harness these features, providing step-by-step protocols for key synthetic transformations and subsequent biochemical evaluation.

Synthetic Workflow Overview

The overall strategy is a divergent synthesis approach. Starting from this compound (or its corresponding ester for simplified purification), the 2-bromo position is first diversified using cross-coupling chemistry. The resulting intermediates, now bearing various substituents at the 2-position, are then subjected to amide coupling at the acetic acid position to generate the final compound library.

G cluster_0 Core Synthesis cluster_1 Library Generation Start This compound (or Methyl Ester) Intermediate_A Intermediate A (Aryl/Heteroaryl Substituted) Start->Intermediate_A Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst) Intermediate_B Intermediate B (Amino Substituted) Start->Intermediate_B Buchwald-Hartwig Amination (R₂NH, Pd Catalyst) Final_Library_A Final Library A (Amide Derivatives) Intermediate_A->Final_Library_A (1) Saponification (if ester) (2) Amide Coupling (R'₂NH) Final_Library_B Final Library B (Amide Derivatives) Intermediate_B->Final_Library_B (1) Saponification (if ester) (2) Amide Coupling (R'₂NH)

Caption: Divergent synthetic workflow for kinase inhibitor library generation.

Experimental Protocols: Core Transformations

Causality Statement: The following protocols utilize methyl 2-(2-bromopyridin-4-yl)acetate as the starting material. Using the methyl ester protects the carboxylic acid, which could otherwise interfere with the cross-coupling catalysts. It also simplifies purification by column chromatography, as the ester is typically less polar and less prone to streaking on silica gel than the free acid. The free acid can be regenerated via saponification just before the final amide coupling step.

Protocol 3.1: Suzuki-Miyaura C-C Coupling

This protocol describes the palladium-catalyzed reaction to install an aryl or heteroaryl group at the 2-position of the pyridine ring. The choice of a phosphine ligand like SPhos is critical; its bulk and electron-donating properties facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which can be sluggish for electron-deficient 2-bromopyridines.

Materials:

  • Methyl 2-(2-bromopyridin-4-yl)acetate (1.0 eq)

  • Aryl- or Heteroaryl-boronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), deoxygenated

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • To a Schlenk flask, add methyl 2-(2-bromopyridin-4-yl)acetate, the boronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the deoxygenated dioxane. Add this catalyst solution to the Schlenk flask via syringe.

  • Add the remaining deoxygenated 4:1 dioxane/water solvent mixture to the flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired coupled product.[6]

Protocol 3.2: Buchwald-Hartwig C-N Amination

This protocol facilitates the synthesis of 2-amino-pyridine derivatives, a common hinge-binding motif. The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential for deprotonating the amine nucleophile without competing in the reaction. The choice of ligand is again crucial for reaction efficiency.[7][8]

Materials:

  • Methyl 2-(2-bromopyridin-4-yl)acetate (1.0 eq)

  • Primary or secondary amine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 eq)

  • BINAP (0.075 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add NaOtBu, Pd₂(dba)₃, and BINAP.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene, followed by the amine, and finally methyl 2-(2-bromopyridin-4-yl)acetate.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 6-18 hours.

  • Monitoring: Track the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography to obtain the aminated product.[9]

Protocol 3.3: Saponification and Amide Coupling

This two-step, one-pot procedure first hydrolyzes the methyl ester to the free carboxylic acid, which is then coupled with an amine of choice without intermediate purification. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable).

Materials:

  • Methyl ester intermediate from Protocol 3.1 or 3.2 (1.0 eq)

  • Lithium hydroxide (LiOH) (1.5 eq)

  • Tetrahydrofuran (THF) and Water

  • Amine (R₂NH) (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Saponification: Dissolve the methyl ester in a mixture of THF and water (e.g., 3:1). Add LiOH and stir at room temperature for 1-4 hours until LC-MS confirms complete conversion to the carboxylic acid.

  • Acidify the mixture to pH ~4-5 with 1N HCl. Extract the product into ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to dryness. The crude carboxylic acid is used directly in the next step.

  • Amide Coupling: Dissolve the crude carboxylic acid in anhydrous DMF. Add the desired amine, followed by DIPEA.

  • Add HATU portion-wise and stir the reaction at room temperature for 2-8 hours.

  • Monitoring: Monitor the formation of the amide product by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final compound by flash chromatography or preparative HPLC.

Biochemical Evaluation: In Vitro Kinase Profiling

After synthesis and characterization (¹H NMR, LC-MS, HRMS), the novel compounds must be evaluated for their biological activity. A universal, fluorescence-based in vitro kinase assay is a robust method for determining inhibitor potency (IC₅₀).[10]

G cluster_pathway Example: MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Ras Ras RTK->Ras Raf Raf Kinase Ras->Raf Mek MEK Kinase Raf->Mek Erk ERK Kinase Mek->Erk Target Transcription Factors, Cell Proliferation Erk->Target

Caption: A representative MAP Kinase signaling pathway often targeted by kinase inhibitors.[10]

Protocol 4.1: General Fluorescence-Based Kinase Assay

This protocol describes a common method using a peptide substrate and an antibody that recognizes the phosphorylated form of the peptide.

Principle: A kinase phosphorylates a biotinylated peptide substrate. A terbium-labeled antibody specific to the phosphorylated peptide is added. When this complex is bound by a streptavidin-conjugated fluorescent acceptor (e.g., XL665), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) occurs, generating a signal proportional to kinase activity. Inhibitors will decrease this signal.[10]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitors in DMSO, typically starting from 10 mM.

  • Assay Plate Setup: In a 384-well assay plate, add a small volume (e.g., 50 nL) of the diluted compounds. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: Add the target kinase enzyme to all wells except the "no enzyme" control.

  • Initiation: Add a mixture of the biotinylated peptide substrate and ATP to all wells to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibition is accurately measured.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).

  • Detection: Stop the reaction by adding a detection mixture containing the terbium-labeled anti-phospho-antibody and the streptavidin-acceptor in an EDTA-containing buffer.

  • Signal Reading: Incubate for another 60 minutes to allow for antibody binding, then read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism, Dotmatics).

Data Presentation: Summarizing Results

Organizing synthetic and biological data in tables is crucial for structure-activity relationship (SAR) analysis.

Table 1: Synthetic Outcomes for a Hypothetical Series

Compound ID R¹ Substituent (at C2) R² Amine (Amide) Yield (%) Purity (LC-MS)
KIN-001 4-Fluorophenyl Morpholine 55 >98%
KIN-002 3-Methoxyphenyl Cyclopropylamine 62 >99%
KIN-003 Thiophen-2-yl Piperidine 48 >97%

| KIN-004 | N-methyl-aniline | Morpholine | 71 | >99% |

Table 2: In Vitro Potency Against Target Kinase X

Compound ID Target Kinase X IC₅₀ (nM)
KIN-001 85
KIN-002 32
KIN-003 150

| KIN-004 | 12 |

Conclusion

This compound is a powerful and commercially available building block for the efficient construction of diverse kinase inhibitor libraries. The orthogonal reactivity of the 2-bromo and 4-acetic acid functionalities allows for a modular and divergent synthetic approach. By employing robust palladium-catalyzed cross-coupling reactions and standard amide bond formations, researchers can rapidly generate novel chemical entities. The protocols outlined in this guide provide a solid foundation for the synthesis, purification, and biochemical evaluation of these compounds, accelerating the discovery of new and potent kinase inhibitors for therapeutic development.

References

The Strategic Application of 2-(2-Bromopyridin-4-YL)acetic Acid in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridine Scaffold in Modern Agrochemicals

The pyridine ring is a cornerstone in the design of modern agrochemicals, lending advantageous properties to a wide array of fungicides, herbicides, and insecticides.[1] Its presence can influence the molecule's systemic properties, metabolic stability, and binding affinity to target enzymes. Within the vast landscape of pyridine-based building blocks, 2-(2-Bromopyridin-4-YL)acetic acid emerges as a particularly strategic starting material for the synthesis of next-generation agrochemicals. This application note will provide an in-depth technical guide on the potential applications of this molecule, with a focus on the synthesis of novel picolinamide fungicides. While direct synthesis of a commercialized agrochemical from this specific starting material is not prominently documented in publicly available literature, its structural motifs suggest a high potential for utility in the development of new active ingredients.

Core Attributes of this compound

The utility of this compound as a synthetic intermediate stems from its distinct structural features:

  • The Pyridine Core: As a fundamental component, the pyridine ring is a well-established pharmacophore in a multitude of successful agrochemicals.[1]

  • The Acetic Acid Moiety: This functional group provides a reactive handle for the straightforward formation of amides, esters, and other derivatives, allowing for the facile introduction of diverse structural motifs.

  • The Bromo Substituent: The bromine atom at the 2-position is not merely a placeholder. It can be a key element for biological activity or, more strategically, serve as a versatile anchor for post-synthetic modifications, most notably through transition metal-catalyzed cross-coupling reactions.

Hypothetical Application: Synthesis of Novel Picolinamide Fungicides

Picolinamides are a well-established class of fungicides that exhibit a broad spectrum of activity against various plant pathogens.[2][3] The general structure consists of a substituted picolinic acid core linked to an amine via an amide bond. The strategic design of novel picolinamides often involves the exploration of diverse substitution patterns on the pyridine ring to optimize efficacy and overcome resistance.

Herein, we propose a synthetic strategy that leverages this compound for the generation of a library of novel picolinamide fungicide candidates. This approach utilizes both the acetic acid and the bromo functionalities to build molecular complexity.

Proposed Synthetic Workflow

The proposed synthetic workflow is a two-stage process. The first stage involves the formation of a picolinamide core via amidation of the acetic acid moiety. The second stage utilizes the bromo substituent for a Suzuki cross-coupling reaction to introduce a second point of diversity.

Experimental Protocols

PART 1: Synthesis of a Picolinamide Intermediate

Objective: To synthesize a representative picolinamide intermediate from this compound and a model amine, 4-isopropylaniline.

Reaction Scheme:

Protocol_1 start This compound intermediate N-(4-isopropylphenyl)-2-(2-bromopyridin-4-yl)acetamide start->intermediate HATU, DIPEA, DMF amine 4-Isopropylaniline amine->intermediate

Caption: Amide bond formation to synthesize the picolinamide intermediate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound183483-29-6216.03
4-Isopropylaniline99-88-7135.21
HATU148893-10-1380.23
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09
Ethyl acetate141-78-688.11
Saturated aqueous sodium bicarbonate144-55-884.01
Brine7647-14-558.44
Anhydrous magnesium sulfate7487-88-9120.37

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • The reaction mixture is stirred at room temperature for 15 minutes.

  • 4-Isopropylaniline (1.1 eq) is added, and the mixture is stirred at room temperature for 12-18 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-(4-isopropylphenyl)-2-(2-bromopyridin-4-yl)acetamide.

Rationale: The use of HATU as a coupling reagent is a standard and efficient method for amide bond formation, minimizing side reactions and providing high yields under mild conditions. DIPEA is employed as a non-nucleophilic base to neutralize the acid formed during the reaction.

PART 2: Diversification via Suzuki Cross-Coupling

Objective: To demonstrate the utility of the bromo substituent by performing a Suzuki cross-coupling reaction with a model boronic acid, phenylboronic acid.

Reaction Scheme:

Protocol_2 intermediate N-(4-isopropylphenyl)-2-(2-bromopyridin-4-yl)acetamide final_product N-(4-isopropylphenyl)-2-(2-phenylpyridin-4-yl)acetamide intermediate->final_product Pd(PPh3)4, K2CO3, Toluene/H2O boronic_acid Phenylboronic acid boronic_acid->final_product

Caption: Suzuki cross-coupling for diversification of the picolinamide scaffold.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
N-(4-isopropylphenyl)-2-(2-bromopyridin-4-yl)acetamide(As synthesized)333.23
Phenylboronic acid98-80-6121.93
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56
Potassium carbonate584-08-7138.21
Toluene108-88-392.14
Water7732-18-518.02
Ethyl acetate141-78-688.11
Brine7647-14-558.44
Anhydrous sodium sulfate7757-82-6142.04

Procedure:

  • To a mixture of N-(4-isopropylphenyl)-2-(2-bromopyridin-4-yl)acetamide (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq) is added a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • The mixture is purged with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to reflux (e.g., 90-100 °C) for 8-12 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the final product, N-(4-isopropylphenyl)-2-(2-phenylpyridin-4-yl)acetamide.

Rationale: The Suzuki cross-coupling is a powerful and widely used reaction in medicinal and agrochemical chemistry for the formation of carbon-carbon bonds. The use of a palladium catalyst, such as Pd(PPh3)4, is standard for this transformation. The biphasic toluene/water system with a base like potassium carbonate provides a robust set of conditions for this type of coupling.

Conclusion and Future Perspectives

The protocols detailed above illustrate a viable and flexible synthetic route for the application of this compound in the generation of novel picolinamide fungicide candidates. The ability to independently modify two key positions of the molecule—the amide functionality and the 2-position of the pyridine ring—allows for the creation of a large and diverse chemical library for biological screening. This strategic approach to synthesis, starting from a readily available and functionalized building block, is a cornerstone of modern agrochemical discovery. Further exploration of different amines and boronic acids in these protocols could lead to the identification of new lead compounds with potent fungicidal activity.

References

Application Notes and Protocols for the Stille Coupling of 2-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Substituted Pyridines

The pyridine motif is a cornerstone in medicinal chemistry and materials science, with 2-substituted pyridines featuring prominently in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Stille cross-coupling reaction has emerged as a powerful and versatile tool for the construction of carbon-carbon bonds, offering a reliable method for the derivatization of the pyridine core. This guide provides an in-depth exploration of the experimental setup for the Stille coupling of 2-bromopyridine derivatives, grounded in mechanistic principles and practical, field-proven insights. It is designed for researchers, scientists, and drug development professionals seeking to leverage this robust reaction for the synthesis of complex molecular architectures. The Stille reaction's tolerance for a wide variety of functional groups makes it particularly suitable for the synthesis of highly functionalized molecules.[1][2]

Mechanistic Underpinnings: A Guide to Rational Reaction Design

A thorough understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The catalytic cycle of the Stille reaction is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 2-bromopyridine derivative. This step, often rate-determining, forms a Pd(II) intermediate. The electron-deficient nature of the pyridine ring can influence the rate of this step.

  • Transmetalation: The organostannane reagent then exchanges its organic group with the bromide on the palladium center. This step involves the formation of a transient intermediate where both organic partners are bound to the palladium.

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Stille_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd 2-Bromopyridine (R¹-Br) Product 2-Substituted Pyridine PdII R¹-Pd(II)Ln-Br OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Organostannane (R²-SnR₃) PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim C-C Bond Formation RedElim->Pd0 Product (R¹-R²) Reactants 2-Bromopyridine + Organostannane Protocol_Workflow start Start setup Reaction Setup: - Flame-dry flask - Add 2-bromopyridine, organostannane, catalyst, ligand, and solvent - Degas the mixture start->setup reaction Reaction: - Heat to 80-110 °C - Monitor by TLC/GC-MS setup->reaction workup Work-up: - Cool to room temperature - Dilute with organic solvent - Wash with aqueous KF solution reaction->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification end End: Characterize Product purification->end

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-(2-Bromopyridin-4-YL)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Bromopyridin-4-YL)acetic acid and its derivatives are pivotal intermediates in the pharmaceutical and agrochemical industries. Their structural motif is a key component in a variety of biologically active molecules. The transition from laboratory-scale synthesis to large-scale production presents a unique set of challenges that require careful consideration of reaction conditions, safety protocols, and purification methods to ensure a robust, efficient, and safe manufacturing process.

This comprehensive guide provides detailed application notes and protocols for two viable synthetic routes for the scale-up synthesis of this compound. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to support researchers, scientists, and drug development professionals in their scale-up campaigns.

Strategic Overview: Viable Synthetic Routes for Scale-Up

Two primary synthetic strategies have been identified for the large-scale production of this compound, each with distinct advantages and challenges:

  • Route 1: Oxidation of 2-Bromo-4-methylpyridine. This route is attractive due to the commercial availability of the starting material. However, the oxidation of the methyl group requires a strong oxidizing agent, which can present challenges in terms of safety and selectivity on a large scale.

  • Route 2: Malonic Ester Synthesis. This classic C-C bond-forming strategy offers a more controlled approach. It involves the alkylation of a malonic ester with a suitable 2-bromo-4-(halomethyl)pyridine derivative, followed by hydrolysis and decarboxylation. While multi-step, this route can offer better control over impurities and reaction conditions.

The following sections provide a detailed analysis and protocols for each of these routes.

Route 1: Oxidation of 2-Bromo-4-methylpyridine

This route leverages the direct conversion of the methyl group of 2-bromo-4-methylpyridine to a carboxylic acid. Potassium permanganate (KMnO₄) is a common and effective oxidizing agent for this transformation.[1]

Reaction Workflow: Oxidation Route

A 2-Bromo-4-methylpyridine C Reaction Vessel (Water/Pyridine) A->C B Potassium Permanganate (KMnO₄) B->C D Quenching & Filtration (MnO₂ Removal) C->D Oxidation E Acidification & Crystallization D->E Crude Product F This compound E->F Purification

Caption: Workflow for the oxidation of 2-bromo-4-methylpyridine.

In-Depth Protocol: Potassium Permanganate Oxidation

This protocol is adapted from established procedures for the oxidation of alkylpyridines.[1][2]

Materials:

  • 2-Bromo-4-methylpyridine

  • Potassium Permanganate (KMnO₄)

  • Pyridine

  • Deionized Water

  • Sodium Bisulfite (NaHSO₃)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge a solution of 2-bromo-4-methylpyridine (1.0 eq) in a mixture of pyridine and water (1:1 v/v).[2]

  • Oxidant Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add potassium permanganate (4.0 eq) portion-wise, maintaining the internal temperature below 10 °C.[2] The reaction is highly exothermic, and careful temperature control is crucial.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up and Quenching: Cool the reaction mixture to 10 °C. Quench the excess permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filtration: Filter the mixture through a pad of celite to remove the MnO₂. Wash the filter cake with water.

  • Extraction and Acidification: Combine the filtrate and washes. Adjust the pH to ~2 with concentrated hydrochloric acid. This will precipitate the crude this compound.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Scale-Up Considerations and Safety
ParameterChallengeMitigation Strategy
Heat Management The oxidation with KMnO₄ is highly exothermic.- Slow, portion-wise addition of KMnO₄.[2]- Efficient reactor cooling system.- Real-time temperature monitoring.
Safety KMnO₄ is a strong oxidizer and can react violently with organic materials.[3][4]- Use appropriate personal protective equipment (PPE).[5]- Avoid contact with incompatible materials.[3]- Have a quenching agent (e.g., sodium bisulfite) readily available.
Byproducts Incomplete oxidation can lead to the formation of 2-bromo-4-pyridinecarboxaldehyde. Over-oxidation can lead to ring opening.- Precise control of stoichiometry and temperature.- HPLC monitoring to determine reaction endpoint.
Waste Disposal Generation of large quantities of MnO₂ waste.- Proper disposal of manganese waste according to local regulations.

Route 2: Malonic Ester Synthesis

This route provides a more controlled synthesis through the formation of a C-C bond, followed by hydrolysis and decarboxylation.[6]

Reaction Workflow: Malonic Ester Synthesis

cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation A 2-Bromo-4-(chloromethyl)pyridine D Alkylation Reaction A->D B Diethyl Malonate B->D C Sodium Ethoxide (Base) C->D E Diethyl 2-((2-bromopyridin-4-yl)methyl)malonate D->E G Hydrolysis & Decarboxylation E->G F Aqueous Acid (HBr/AcOH) F->G H This compound G->H

Caption: Workflow for the malonic ester synthesis of this compound.

In-Depth Protocol: Malonic Ester Synthesis

This protocol is based on the synthesis of the precursor 2-bromo-4-(chloromethyl)pyridine[7][8][9] and the principles of malonic ester synthesis.[6][10]

Part A: Synthesis of 2-Bromo-4-(chloromethyl)pyridine

A robust method for the synthesis of the key intermediate, 2-bromo-4-(chloromethyl)pyridine, involves the use of cyanuric chloride, which is a milder and safer alternative to thionyl chloride.[9]

Materials:

  • 2-Bromo-4-(hydroxymethyl)pyridine

  • Cyanuric Chloride

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Adduct Formation: In a reactor, dissolve cyanuric chloride (1.02 eq) in DMF and stir for 1 hour to form the Vilsmeier-Haack type reagent.[8]

  • Chlorination: Add a solution of 2-bromo-4-(hydroxymethyl)pyridine (1.0 eq) in DCM to the adduct. Stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-4-(chloromethyl)pyridine.

Part B: Malonic Ester Synthesis, Hydrolysis, and Decarboxylation

Materials:

  • 2-Bromo-4-(chloromethyl)pyridine

  • Diethyl Malonate

  • Sodium Ethoxide

  • Ethanol

  • Hydrobromic Acid (48%)

  • Acetic Acid

Procedure:

  • Alkylation: In a reactor, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol. To this, add diethyl malonate (1.2 eq) dropwise at room temperature. Then, add a solution of 2-bromo-4-(chloromethyl)pyridine (1.0 eq) in ethanol. Heat the mixture to reflux for 4-6 hours. Monitor by HPLC for the disappearance of the starting material.

  • Work-up of Alkylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude diethyl 2-((2-bromopyridin-4-yl)methyl)malonate.

  • Hydrolysis and Decarboxylation: To the crude malonic ester, add a mixture of 48% hydrobromic acid and glacial acetic acid (1:5 v/v).[11] Heat the mixture to reflux for 8-12 hours. The progress of the decarboxylation can be monitored by the evolution of CO₂.[12]

  • Isolation: Cool the reaction mixture and pour it into ice water. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Scale-Up Considerations and Safety
ParameterChallengeMitigation Strategy
Base Handling Sodium ethoxide is moisture-sensitive and flammable.- Use in an inert atmosphere (e.g., nitrogen).- Handle with appropriate PPE.
Side Reactions Dialkylation of the malonic ester can occur.- Use a slight excess of diethyl malonate.
Decarboxylation Vigorous evolution of CO₂ gas.- Ensure adequate venting of the reactor.- Gradual heating to control the rate of decarboxylation.
Corrosion Use of hydrobromic and acetic acids at high temperatures.- Use of glass-lined or other corrosion-resistant reactors.

Purification of this compound at Scale

For both synthetic routes, the crude product may require further purification to meet pharmaceutical-grade specifications.

  • Recrystallization: This is the most common method for purifying solid pyridine carboxylic acids. A suitable solvent system (e.g., ethanol/water, acetic acid/water) should be identified to provide high recovery and purity.

  • Sublimation: For certain impurities, sublimation under reduced pressure can be an effective purification technique for nicotinic acid and its derivatives.[13]

  • Carbon Treatment: Treating a solution of the crude product with activated carbon can remove colored impurities.[14]

Analytical Methods for Quality Control

Rigorous analytical monitoring is essential for a successful scale-up synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for monitoring reaction progress, identifying impurities, and determining the final product purity.[15]

Typical HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid[16]
Detection UV at 254 nm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for structural confirmation and can be used for quantitative analysis (qNMR).[17]

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Pyridyl Protons: δ 7.0-8.5 ppm. The specific shifts and coupling constants will be characteristic of the 2,4-disubstituted pattern.[18]

  • Methylene Protons (-CH₂-): δ ~3.6 ppm.

  • Carboxylic Acid Proton (-COOH): δ >10 ppm (broad singlet).

Quantitative NMR (qNMR):

For purity assessment, qNMR can be employed using a certified internal standard.[19] This method provides a direct measurement of the analyte concentration without the need for a specific reference standard of the product.[17]

Conclusion

The scale-up synthesis of this compound can be successfully achieved via either the oxidation of 2-bromo-4-methylpyridine or a malonic ester synthesis route. The choice of route will depend on factors such as the cost and availability of starting materials, equipment capabilities, and safety considerations. The oxidation route is more direct but requires careful management of a highly exothermic reaction. The malonic ester synthesis is a multi-step process but offers greater control over the reaction and impurity profile.

By implementing the detailed protocols and adhering to the scale-up and safety considerations outlined in this guide, researchers and drug development professionals can establish a robust and efficient process for the large-scale production of this important chemical intermediate.

References

The Strategic Role of 2-(2-Bromopyridin-4-YL)acetic Acid in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Pharmaceutical Intermediate

In the landscape of contemporary drug discovery and development, the strategic use of highly functionalized building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 2-(2-Bromopyridin-4-YL)acetic acid, with CAS Number 183483-29-6, has emerged as a pivotal intermediate.[1][2][3] Its unique structural architecture, featuring a bromine-substituted pyridine ring coupled with a reactive acetic acid moiety, offers medicinal chemists a versatile scaffold for the construction of complex molecular frameworks. This guide provides an in-depth exploration of the applications of this intermediate, with a particular focus on its role in the synthesis of kinase inhibitors, and furnishes detailed protocols for its utilization in a research and development setting.

The pyridine ring is a well-established pharmacophore present in numerous approved drugs, while the bromine atom serves as a convenient handle for a variety of cross-coupling reactions.[4][5][6] The acetic acid side chain provides a readily modifiable functional group for amide bond formation, esterification, or other transformations, enabling the exploration of diverse chemical space to optimize the pharmacological properties of lead compounds.

Core Application: A Gateway to Pyrazolopyrimidine-Based Kinase Inhibitors

A significant application of this compound lies in the synthesis of pyrazolopyrimidine derivatives, a class of compounds that has shown considerable promise as potent inhibitors of various protein kinases.[7] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The pyrazolopyrimidine scaffold can effectively mimic the purine core of ATP, enabling competitive inhibition at the kinase ATP-binding site.

The strategic incorporation of the 2-(pyridin-4-yl)acetic acid moiety allows for the introduction of substituents that can form key interactions with the kinase active site, thereby enhancing potency and selectivity. The bromine atom on the pyridine ring provides a critical attachment point for further diversification of the molecule through well-established palladium-catalyzed cross-coupling reactions.

Synthetic Workflow for Pyrazolopyrimidine Kinase Inhibitors

The general synthetic strategy involves a multi-step sequence starting with the coupling of this compound with a suitable amine to form an amide, followed by a series of transformations to construct the pyrazolopyrimidine core. The final steps often involve a cross-coupling reaction to introduce diversity at the 2-position of the pyridine ring.

G cluster_0 PART 1: Amide Formation cluster_1 PART 2: Core Synthesis cluster_2 PART 3: Diversification A This compound C Amide Intermediate A->C Coupling Agent (e.g., HATU, EDCI) B Amine (R-NH2) B->C D Pyrazolopyrimidine Core Construction C->D Multi-step sequence E Final Kinase Inhibitor D->E Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Caption: General synthetic workflow for pyrazolopyrimidine kinase inhibitors.

Experimental Protocols: Synthesis of a Representative Pyrazolopyrimidine Intermediate

This section provides a detailed, step-by-step protocol for the synthesis of a key amide intermediate, which serves as a precursor to a pyrazolopyrimidine-based kinase inhibitor, as adapted from methodologies described in the patent literature.[7]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )SupplierNotes
This compound183483-29-6216.03Major Chemical SupplierPurity ≥97%
(R)-3-aminopiperidine-1-carboxylateVariesMajor Chemical SupplierOr other suitable amine
HATU148893-10-1380.23Major Chemical SupplierAmide coupling agent
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Major Chemical SupplierNon-nucleophilic base
N,N-Dimethylformamide (DMF)68-12-273.09Major Chemical SupplierAnhydrous, reaction solvent
Ethyl acetate (EtOAc)141-78-688.11Major Chemical SupplierExtraction solvent
Saturated aqueous sodium bicarbonateFor aqueous work-up
BrineFor aqueous work-up
Anhydrous magnesium sulfate7487-88-9120.37Major Chemical SupplierDrying agent
Protocol: Amide Coupling Reaction

Objective: To synthesize N-((R)-1-(tert-butoxycarbonyl)piperidin-3-yl)-2-(2-bromopyridin-4-yl)acetamide.

  • Reaction Setup:

    • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.08 g, 5.0 mmol).

    • Add anhydrous N,N-Dimethylformamide (DMF, 25 mL) to dissolve the starting material. Stir until a clear solution is obtained.

    • Rationale: DMF is an excellent polar aprotic solvent for this type of coupling reaction, ensuring all reactants remain in solution.

  • Addition of Reagents:

    • To the stirred solution, add tert-butyl (R)-3-aminopiperidine-1-carboxylate (1.0 eq, e.g., 1.00 g, 5.0 mmol).

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, e.g., 2.6 mL, 15.0 mmol).

    • Finally, add HATU (1.1 eq, e.g., 2.09 g, 5.5 mmol) portion-wise over 5 minutes.

    • Rationale: DIPEA acts as a non-nucleophilic base to neutralize the acidic proton of the carboxylic acid and any acidic byproducts, driving the reaction to completion. HATU is an efficient coupling agent that activates the carboxylic acid for nucleophilic attack by the amine.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Rationale: Continuous monitoring prevents over-running the reaction and the formation of potential side products.

  • Work-up and Extraction:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

    • Rationale: The aqueous work-up removes DMF and other water-soluble impurities. The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Rationale: Removal of residual water is crucial before concentrating the solvent to prevent hydrolysis of the product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-100% ethyl acetate in hexanes) to afford the pure N-((R)-1-(tert-butoxycarbonyl)piperidin-3-yl)-2-(2-bromopyridin-4-yl)acetamide.

    • Rationale: Chromatography separates the desired product from unreacted starting materials and any side products, yielding a high-purity compound for subsequent steps.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification A Dissolve this compound in DMF B Add Amine, DIPEA, and HATU A->B C Stir at RT, Monitor by TLC/LC-MS B->C D Aqueous Work-up and Extraction C->D E Drying and Concentration D->E F Flash Chromatography E->F

Caption: Experimental workflow for the amide coupling reaction.

Conclusion: An Indispensable Tool in the Medicinal Chemist's Arsenal

This compound stands out as a highly valuable and versatile intermediate in pharmaceutical research and development. Its utility in the synthesis of potent kinase inhibitors, as exemplified by the pyrazolopyrimidine class of compounds, underscores its importance. The strategic placement of the bromo and acetic acid functionalities provides a robust platform for the generation of diverse and complex molecular architectures. The protocols outlined in this guide are intended to provide a solid foundation for researchers to harness the full potential of this intermediate in their drug discovery endeavors. By understanding the underlying principles of its reactivity and applying rigorous synthetic methodologies, scientists can continue to innovate and develop the next generation of targeted therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Bromopyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-bromopyridin-4-yl)acetic acid (CAS 183483-29-6)[1][2]. This valuable heterocyclic building block is crucial in the development of novel pharmaceutical agents and advanced materials. However, its synthesis can present challenges, leading to suboptimal yields and purification difficulties.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher, more consistent yields.

Core Synthetic Strategy: The Nitrile Hydrolysis Pathway

The most common and generally reliable laboratory-scale synthesis of this compound proceeds via a two-step sequence starting from 2-bromo-4-methylpyridine. This involves the formation of an intermediate nitrile, which is subsequently hydrolyzed to the desired carboxylic acid.

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis A 2-Bromo-4-methylpyridine B 2-Bromo-4-(bromomethyl)pyridine A->B Radical Bromination (NBS, BPO) C 2-(2-Bromopyridin-4-yl)acetonitrile B->C Nucleophilic Substitution (NaCN or KCN) D This compound C->D Acid or Base Catalyzed Hydrolysis

Caption: Common two-step synthetic pathway to the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My overall yield is extremely low (<30%). Where is the most likely point of failure?

A low overall yield in a multi-step synthesis is a common problem. The most effective diagnostic approach is to analyze each step independently.

  • Isolate and Characterize Intermediates: Do not proceed to the hydrolysis step without confirming the successful synthesis of the nitrile intermediate, 2-(2-bromopyridin-4-yl)acetonitrile[3]. Obtain a crude yield and characterize it (e.g., via ¹H NMR, LC-MS) to ensure it is the correct compound and to assess its purity. A low yield or impure nitrile is the most common reason for a poor overall yield.

  • Re-evaluate Starting Materials: The purity of the initial 2-bromo-4-methylpyridine is critical. Impurities can interfere with the initial radical bromination.

  • Check for Side Reactions: Debromination (loss of the C2-bromine) can occur, especially during hydrolysis under harsh basic conditions. Analyze your crude product for the presence of 2-(pyridin-4-yl)acetic acid.

Q2: The nitrile formation step is inefficient. My TLC plate shows multiple spots and a low yield of the desired product.

This step involves a radical bromination followed by nucleophilic substitution. Each has potential pitfalls.

  • Problem: Inefficient radical bromination of 2-bromo-4-methylpyridine.

    • Potential Cause: Inactive initiator or scavenger. The radical initiator (e.g., benzoyl peroxide, AIBN) may be old or degraded. The N-bromosuccinimide (NBS) may contain excess bromine or succinimide.

    • Recommended Solution: Recrystallize the NBS from water before use. Use a fresh, reliable source of the radical initiator. Ensure the reaction is run under anhydrous conditions and protected from light, which can cause uncontrolled side reactions.

  • Problem: Low conversion during cyanation with NaCN/KCN.

    • Potential Cause: Poor solubility of the cyanide salt in the organic solvent. The benzylic bromide intermediate is reactive and can degrade or form dimers if the reaction is too slow.

    • Recommended Solution: Employ a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to improve the transport of the cyanide anion into the organic phase. Alternatively, using a polar aprotic solvent like DMSO or DMF can enhance the solubility and reactivity of the cyanide salt.

Q3: The nitrile hydrolysis is stalling. I see the amide intermediate on my TLC/LC-MS but little of the final acid.

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If this intermediate is isolated, it indicates the reaction has not gone to completion.

G cluster_0 A Nitrile (R-CN) B Amide Intermediate (R-CONH2) A->B k1 (Initial Hydrolysis) C Carboxylic Acid (R-COOH) B->C k2 (Slower Hydrolysis)

Caption: The two-stage process of nitrile hydrolysis.

  • Potential Cause: The hydrolysis of the amide to the carboxylic acid (rate k₂) is often slower than the initial hydrolysis of the nitrile to the amide (rate k₁), especially under mild conditions[4].

  • Recommended Solution: More forcing conditions are required.

    • Acidic Hydrolysis: Increase the concentration of the acid (e.g., from 6M HCl to concentrated HCl or a mixture of H₂SO₄/H₂O) and/or increase the reaction temperature to reflux.

    • Basic Hydrolysis: Increase the concentration of the base (e.g., from 10% NaOH to 25-40% NaOH) and increase the temperature. Be aware that this increases the risk of debromination.

Q4: I'm observing significant debromination of the pyridine ring. How can I avoid this?

Loss of the bromine atom at the C2 position is a known side reaction for activated pyridine rings, particularly under nucleophilic or strongly basic conditions at elevated temperatures.

  • Potential Cause: The electron-withdrawing nature of the pyridine nitrogen makes the C2 position susceptible to nucleophilic aromatic substitution. Strong bases like NaOH at high temperatures can promote this.

  • Recommended Solution:

    • Switch to Acidic Hydrolysis: This is the most effective solution. Acidic conditions (e.g., refluxing 6M HCl or 48% HBr) completely avoid the use of a strong nucleophilic base, thus minimizing the risk of debromination.

    • Milder Basic Conditions: If basic hydrolysis must be used, lower the temperature and reaction time, accepting that this may lead to incomplete conversion. Using a weaker base like Ba(OH)₂ can sometimes be effective.

Q5: My final product is an oil or is very difficult to extract and purify. What is the best work-up procedure?

This compound is an amino acid derivative and can exhibit zwitterionic character, making it soluble in both aqueous and organic layers at different pH values.

  • Potential Cause: Incorrect pH during aqueous work-up. At high or low pH, the compound exists as a salt (carboxylate or pyridinium salt, respectively), increasing its water solubility and hindering extraction into an organic solvent.

  • Recommended Solution: Isoelectric Point Precipitation

    • After hydrolysis, cool the reaction mixture in an ice bath.

    • Carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the molecule. The pI will be between the pKa of the carboxylic acid (~3-4) and the pKa of the pyridinium ion (~5-6). A pH of ~4.5 is a good starting point.

    • Adjust the pH slowly using 1M HCl or 1M NaOH. As you approach the pI, the product will become least soluble and should precipitate out of the solution as a solid.

    • Collect the solid by filtration, wash with cold water, and then a small amount of a non-polar organic solvent (like cold diethyl ether) to remove organic-soluble impurities. Dry under vacuum. This method often yields a significantly purer product than direct extraction.

Frequently Asked Questions (FAQs)

Q1: Acidic vs. Basic Hydrolysis: Which protocol is better?

Both methods are widely used, but they have distinct advantages and disadvantages. The choice depends on the stability of your substrate and the equipment available.

ParameterAcidic Hydrolysis (e.g., 6M HCl, reflux)Basic Hydrolysis (e.g., 4M NaOH, reflux)
Pros - Minimizes/eliminates risk of debromination.[5] - Often results in a cleaner reaction profile.- Can be faster for some substrates.
Cons - Can require longer reaction times. - Handling of corrosive acids at high temperatures.- High risk of C2-debromination. - Potential for other base-mediated side reactions.
Best For Recommended Method: Substrates sensitive to nucleophilic attack, such as 2-halopyridines.Substrates that are stable to strong base and high temperatures.

Q2: How can I effectively monitor the reaction's progress?

Monitoring the reaction is crucial for determining the endpoint and avoiding the formation of degradation products from excessive heating.

  • Thin-Layer Chromatography (TLC): Ideal for quick checks. Use a mobile phase like 10% Methanol in Dichloromethane. The starting nitrile will be much less polar (higher Rf) than the final carboxylic acid (lower Rf, often streaks without an acid additive in the eluent). The amide intermediate will have an Rf value in between the two.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for unambiguous monitoring. It allows you to track the disappearance of the starting material (e.g., nitrile, m/z 196/198 for C₇H₅BrN₂) and the appearance of the product (m/z 216/218 for C₇H₆BrNO₂)[1][6].

Q3: Are there viable alternative synthetic routes to this compound?

Yes, while the nitrile hydrolysis route is common, other methods exist, which may be suitable depending on available starting materials and scale.

  • Grignard Reaction: This approach could involve the formation of a Grignard reagent from 2,4-dibromopyridine. Regioselective metal-halogen exchange at the more reactive C4 position followed by carboxylation with solid CO₂ (dry ice) can yield the desired product[7][8]. However, controlling the regioselectivity can be challenging, and Grignard formation with pyridyl halides can be sluggish[9].

  • Palladium-Catalyzed Cross-Coupling: A Sonogashira coupling of 2-bromopyridine with a protected alkyne, followed by oxidation, is a theoretical possibility.[10][11][12] This is a more complex and expensive route, generally reserved for more advanced intermediates where other methods have failed.

G cluster_0 Alternative Routes A 2,4-Dibromopyridine B Grignard Intermediate A->B 1. i-PrMgCl 2. Mg C Target Acid B->C 1. CO2 2. H3O+ D 2-Bromopyridine E Coupling Product D->E Sonogashira Coupling E->C Oxidation/ Deprotection

References

Technical Support Center: Purification of Crude 2-(2-Bromopyridin-4-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-(2-Bromopyridin-4-YL)acetic acid (MW: 216.03 g/mol , CAS: 183483-29-6).[1][2] This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with isolating this valuable building block. Here, we provide field-proven troubleshooting advice and in-depth FAQs to streamline your purification workflow, enhance yield, and ensure the highest possible purity.

Structural and Chemical Profile

Understanding the chemical nature of this compound is the first step to mastering its purification. The molecule is amphoteric, meaning it possesses both acidic and basic properties.

  • Acidic Center: The carboxylic acid group (-COOH)

  • Basic Center: The nitrogen atom in the pyridine ring

This dual character is the key to designing effective purification strategies, particularly acid-base extractions. The pyridine ring's basicity can, however, lead to challenges in normal-phase chromatography, such as peak tailing.[3]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, offering probable causes and actionable solutions.

Issue 1: Product "Oils Out" or Fails to Crystallize During Recrystallization

Probable CauseSuggested Solution & Scientific Rationale
Inappropriate Solvent System The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. If the compound is too soluble, it will not precipitate upon cooling. Solution: Conduct a systematic solvent screen with small aliquots of the crude material. Common solvent systems for pyridine carboxylic acids include ethanol/water, ethyl acetate/hexanes, and isopropanol.[4][5] Start with a solvent in which the compound is sparingly soluble and add a co-solvent in which it is highly soluble dropwise at an elevated temperature until it just dissolves.
Presence of Impurities Impurities can act as a eutectic contaminant, depressing the melting point and interfering with the formation of a stable crystal lattice.[5]
Cooling Rate is Too Rapid Rapidly crashing the product out of solution by plunging a hot flask into an ice bath does not allow time for proper crystal lattice formation, often trapping solvent and impurities.[5] Solution: Allow the heated solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod to create nucleation sites. Only after it has reached room temperature should you place it in an ice bath or refrigerator to maximize recovery.
Supersaturation The solution may be too concentrated, favoring amorphous precipitation over crystallization. Solution: While the solution is hot, add a small, measured amount of the "good" (dissolving) solvent to slightly decrease the concentration before commencing the cooling process.[5]

Issue 2: Poor Separation and Significant Peak Tailing in Column Chromatography

Probable CauseSuggested Solution & Scientific Rationale
Strong Interaction with Silica Gel The basic pyridine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This acid-base interaction causes the compound to "stick" to the column, resulting in broad, tailing peaks and poor separation.[3]
Inappropriate Eluent Polarity The chosen solvent system may not have the optimal polarity to effectively differentiate between the product and impurities. Solution: Develop a robust solvent system using Thin Layer Chromatography (TLC) first. A good starting point is a gradient of ethyl acetate in hexanes. For compounds that are difficult to separate, consider a less polar system like dichloromethane in hexanes.[6] The goal is to find a system that gives your product an Rf value of ~0.3.
Column Overloading Loading too much crude material saturates the stationary phase, exceeding its capacity to perform an effective separation. Solution: As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1, and up to 100:1 for difficult separations.

Issue 3: Low or No Recovery After Acid-Base Extraction

Probable CauseSuggested Solution & Scientific Rationale
Incorrect pH for Extraction The compound's amphoteric nature means it can be soluble in either acidic or basic aqueous layers. If the pH is not controlled precisely, the product may not partition as expected. Solution: When extracting into a basic aqueous solution (to deprotonate the carboxylic acid), use a pH of >9. When extracting into an acidic aqueous solution (to protonate the pyridine nitrogen), use a pH of <2. Always check the pH of the aqueous layer with pH paper or a meter.
Formation of an Emulsion Vigorous shaking, especially in the presence of fine particulates, can create a stable emulsion at the aqueous-organic interface, trapping the product. Solution: Gently invert the separatory funnel rather than shaking vigorously. To break an emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
Precipitation at the Isoelectric Point When adjusting the pH of the aqueous layer back to neutral to recover the product, it will precipitate at its isoelectric point (the pH at which it has no net charge). If this happens prematurely or is not managed, recovery can be difficult. Solution: Perform the final pH adjustment in a flask cooled in an ice bath to control the precipitation. Add the acid or base dropwise with vigorous stirring. Ensure the final pH is near neutral (~5-7) to maximize precipitation of the zwitterionic form.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best first-pass strategy for purifying crude this compound?

For most crude materials, an acid-base extraction is the most effective initial purification step. This technique leverages the compound's amphoteric properties to separate it from non-ionizable (neutral) organic impurities. The workflow below illustrates how to isolate the compound by first making it water-soluble under basic conditions.

Q2: My purified product is a yellowish or brownish solid. What causes this color and how can I remove it?

Trace, highly conjugated impurities or residual starting materials from synthesis (e.g., those involving bromine or nitric acid) can impart color.[6][7]

  • Solution 1: Activated Carbon Treatment. During recrystallization, after the product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon (charcoal). Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon. The filtrate should be colorless.

  • Solution 2: Column Chromatography. If the colored impurity is separable by polarity, column chromatography as described in Issue 2 is an effective solution.

Q3: Can I use reverse-phase HPLC for purification?

Yes, reverse-phase HPLC (RP-HPLC) is a powerful technique for final purification, especially for achieving very high purity (>99%).

  • Typical Conditions: A C18 column is most common. The mobile phase would typically consist of a gradient of acetonitrile in water.[8]

  • Modifier: Adding a small amount of an acid modifier like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.1%) to the mobile phase is crucial. This protonates the pyridine nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks. Remember to promptly neutralize or remove the acidic mobile phase from your collected fractions to prevent potential degradation of the product upon storage.[3]

Q4: Is the compound stable on silica gel?

While generally stable, prolonged exposure of pyridine derivatives to acidic silica gel can sometimes lead to degradation.[6] If you observe significant streaking on TLC or low recovery from a column, this might be a concern. Using the triethylamine-doped eluent as described in the troubleshooting section is the standard method to mitigate this risk.[3]

Experimental Protocols & Workflows

Visualization of Purification Strategy Selection

The choice of purification method depends on the nature and quantity of impurities. This decision tree provides a logical framework for your approach.

G start Crude this compound tlc Analyze by TLC (e.g., 50% EtOAc/Hexanes) start->tlc decision1 Are impurities a different polarity than the product? tlc->decision1 decision2 Is the major impurity neutral? decision1->decision2 No (Co-eluting) chromatography Purify by Flash Column Chromatography decision1->chromatography Yes decision2->chromatography No (Acidic/Basic) extraction Perform Acid-Base Extraction decision2->extraction Yes recrystallize Final Polish: Recrystallization chromatography->recrystallize extraction->recrystallize pure_product Pure Product recrystallize->pure_product

Caption: Decision tree for selecting a purification method.

Protocol 1: Acid-Base Extraction Workflow

This protocol isolates the acidic product from neutral and basic impurities.

G cluster_start Step 1: Dissolution & Basification cluster_sep1 Step 2: Separation 1 cluster_acidify Step 3: Acidification & Precipitation cluster_isolate Step 4: Isolation start Crude Product in Organic Solvent (e.g., EtOAc) add_base Add 1M NaOH (aq). Adjust to pH > 9 start->add_base sep1 Separate Layers add_base->sep1 org1 Organic Layer: Contains Neutral & Basic Impurities (Discard) sep1->org1 aq1 Aqueous Layer: Contains Sodium 2-(2-bromopyridin-4-yl)acetate sep1->aq1 add_acid Cool in Ice Bath. Add 1M HCl (aq) dropwise to pH ~6-7 aq1->add_acid precip Product Precipitates as a Solid add_acid->precip filtrate Collect solid by Vacuum Filtration precip->filtrate wash Wash with Cold Water filtrate->wash dry Dry under High Vacuum wash->dry final Purified Product dry->final

Caption: Workflow for purification via acid-base extraction.

Detailed Steps:

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M sodium hydroxide (NaOH) solution.

  • Shake the funnel, venting frequently. Check the aqueous layer to ensure the pH is > 9.

  • Separate the layers. The deprotonated product is now in the aqueous layer as its sodium salt. The organic layer contains neutral impurities and can be discarded.

  • Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add 1M hydrochloric acid (HCl) dropwise until the pH of the solution is between 6 and 7. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold water, and dry under high vacuum to yield the purified product.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system. A typical starting point is a gradient of 20% to 60% ethyl acetate in hexanes. To combat peak tailing, add 0.5% triethylamine to the eluent mixture.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc/Hexanes). Pour the slurry into the column and use positive pressure to pack the bed firmly.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique typically results in better separation than loading a liquid sample.[3]

  • Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the eluent based on your TLC analysis. Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

References

Technical Support Center: Troubleshooting the Synthesis of 2-(2-Bromopyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 2-(2-bromopyridin-4-yl)acetic acid is a critical step in the development of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While several synthetic routes exist, researchers frequently encounter challenges related to byproduct formation, which can complicate purification and reduce overall yield. This guide provides a structured, in-depth troubleshooting framework in a question-and-answer format to address the most common side products encountered during the synthesis of this valuable compound. The insights provided are based on established reaction mechanisms and practical, field-proven solutions.

Visualizing the Synthetic Landscape

A prevalent and effective method for synthesizing this compound involves a malonic ester-based route. This pathway, while robust, contains several critical stages where side reactions can occur. The following workflow diagram illustrates these key steps and pinpoints where common impurities typically arise.

Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis (Saponification) cluster_2 Step 3: Decarboxylation A 2-Bromo-4-(chloromethyl)pyridine + Diethyl Malonate B Diethyl 2-(2-bromopyridin-4-yl)malonate A->B Base (e.g., NaOEt) C 2-(2-Bromopyridin-4-yl)malonic acid B->C Base (e.g., NaOH, H₂O) then Acid (e.g., HCl) D Target Product: This compound C->D Heat (Δ) SP1 Side Product A: Unreacted Malonic Acid Derivative C->SP1 Incomplete Decarboxylation SP3 Side Product C: 2-Hydroxypyridin-4-yl Derivative C->SP3 Harsh Basic Conditions SP2 Side Product B: 2-Bromo-4-methylpyridine D->SP2 Excessive Heat (Over-Decarboxylation)

Caption: A common synthetic route and points of side product formation.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific impurities you may encounter. Each answer explains the chemical reasoning behind the side product's formation and provides a detailed protocol for its mitigation.

Q1: My final product is contaminated with a significant amount of a higher molecular weight species, identified as 2-(2-bromopyridin-4-yl)malonic acid. Why is this happening?

A1: Cause & Mechanism

This is the most common impurity and is a direct result of incomplete decarboxylation . The final step of the malonic ester synthesis requires the thermal elimination of carbon dioxide from the malonic acid intermediate. This reaction proceeds through a cyclic, six-membered transition state and has a specific activation energy barrier that must be overcome.[1][2] If the temperature is too low or the heating duration is insufficient, the reaction will not go to completion, leaving the dicarboxylic acid as a major contaminant.

Troubleshooting & Protocol

  • Verify Complete Hydrolysis: Before decarboxylation, ensure the preceding saponification step is complete. The presence of any remaining ester will prevent decarboxylation. Confirm the absence of the ester starting material via TLC or LC-MS.

  • Optimize Decarboxylation Conditions:

    • Temperature: Ensure your reaction reaches a temperature sufficient for decarboxylation, often requiring temperatures between 150-200°C.[3]

    • Solvent: Use a high-boiling point solvent to achieve the necessary temperature consistently. Solvents like diphenyl ether, xylene, or DMSO are effective.[3] In some cases, running the reaction neat (solvent-free) under vacuum can also be effective.

    • Duration & Monitoring: Monitor the reaction by observing the cessation of CO₂ evolution (bubbling). Follow up with TLC or LC-MS analysis of aliquots to confirm the disappearance of the malonic acid starting material.

  • Purification Strategy: If the impurity is still present, it can often be removed by careful recrystallization. The difference in acidity and polarity between the mono- and di-acid can be exploited. Alternatively, column chromatography may be required for high purity.

Q2: My analysis shows the presence of 2-bromo-4-methylpyridine. How did my acetic acid side-chain disappear?

A2: Cause & Mechanism

This side product arises from over-decarboxylation . Pyridylacetic acids are known to be susceptible to a second decarboxylation reaction, especially at elevated temperatures, which cleaves the entire acetic acid moiety to leave a methyl group.[4][5] This is particularly problematic when the decarboxylation of the malonic acid intermediate (in Q1) is driven too aggressively with excessive heat or prolonged reaction times.

Troubleshooting & Protocol

  • Precise Temperature Control: Avoid "hot spots" in your reaction vessel by using an oil bath and vigorous stirring. Determine the minimum temperature required for the primary decarboxylation and maintain it carefully. Do not overheat.

  • Limit Reaction Time: As soon as monitoring (TLC, LC-MS) indicates that the malonic acid precursor is consumed, cool the reaction down. Unnecessary heating will only promote the formation of 2-bromo-4-methylpyridine.

  • Consider Milder, Catalytic Methods: If thermal decarboxylation consistently leads to this byproduct, explore alternative methods. For example, photoredox-catalyzed decarboxylation can often be performed at or near room temperature, avoiding the high temperatures that cause this side reaction.[6][7]

Q3: I'm using a synthetic route that involves the hydrolysis of 2-(2-bromopyridin-4-yl)acetonitrile, but my product is contaminated with 2-(2-bromopyridin-4-yl)acetamide. What should I do?

A3: Cause & Mechanism

The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate. The presence of 2-(2-bromopyridin-4-yl)acetamide indicates incomplete hydrolysis . The rate of hydrolysis of the amide to the carboxylic acid can be slower than the initial hydration of the nitrile to the amide, especially if reaction conditions (e.g., concentration of acid/base, temperature) are not sufficient.

Troubleshooting & Protocol

  • Increase Reagent Concentration/Temperature: For acid-catalyzed hydrolysis (e.g., H₂SO₄/H₂O) or base-catalyzed hydrolysis (e.g., NaOH/H₂O), increasing the concentration of the acid or base and/or raising the reaction temperature can effectively drive the second hydrolysis step to completion.

  • Extend Reaction Time: This is often the simplest solution. Continue heating the reaction mixture and monitor the disappearance of the amide by TLC or LC-MS until only the desired carboxylic acid is observed.

  • Purification: The amide and carboxylic acid often have similar polarities, making chromatographic separation challenging. It is highly preferable to ensure the reaction goes to completion. If purification is necessary, careful adjustment of the mobile phase pH during reverse-phase chromatography can sometimes achieve separation.

Q4: My mass spectrometry results show a peak corresponding to the loss of bromine and the gain of an oxygen atom. What is this impurity?

A4: Cause & Mechanism

This impurity is likely 2-(2-hydroxypyridin-4-yl)acetic acid (which exists in equilibrium with its pyridone tautomer). It is formed via nucleophilic aromatic substitution (SNAr) of the bromide at the C2 position of the pyridine ring. The 2-position of pyridine is electron-deficient and susceptible to attack by strong nucleophiles. During base-catalyzed hydrolysis steps (e.g., saponification of a malonic ester or hydrolysis of a nitrile), hydroxide ions (OH⁻) can act as that nucleophile, displacing the bromide. This side reaction is accelerated by high temperatures and prolonged exposure to strong basic conditions.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Impurity Detected: 2-Hydroxypyridin-4-yl Derivative Cause Cause: SNAr reaction from excess heat and/or prolonged time in strong base Start->Cause Decision Is base-catalyzed hydrolysis essential? Cause->Decision Action1 Action: Reduce temperature and reaction time. Use stoichiometric base where possible. Decision->Action1 Yes Action2 Alternative: Switch to acid-catalyzed hydrolysis (e.g., HCl or H₂SO₄ in H₂O/dioxane). Decision->Action2 No

Caption: Decision workflow for mitigating bromide hydrolysis.

Protocol

  • Use Milder Conditions: Lower the temperature of your base-catalyzed hydrolysis step. Use the lowest temperature that allows the primary reaction to proceed at a reasonable rate.

  • Limit Exposure Time: Monitor the reaction closely and proceed to the next step (acidification/workup) as soon as the hydrolysis is complete to minimize the time the substrate spends in the harsh basic environment.

  • Switch to Acidic Conditions: If the SNAr reaction remains a significant issue, consider an acid-catalyzed hydrolysis protocol. This avoids the presence of the highly nucleophilic hydroxide ion, thereby preventing this specific side reaction.

Summary of Common Side Products

The following table provides a quick-reference summary of the key impurities discussed.

Side Product NameMolecular FormulaMolecular Weight ( g/mol )Likely CausePrevention & Mitigation
2-(2-bromopyridin-4-yl)malonic acidC₈H₆BrNO₄260.04Incomplete decarboxylationIncrease temperature/time; use high-boiling solvent[3]
2-bromo-4-methylpyridineC₆H₆BrN172.02Over-decarboxylationPrecise temperature control; avoid excessive heating[4][5]
2-(2-bromopyridin-4-yl)acetamideC₇H₇BrN₂O215.05Incomplete nitrile hydrolysisIncrease reaction time/temperature; use higher [acid/base]
2-(2-hydroxypyridin-4-yl)acetic acidC₇H₇NO₃153.14Hydrolysis of 2-bromo groupUse milder basic conditions; switch to acid-catalyzed hydrolysis

References

Technical Support Center: Overcoming Low Reactivity in Coupling Reactions with 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 2-bromopyridines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this notoriously difficult substrate class. The low reactivity of 2-bromopyridines is a common hurdle in synthesis, primarily due to the electronic properties of the pyridine ring and the propensity of the pyridine nitrogen to interfere with the catalyst.[1][2]

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate these challenges and achieve higher yields and reproducibility in your Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with 2-bromopyridine failing or giving very low yields?

Answer: This is the most common issue and typically stems from one of three core problems:

  • Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst.[1][2] This coordination occupies a site on the metal center, effectively inhibiting its ability to participate in the catalytic cycle and leading to catalyst deactivation.[1][2]

  • Inefficient Oxidative Addition: The Carbon-Bromine (C-Br) bond at the 2-position of the pyridine ring is less reactive than in many standard aryl bromides.[1] This is due to the electron-deficient nature of the pyridine ring. Oxidative addition is often the rate-determining step, and a slow rate can lead to incomplete conversion.

  • Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. They may not be sterically bulky enough to prevent the pyridine nitrogen from coordinating to the palladium center or electron-rich enough to promote the difficult oxidative addition step.[1][2]

Q2: What is the "2-Pyridyl Problem" and how does it relate to my reaction?

Answer: The "2-Pyridyl Problem" is a well-documented challenge in cross-coupling chemistry that specifically refers to the instability and poor reactivity of 2-pyridyl organometallic reagents, particularly 2-pyridyl boronic acids.[3] These reagents are highly susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen), which depletes your nucleophile and halts the reaction.[3] While your current issue is with 2-bromopyridine (the electrophile), the underlying principle is the same: the nitrogen at the 2-position creates electronic and steric challenges that destabilize intermediates and poison catalysts.

Q3: Can I use the same conditions for 2-bromopyridine that work for 3- or 4-bromopyridine?

Answer: It is highly unlikely. The proximity of the nitrogen atom to the C-Br bond at the 2-position introduces the unique catalyst inhibition challenges described above. 3- and 4-bromopyridines behave more like "standard" aryl bromides because the nitrogen atom is further away and cannot effectively chelate or block the palladium center during the catalytic cycle. Reactions with 2-bromopyridine almost always require specialized, more robust catalyst systems.

Troubleshooting Guide: From Failed Reaction to Successful Coupling

Use this guide to diagnose and solve specific issues observed in your experiment.

Observation 1: Low or No Conversion of Starting Material

If your starting 2-bromopyridine is largely unconsumed, the catalytic cycle is likely stalled at the very beginning.

  • Root Cause A: Catalyst Poisoning

    • Explanation: The pyridine nitrogen is shutting down your palladium catalyst.

    • Solution: Employ Bulky, Electron-Rich Ligands. The most critical parameter is ligand choice. Switch from simple phosphines to specialized biaryl phosphine ligands. Their steric bulk creates a protective pocket around the palladium atom, physically blocking the pyridine nitrogen from coordinating.[1] Their electron-rich nature facilitates the difficult oxidative addition step.

    • Actionable Steps:

      • Screen a panel of modern, bulky phosphine ligands.

      • Increase catalyst and ligand loading to 2-5 mol% to counteract any unavoidable deactivation.[4]

      • Consider using pre-formed palladium pre-catalysts, which can provide more consistent generation of the active Pd(0) species.[4]

  • Root Cause B: Inappropriate Base or Solvent

    • Explanation: The base and solvent are not just passive components; they are crucial for catalyst stability and activity.[5] An incorrect choice can hinder the reaction.

    • Solution: Optimize Base and Solvent System.

    • Actionable Steps:

      • Base Selection: Use a strong, non-nucleophilic base. For Suzuki reactions, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[6] For Buchwald-Hartwig aminations, a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine.[7]

      • Solvent Selection: Use anhydrous, degassed solvents. Aprotic polar solvents like dioxane, toluene, or DMF are common choices.[5][8][9] Avoid chlorinated solvents, acetonitrile, or pyridine itself, as they can inhibit the catalyst by binding to palladium.[7]

Diagram: The Challenge of Catalyst Poisoning

The following diagram illustrates how pyridine nitrogen can take the catalyst "off-cycle," leading to an inactive complex.

G pd0 Active Pd(0)L Catalyst oa Oxidative Addition pd0->oa  + 2-Bromopyridine pd_complex Pd(II) Complex (Ar-Pd(L)-Br) oa->pd_complex tm Transmetalation (Suzuki) or Amine Binding (B-H) pd_complex->tm deactivated Inactive Pd(II) Coordinated Complex pd_complex->deactivated  Pyridine-N  Coordination  (Catalyst Poisoning) re Reductive Elimination tm->re re->pd0  Regenerates  Catalyst product Desired Product (2-Arylpyridine) re->product substrate 2-Bromopyridine

Caption: Catalytic cycle showing the off-cycle catalyst poisoning pathway.

Observation 2: Significant Side Product Formation

If your reaction is proceeding but the desired product is minor, competing side reactions are dominating.

  • Root Cause A: Protodeboronation (Suzuki Reaction)

    • Explanation: Your boronic acid is being destroyed by trace amounts of water or an inappropriate base before it can couple.[1] This is especially problematic with unstable heteroaryl boronic acids.[10]

    • Solution: Protect the Boronic Acid.

    • Actionable Steps:

      • Switch from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[1][10] These are significantly more resistant to protodeboronation.

      • Ensure your solvent is rigorously anhydrous and the reaction is thoroughly degassed.

  • Root Cause B: Homocoupling (Glaser Coupling in Sonogashira)

    • Explanation: In Sonogashira reactions, the terminal alkyne couples with itself to form a dimer. This is often promoted by oxygen and high concentrations of the copper(I) co-catalyst.[11]

    • Solution: Suppress Glaser Coupling.

    • Actionable Steps:

      • Strictly Anaerobic Conditions: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen).[11] Oxygen is a key promoter of this side reaction.

      • Reduce Copper Loading: Use the minimum effective amount of CuI (e.g., 1-5 mol%).[11] In persistent cases, switch to a copper-free Sonogashira protocol.[12]

      • Slow Addition: Add the alkyne slowly via syringe pump to keep its instantaneous concentration low.[11]

Table 1: Ligand Selection Guide for 2-Bromopyridine Couplings
Ligand ClassExample LigandsKey FeaturesPrimary Application
Buchwald Biaryl Phosphines SPhos, XPhos, RuPhosVery bulky and electron-rich.[1] Excellent at preventing catalyst poisoning.Suzuki-Miyaura, Buchwald-Hartwig
Josiphos-type Ferrocenyls Not specifiedAir-stable and effective for certain challenging couplings.Buchwald-Hartwig
Chelating Diphosphines dppf, dpppCan provide stability but may be less active than bulky monophosphines.[6][13]Suzuki-Miyaura, Buchwald-Hartwig
Simple Trialkyl/Aryl Phosphines PPh₃, P(o-tolyl)₃Generally not recommended for 2-bromopyridines due to low bulk and activity.[14]Sonogashira (with CuI)

Optimized Experimental Protocols

The following protocols incorporate best practices for challenging 2-bromopyridine couplings.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with an Arylboronic Acid Pinacol Ester

This protocol uses a bulky ligand and a stable boron reagent to maximize yield.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and Cs₂CO₃ (2.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive stream of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.[15]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the mixture with vigorous stirring in a preheated oil bath to 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Diagram: Troubleshooting Workflow

If your reaction fails, follow this logical decision tree to identify the problem.

TroubleshootingWorkflow start Reaction Fails: Low Yield / No Product check_conversion Is Starting Material Consumed? start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion No good_conversion Problem: Side Products Dominate check_conversion->good_conversion Yes check_catalyst Is Catalyst System Optimal? low_conversion->check_catalyst catalyst_poisoning Likely Catalyst Poisoning or Inefficient Oxidative Addition check_catalyst->catalyst_poisoning No solution_catalyst Solution: 1. Use Bulky Ligand (XPhos, SPhos) 2. Increase Catalyst Loading (2-5%) 3. Use Anhydrous/Degassed Solvent catalyst_poisoning->solution_catalyst check_reaction_type Reaction Type? good_conversion->check_reaction_type suzuki_side_products Suzuki: Protodeboronation check_reaction_type->suzuki_side_products Suzuki sonogashira_side_products Sonogashira: Alkyne Homocoupling check_reaction_type->sonogashira_side_products Sonogashira solution_suzuki Solution: 1. Switch to Boron Pinacol Ester or Trifluoroborate Salt 2. Use Rigorously Dry Conditions suzuki_side_products->solution_suzuki solution_sonogashira Solution: 1. Rigorous Degassing (No O₂) 2. Minimize CuI Catalyst 3. Consider Copper-Free Protocol sonogashira_side_products->solution_sonogashira

Caption: A workflow diagram for troubleshooting low yields in 2-bromopyridine couplings.

References

Technical Support Center: Optimizing Reactions with 2-(2-Bromopyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused, in-depth guide to optimizing reactions involving 2-(2-Bromopyridin-4-YL)acetic acid. As Senior Application Scientists, our goal is to move beyond simple protocols and provide a framework for rational experimental design, grounded in mechanistic principles and field-proven experience. This guide is structured as a dynamic resource for troubleshooting and strategic planning.

This molecule, a valuable building block, possesses two key reactive handles: the carboxylic acid and the 2-bromopyridine moiety. Successful manipulation of either site is highly dependent on the precise control of reaction parameters, primarily temperature and pressure. This guide will help you navigate the complexities of optimizing these variables to maximize yield, purity, and reproducibility.

Part 1: Frequently Asked Questions (FAQs) - The Fundamental Principles

This section addresses the core principles governing the influence of temperature and pressure on reactions involving this heterocyclic substrate.

Q1: What are the primary effects of temperature on my reaction's success?

A: Temperature is the most common variable used to influence reaction outcomes, and its effects are multifaceted:

  • Kinetics: Most critically, increasing temperature provides the necessary activation energy to speed up reactions. For many transformations, particularly palladium-catalyzed cross-couplings, sufficient thermal energy is required to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps.[1]

  • Selectivity: Temperature can be a tool to control selectivity. Some side reactions may have a higher activation energy than the desired reaction. In such cases, running the reaction at the lowest effective temperature can significantly improve the purity of your crude product. Conversely, if your desired product is the thermodynamic one, higher temperatures may be required to overcome a kinetic barrier leading to a different, undesired product.

  • Stability: this compound, like many substituted heteroaromatics, has a thermal stability limit. Excessive temperatures can lead to decomposition, often via decarboxylation or other ring-opening pathways. It is crucial to monitor your reaction for the appearance of new, often colored, baseline spots on a TLC plate, which can indicate degradation.

Q2: When should I consider optimizing pressure as a key variable?

A: While temperature is a near-universal parameter, pressure becomes critical under specific circumstances:

  • Reactions with Gaseous Reagents: For reactions like carbonylation (using CO gas) or certain types of hydrogenations, pressure directly controls the concentration of the gaseous reagent in the solution phase. According to Henry's Law, increasing the partial pressure of the gas increases its solubility, which can dramatically accelerate the reaction rate.

  • Superheating Solvents: In many cases, a reaction requires temperatures above the solvent's boiling point at atmospheric pressure. By using a sealed reaction vessel (like a microwave vial or a pressure reactor), the internal pressure increases, elevating the solvent's boiling point. This allows you to access much higher reaction temperatures safely. Microwave-assisted organic synthesis (MAOS) is a powerful tool that leverages this principle to dramatically reduce reaction times.[2]

  • Influencing Reaction Pathways: For some reactions, particularly carbonylations, pressure can be a delicate balancing act. While higher CO pressure might be expected to increase the rate, it can sometimes lead to the formation of stable catalyst-CO complexes that inhibit the catalytic cycle, thereby slowing the reaction or reducing selectivity.[3]

Q3: My reaction involves a palladium catalyst. How does temperature affect its stability and activity?

A: The palladium catalyst is often the most sensitive component in your reaction. Its activity and longevity are strongly tied to temperature.

  • Activation: The active Pd(0) species is typically formed in situ from a Pd(II) precatalyst (like Pd(OAc)₂). This reduction step often requires heating.

  • Catalyst Decomposition: At excessively high temperatures, the active catalyst can decompose. This often manifests as the formation of palladium black (colloidal palladium), which has significantly lower catalytic activity.[4] This is a common cause of stalled reactions. If you observe your initially homogeneous reaction mixture turning black and the reaction stops progressing, catalyst decomposition is a likely culprit. Choosing robust ligands, like bulky, electron-rich biarylphosphines, can help stabilize the palladium center at higher temperatures.[4][5]

Part 2: Troubleshooting Guide - From Problem to Solution

This section is designed to address specific, common issues encountered in the lab in a direct question-and-answer format.

Scenario A: Low Yield in a Suzuki-Miyaura Coupling Reaction

Q: I am attempting a Suzuki coupling with this compound and an arylboronic acid, but my yield is consistently low (<30%). How can I use temperature to troubleshoot this?

A: Low yield in Suzuki couplings of heteroaryl halides is a frequent challenge. The electron-deficient nature of the pyridine ring and potential for the ring nitrogen to coordinate to the palladium center can inhibit catalysis.[6] Temperature is your first and most powerful optimization tool.

Troubleshooting Workflow:

  • Verify the Basics: Before adjusting temperature, ensure your fundamentals are sound. Are your solvents rigorously degassed? Is your reaction under a strict inert atmosphere (argon or nitrogen)? Is your base appropriate (K₃PO₄ and Cs₂CO₃ are often effective for heteroaryl couplings)?[4][7]

  • Initiate a Temperature Screen: If the basics are covered, perform a systematic temperature screen. Do not randomly select a high temperature. A structured approach is more informative.

  • Monitor for Side Reactions: As you increase temperature, carefully monitor your reaction by LC-MS or TLC. Look for signs of protodeboronation of your boronic acid (a common side reaction at high temperatures) or decomposition of your starting material. The optimal temperature is the one that provides the highest conversion to product before significant byproduct formation occurs.[4]

Data Presentation: Example of a Temperature Screening Experiment

EntryPalladium SystemBaseSolventTemperature (°C)Time (h)Conversion (%)[8]
1Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O801225%
2Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O1001265%
3Pd₂(dba)₃/XPhosK₃PO₄Toluene801255%
4Pd₂(dba)₃/XPhosK₃PO₄Toluene1101292% (Optimal)
5Pd₂(dba)₃/XPhosK₃PO₄Toluene1301285% (Decomposition observed)

This table illustrates a hypothetical optimization. Actual results will vary based on substrates.

Scenario B: Impurity Formation During Fischer Esterification

Q: I'm trying to make the methyl ester of this compound using methanol and sulfuric acid at reflux, but I'm getting a messy reaction mixture. What's going on?

A: The Fischer esterification, while classic, relies on high temperatures and strong acid, which can be problematic for sensitive substrates.[9] The "messy" mixture likely contains byproducts from decomposition.

Causality & Solution:

  • The Problem: At high temperatures, the combination of strong acid and heat can promote side reactions like decarboxylation or other unwanted transformations on the pyridine ring.

  • The Solution - Reduce Thermal Load: The primary goal is to achieve esterification under milder conditions.

    • Lower the Temperature: First, try running the reaction at a lower temperature (e.g., 40-50 °C) for a longer period. The reaction is an equilibrium, and while heat helps drive off the water byproduct, it may be too harsh.

    • Switch to a Milder Acylation Protocol: If lowering the temperature is ineffective, abandon the Fischer esterification in favor of a method that does not require high heat. For example, convert the carboxylic acid to an acyl chloride using oxalyl chloride or SOCl₂ at room temperature, then add methanol. Alternatively, use a coupling reagent like DCC or EDC to form the ester at or below room temperature. These methods avoid the harsh, high-temperature acidic conditions entirely.[10]

Scenario C: Stalled Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of this compound with a primary amine stalls at ~50% conversion, even after 24 hours at 80 °C. Should I just increase the heat?

A: While increasing temperature is a valid step, it should be the final one in a logical troubleshooting sequence. A stalled reaction often points to catalyst deactivation.[11]

Mandatory Visualization: Troubleshooting Workflow for a Stalled Cross-Coupling Reaction

Below is a decision tree to guide your troubleshooting process. Following this logical flow ensures you check the most likely causes before resorting to more forceful conditions.

G Start Stalled Reaction (e.g., <50% conv.) Check_Basics 1. Verify Reagents & Setup - Purity of amine/halide? - Base quality (NaOtBu, LHMDS)? - Rigorously inert atmosphere? Start->Check_Basics Check_Catalyst 2. Evaluate Catalyst System - Ligand appropriate for pyridines?  (e.g., Biarylphosphine) - Correct Pd:Ligand ratio? - Catalyst decomposition (black ppt)? Check_Basics->Check_Catalyst If OK Failure Problem Persists: Re-evaluate entire approach (different catalyst, solvent, etc.) Check_Basics->Failure If Problem Found & Corrected, but still fails Optimize_Temp 3. Optimize Temperature - Reaction mixture stable? Check_Catalyst->Optimize_Temp If OK Check_Catalyst->Failure If Problem Found & Corrected, but still fails Increase_Temp Increase Temperature Incrementally (e.g., 100 °C, then 120 °C) Use sealed vial/microwave if needed. Optimize_Temp->Increase_Temp Yes Decrease_Temp Decrease Temperature - Identify and isolate main byproduct. Optimize_Temp->Decrease_Temp No (Decomposition) Success Reaction Goes to Completion Increase_Temp->Success Decrease_Temp->Failure

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

Explanation: For a Buchwald-Hartwig reaction, using a strong, non-nucleophilic base like sodium tert-butoxide is critical. The choice of ligand is also paramount for coupling with 2-bromopyridines; bulky, electron-rich ligands are often required to promote the reaction and stabilize the catalyst.[12] Only after confirming these parameters should you cautiously increase the temperature, potentially using a sealed vessel to exceed the solvent's boiling point.

Scenario D: Poor Selectivity in a Carbonylation Reaction

Q: I am running an alkoxycarbonylation on my substrate with CO gas and methanol to get the methyl ester. My reaction is slow and I get a significant amount of de-halogenated starting material. How do I balance CO pressure and temperature?

A: This is a classic optimization problem where temperature and pressure have competing effects. The de-halogenated byproduct (hydrodehalogenation) is a known side reaction in palladium-catalyzed carbonylations.[3]

Optimization Strategy:

  • Temperature's Role: Increasing the temperature will generally increase the rate of all reaction pathways, including the desired carbonylation and the undesired hydrodehalogenation.

  • Pressure's Role: The effect of CO pressure can be counterintuitive. While a certain pressure is needed, excessively high CO pressure can saturate the palladium coordination sphere, inhibiting the oxidative addition of your aryl bromide and slowing the overall reaction. The rate of the side reaction, however, may be less affected by CO pressure.

  • The Balance: The goal is to find a "sweet spot". Often, this involves using a moderate temperature (e.g., 80-100 °C) and a relatively low, constant pressure of CO (e.g., 1-5 bar).[3][13] Running a matrix of experiments (e.g., 80°C/1 bar, 80°C/5 bar, 100°C/1 bar, 100°C/5 bar) is the most effective way to identify the optimal conditions for selectivity and yield.

Part 3: Experimental Protocols & Visualizations

Experimental Protocol: General Procedure for Temperature Optimization of a Suzuki Coupling

This is a generalized protocol that must be adapted for the specific substrates and reagents being used. All operations should be performed in a fume hood using appropriate personal protective equipment.

  • Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Catalyst Addition: To this mixture of solids, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inerting the Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum for 5-10 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle a total of three times.

  • Solvent Addition: Add the previously degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M) via syringe.

  • Heating and Monitoring: Place the sealed tube into a pre-heated oil bath or heating block set to the desired temperature (e.g., start with 80 °C). Stir the reaction vigorously. Monitor the progress of the reaction by taking small aliquots via syringe and analyzing by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 12h).

  • Workup: Once the reaction has reached completion (or stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.

  • Iteration: Repeat steps 1-6 at different temperatures (e.g., 100 °C, 120 °C) to determine the optimal condition.

Mandatory Visualization: Interplay of Temperature, Pressure, and Reaction Outcomes

This diagram illustrates the causal relationships between the primary experimental variables and the key outcomes you measure.

G cluster_vars Input Variables cluster_outcomes Reaction Outcomes cluster_mechanisms Mechanistic Factors Temp Temperature Rate Reaction Rate Temp->Rate + (Increases) Decomp Decomposition (Substrate/Product/Catalyst) Temp->Decomp + (Increases) Press Pressure Gas_Conc [Gaseous Reagent] Press->Gas_Conc + (Increases) Superheat Solvent Superheating Press->Superheat Enables Yield Product Yield Purity Product Purity Rate->Yield + (Improves) Decomp->Yield - (Decreases) Decomp->Purity - (Decreases) Gas_Conc->Rate + (Increases) Superheat->Temp Higher Access

Caption: The relationship between temperature, pressure, and reaction outcomes.

References

Technical Support Center: Efficient C-C Bond Formation with 2-(2-Bromopyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in C-C bond formation. This guide is designed for researchers, scientists, and professionals in drug development who are working with challenging substrates like 2-(2-Bromopyridin-4-YL)acetic acid. Here, we address specific issues you might encounter during your experiments, providing in-depth, field-proven insights to navigate the complexities of cross-coupling chemistry.

Structure of This Guide

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Instead of a rigid protocol, we will explore the "why" behind experimental choices, empowering you to make informed decisions for your specific research context. We will cover:

  • Initial Catalyst Screening: Where to start when faced with a new substrate.

  • Troubleshooting Common Failures: Addressing issues like low yield, no reaction, and side product formation.

  • Advanced Problem-Solving: Tackling challenges specific to heteroaromatic and functionalized substrates.

  • Detailed Experimental Protocols: Step-by-step guides for recommended procedures.

Frequently Asked Questions & Troubleshooting

Q1: I am starting a project with this compound. Which C-C cross-coupling reaction and catalyst system should I try first?

Answer:

For your substrate, a Suzuki-Miyaura coupling is an excellent starting point due to its broad functional group tolerance and the commercial availability of a wide range of boronic acids and their derivatives.[1] The presence of both a pyridine ring and a carboxylic acid presents specific challenges that need to be addressed from the outset.

The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[2] The acidic proton of the carboxylic acid can interfere with bases used in the reaction and may require specific conditions.

Initial Recommended Conditions:

ComponentRecommendationRationale
Pd Precatalyst Pd(OAc)₂ or Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources that are readily reduced in situ to the active Pd(0) catalyst.[3]
Ligand SPhos or XPhosThese are bulky, electron-rich phosphine ligands that promote the crucial oxidative addition step, especially with electron-rich heteroaryl halides, and facilitate the final reductive elimination.[1]
Base K₃PO₄ or K₂CO₃A moderately strong inorganic base is crucial for the transmetalation step.[4][5] These are often effective and less likely to cause side reactions compared to stronger bases like hydroxides.
Solvent Dioxane/H₂O or Toluene/H₂O (e.g., 10:1 ratio)A mixture of an organic solvent with a small amount of water is often beneficial for Suzuki reactions, aiding in the dissolution of the base and facilitating the catalytic cycle.[1]
Boron Reagent Arylboronic acid or Arylboronic acid pinacol esterPinacol esters are often more stable and less prone to protodeboronation than boronic acids.[4]

dot graph "Initial_Reaction_Setup" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Reagents" { label="Reagents"; bgcolor="#E8F0FE"; "Substrate" [label="this compound"]; "Boron_Reagent" [label="Arylboronic Acid/Ester"]; "Base" [label="K₃PO₄ or K₂CO₃"]; }

subgraph "cluster_CatalystSystem" { label="Catalyst System"; bgcolor="#E6F4EA"; "Pd_Source" [label="Pd(OAc)₂ or Pd₂(dba)₃"]; "Ligand" [label="SPhos or XPhos"]; }

subgraph "cluster_Conditions" { label="Conditions"; bgcolor="#FEF7E0"; "Solvent" [label="Dioxane/H₂O or Toluene/H₂O"]; "Temperature" [label="80-110 °C"]; "Atmosphere" [label="Inert (N₂ or Ar)"]; }

"Substrate" -> "Reaction_Mixture"; "Boron_Reagent" -> "Reaction_Mixture"; "Base" -> "Reaction_Mixture"; "Pd_Source" -> "Reaction_Mixture"; "Ligand" -> "Reaction_Mixture"; "Solvent" -> "Reaction_Mixture"; "Temperature" -> "Reaction_Mixture"; "Atmosphere" -> "Reaction_Mixture";

"Reaction_Mixture" [label="Reaction Setup", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction_Mixture" -> "Product" [label="Stirring & Heating"]; "Product" [label="Desired C-C Coupled Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: Initial Suzuki-Miyaura Reaction Setup.

Q2: My Suzuki reaction failed. I see only starting material. What are the most likely causes and how do I troubleshoot?

Answer:

A complete lack of reactivity in a Suzuki coupling with a substrate like yours typically points to one of three main issues: catalyst inactivity, problems with the reaction conditions, or issues with the starting materials.

Troubleshooting Flowchart:

dot graph "Troubleshooting_No_Reaction" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="No Reaction: Starting Material Recovered", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Catalyst" [label="1. Catalyst System Inactive?"]; "Check_Conditions" [label="2. Suboptimal Conditions?"]; "Check_Reagents" [label="3. Reagent Quality Issue?"];

"Start" -> "Check_Catalyst"; "Check_Catalyst" -> "Check_Conditions" [label="If catalyst is ok"]; "Check_Conditions" -> "Check_Reagents" [label="If conditions are ok"];

subgraph "cluster_Catalyst" { label="Catalyst Troubleshooting"; bgcolor="#E8F0FE"; "Oxygen" [label="Oxygen present?\n- Thoroughly degas solvents.\n- Use Schlenk techniques."]; "Ligand_Choice" [label="Inappropriate ligand?\n- Switch to a more electron-rich/bulky ligand (e.g., Buchwald ligands)."]; "Pd_Source_Quality" [label="Old Pd source?\n- Use a fresh bottle of precatalyst."]; }

subgraph "cluster_Conditions" { label="Conditions Troubleshooting"; bgcolor="#E6F4EA"; "Temperature" [label="Temperature too low?\n- Increase temperature (e.g., to 110 °C)."]; "Base_Strength" [label="Base too weak/insoluble?\n- Try a stronger base (e.g., Cs₂CO₃) or a different solvent system."]; "Stirring" [label="Insufficient mixing?\n- Increase stir rate, especially for biphasic mixtures."]; }

subgraph "cluster_Reagents" { label="Reagent Troubleshooting"; bgcolor="#FEF7E0"; "Boronic_Acid" [label="Boronic acid decomposed?\n- Use a more stable boronate ester (e.g., pinacol or MIDA)."]; "Substrate_Purity" [label="Impure 2-bromopyridine derivative?\n- Purify starting material."]; }

"Check_Catalyst" -> "Oxygen" [style=dotted]; "Check_Catalyst" -> "Ligand_Choice" [style=dotted]; "Check_Catalyst" -> "Pd_Source_Quality" [style=dotted];

"Check_Conditions" -> "Temperature" [style=dotted]; "Check_Conditions" -> "Base_Strength" [style=dotted]; "Check_Conditions" -> "Stirring" [style=dotted];

"Check_Reagents" -> "Boronic_Acid" [style=dotted]; "Check_Reagents" -> "Substrate_Purity" [style=dotted]; } Caption: Troubleshooting workflow for a failed Suzuki reaction.

In-depth Explanation:

  • Catalyst Deactivation: The Pd(0) active catalyst is highly sensitive to oxygen.[6][7] Inadequate degassing of your solvent and reaction headspace is a very common reason for reaction failure. The reaction mixture turning black is a sign of palladium metal precipitation ("palladium black"), indicating catalyst death.[8]

    • Solution: Employ rigorous degassing techniques such as three freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for at least 20-30 minutes.[7] Ensure all manipulations are performed under a positive pressure of inert gas using Schlenk line techniques.[9][10]

  • Suboptimal Reaction Conditions:

    • Temperature: Some Suzuki couplings require higher temperatures to overcome the activation energy for oxidative addition. If you started at 80 °C, try increasing to 100-110 °C.[4]

    • Base: The base's strength and solubility are critical. If K₂CO₃ is not effective, switching to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄ can make a significant difference.[4]

  • Reagent Instability:

    • Protodeboronation: Pyridinyl boronic acids are particularly susceptible to protodeboronation, where the C-B bond is cleaved, destroying your nucleophile.[7] This is often accelerated by excess water or strong bases.

    • Solution: Use the corresponding boronic acid pinacol ester (Bpin), which is significantly more stable.[4] These act as a "slow release" form of the boronic acid under the reaction conditions.

Q3: I'm getting a low yield of my desired product, and I see a significant amount of a byproduct that appears to be my starting material without the bromine. What is happening?

Answer:

The formation of 2-(Pyridin-4-YL)acetic acid (the debrominated starting material) is a classic sign of a competing hydrodehalogenation side reaction. This occurs when the organopalladium intermediate, formed after oxidative addition, is intercepted by a hydrogen source before it can undergo transmetalation with the boron reagent.

Potential Hydrogen Sources:

  • Trace water in the solvent.

  • The carboxylic acid proton on your substrate.

  • The solvent itself (e.g., alcohols, if used).

Strategies to Minimize Hydrodehalogenation:

StrategyActionRationale
Increase Transmetalation Rate Use a more active catalyst system (e.g., a more electron-rich ligand).A faster transmetalation will outcompete the hydrodehalogenation pathway.
Optimize the Base Use an anhydrous base like CsF or freshly dried K₃PO₄.This minimizes the amount of water and hydroxide ions, which can promote this side reaction.[4]
Protect the Carboxylic Acid Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to coupling.This removes the acidic proton, which can be a source of H⁺, and may also improve solubility. The ester can be hydrolyzed back to the acid post-coupling.
Use Anhydrous Solvents Ensure your solvents are rigorously dried before use.This directly removes a primary source of protons for the side reaction.[4]
Q4: Are there alternative coupling reactions I should consider if the Suzuki-Miyaura coupling remains problematic?

Answer:

Yes, if the Suzuki coupling is not providing satisfactory results, other cross-coupling reactions are well-suited for your substrate.

  • Negishi Coupling:

    • Description: This reaction couples an organohalide with an organozinc reagent.[11][12] Organozinc reagents are typically more reactive than organoboron compounds, which can be advantageous for challenging substrates.[3]

    • When to Use: When you suspect slow transmetalation is the issue in your Suzuki reaction.

    • Catalyst System: Pd(PPh₃)₄ or a combination of a Pd(0) source and a phosphine ligand is common.[9][13]

    • Considerations: Organozinc reagents are moisture and air-sensitive and must be prepared and handled under strictly inert conditions.[9][10]

  • Sonogashira Coupling:

    • Description: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[14][15] It is catalyzed by palladium and typically requires a copper(I) co-catalyst.[8]

    • When to Use: If your target molecule contains an alkyne moiety.

    • Catalyst System: A common system is Pd(PPh₃)₄ and CuI with an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[16]

    • Troubleshooting: A common side reaction is the homocoupling of the alkyne (Glaser coupling), which can be minimized by using strictly anaerobic conditions and minimizing the amount of copper catalyst.[8]

  • Heck Reaction:

    • Description: This reaction couples an organohalide with an alkene.[17][18]

    • When to Use: If you need to install a vinyl group.

    • Catalyst System: Pd(OAc)₂ with or without a phosphine ligand is often used. The choice of base and solvent is critical.[19][20]

Detailed Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with an arylboronic acid pinacol ester.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • SPhos (0.08 equiv, 8 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos.[4]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure all oxygen is removed.[4][6]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~4-5 and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

References

Technical Support Center: Strategies to Mitigate Dehalogenation of 2-(2-Bromopyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for 2-(2-Bromopyridin-4-YL)acetic acid. This valuable building block is integral to numerous research and development programs, particularly in the synthesis of novel therapeutics. However, its utility can be hampered by a common and often frustrating side reaction: dehalogenation. This guide is designed to provide you, our fellow scientists and researchers, with a deep, mechanistically-grounded understanding of why dehalogenation occurs and to offer field-proven strategies to suppress it, ensuring the success of your synthetic campaigns.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant problem with this compound?

Dehalogenation, specifically hydrodehalogenation in the context of cross-coupling reactions, is the undesired replacement of the bromine atom on the pyridine ring with a hydrogen atom. This side reaction converts your starting material into the byproduct 2-(pyridin-4-yl)acetic acid, which consumes your valuable substrate, reduces the yield of your desired product, and complicates purification.

The structure of this compound makes it particularly susceptible. The pyridine ring is electron-deficient, which weakens the carbon-bromine bond. This effect, combined with reaction conditions common in palladium-catalyzed cross-coupling (e.g., presence of a base, a hydride source, and a low-valent palladium catalyst), creates a favorable environment for this unwanted transformation.[1]

Q2: What are the primary causes of dehalogenation in my palladium-catalyzed cross-coupling reaction?

Hydrodehalogenation is a competing pathway to the desired productive catalytic cycle. It typically arises when the oxidative addition of the bromopyridine to the Pd(0) catalyst occurs, but instead of proceeding through transmetalation and reductive elimination to form the product, the resulting Ar-Pd(II)-Br intermediate is intercepted by a hydride source.

Key culprits include:

  • Hydride Donors: Solvents (like alcohols), reagents (boronic acids/esters can contain residual hydrides), or even the base itself can act as hydride sources.[2]

  • Slow Transmetalation: If the transfer of the coupling partner (e.g., from the organoboron reagent in a Suzuki coupling) to the palladium center is slow, the Ar-Pd(II)-Br intermediate has a longer lifetime, increasing the probability of it undergoing dehalogenation.[2][3]

  • Suboptimal Catalyst System: The choice of palladium source and, most critically, the ligand, dictates the stability and reactivity of the catalytic intermediates. An inappropriate ligand can favor the dehalogenation pathway.[2][4]

Q3: How can I quickly determine if dehalogenation is occurring in my reaction?

The most reliable methods for detecting and quantifying the dehalogenated byproduct are chromatographic and spectroscopic techniques.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. You can monitor your reaction for the disappearance of your starting material (mass of C₇H₆BrNO₂ ≈ 216.0 g/mol )[5] and the appearance of the dehalogenated byproduct (mass of C₇H₇NO₂ ≈ 137.1 g/mol ). The difference in mass (approx. 79 u for Br vs. 1 u for H) provides a clear signature.

  • UHPLC-DAD (Ultra-High-Performance Liquid Chromatography with Diode-Array Detection): This method is excellent for separating the starting material from the dehalogenated impurity, which often have similar chromatographic behavior.[6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Upon dehalogenation, the proton signal corresponding to the position where the bromine was attached will appear in the aromatic region of the spectrum, and the characteristic coupling patterns of the pyridine ring will change.

Part 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

Persistent dehalogenation can derail a synthetic route. This section provides a systematic approach to troubleshooting this issue, focusing on the critical parameters of your reaction.

Troubleshooting Workflow

When facing significant dehalogenation, a logical, stepwise approach to optimization is crucial. The following workflow provides a decision-making framework to identify and resolve the root cause.

G start High Dehalogenation Observed (>10% by LC-MS) ligand Step 1: Evaluate Ligand Is the ligand bulky and electron-rich enough? start->ligand Begin Optimization base Step 2: Re-evaluate Base Could the base be a hydride source or too strong? ligand->base If dehalogenation persists ligand_sol Action: Switch to a modern biaryl- phosphine ligand (e.g., SPhos, RuPhos) or an NHC ligand. ligand->ligand_sol YES (e.g., using PPh₃) solvent Step 3: Check Solvent & Water Is the solvent aprotic? Is water content controlled? base->solvent If dehalogenation persists base_sol Action: Switch to a weaker, non-nucleophilic base (K₃PO₄, K₂CO₃, Cs₂CO₃). Avoid alkoxides. base->base_sol YES (e.g., using NaOEt) reagents Step 4: Assess Reagents Is the coupling partner (e.g., boronic acid) pure and active? solvent->reagents If dehalogenation persists solvent_sol Action: Use anhydrous aprotic solvents (Dioxane, Toluene, THF). Minimize water content. solvent->solvent_sol YES (e.g., using alcohols) reagents_sol Action: Use high-purity reagents. Consider using a more reactive boronic ester (e.g., MIDA or pinacol). reagents->reagents_sol YES (e.g., degraded boronic acid) G cluster_main Productive Suzuki Cycle cluster_side Dehalogenation Side-Reaction Pd0 Pd(0)Lₙ ArPdBr Ar-Pd(II)Lₙ-Br Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)Lₙ-R ArPdBr->ArPdR Transmetalation ArH Ar-H (Dehalogenation) ArPdBr->ArH Proto- dehalogenation Product Ar-R (Desired Product) ArPdR->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArH->Pd0 HPdBr H-Pd(II)Lₙ-Br HPdBr->ArPdBr Forms Pd-H ArBr Ar-Br R_M R-B(OR)₂ Base Base Base->HPdBr Hydride Hydride Source (e.g., H₂O, Solvent) Hydride->HPdBr

References

Technical Support Center: Challenges in the Functionalization of the Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of pyridine rings. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this ubiquitous heterocycle. The pyridine motif is a cornerstone in pharmaceuticals and agrochemicals, yet its inherent electronic properties present significant synthetic challenges.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Core Challenges in Pyridine Functionalization

The primary difficulty in functionalizing the pyridine ring stems from its electron-deficient nature, a consequence of the electronegative sp²-hybridized nitrogen atom.[3] This electron deficiency deactivates the ring towards electrophilic attack and simultaneously makes the nitrogen lone pair a prime target for coordination with Lewis acids and transition metals, often inhibiting catalysis.[3][4] Consequently, direct and selective functionalization remains a formidable task for synthetic chemists.[1][2]

Troubleshooting Guides

This section is organized by reaction type, addressing specific problems in a question-and-answer format.

Section 1: Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution on pyridine is notoriously difficult due to the ring's electron-poor character, which is often compared to that of nitrobenzene.[5][6] Reactions typically require harsh conditions and substitutions preferentially occur at the C-3 position.[5][6][7]

Q1: My electrophilic substitution (e.g., nitration, sulfonation) on an unsubstituted pyridine is failing or giving extremely low yields. What is happening?

Answer: This is a common and expected outcome. The pyridine ring is strongly deactivated towards electrophiles for two main reasons:

  • Inductive Effect: The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic.[6][8]

  • Lewis Basicity: In the presence of acids, which are often required for generating the electrophile (e.g., H₂SO₄ for nitration), the pyridine nitrogen is readily protonated. This forms a pyridinium ion, which is even more severely deactivated towards electrophilic attack.

  • Troubleshooting Steps:

    • Increase Reaction Severity: Drastic conditions, such as fuming sulfuric acid for sulfonation, are often necessary.[5] However, this can lead to substrate decomposition.

    • Steric/Electronic Activation: If possible, introduce electron-donating groups (EDGs) onto the ring. EDGs can increase the electron density and facilitate substitution.[9]

    • Utilize Pyridine N-Oxide: This is the most effective strategy. The N-oxide oxygen atom is a strong electron-donating group, activating the C-2 and C-4 positions for electrophilic attack. The N-oxide can be readily removed later by deoxygenation with reagents like zinc dust.[5]

Q2: I am attempting a Friedel-Crafts alkylation/acylation on pyridine, but the reaction is not working. Why?

Answer: Friedel-Crafts reactions typically fail with pyridine.[5][6] The Lewis acid catalyst (e.g., AlCl₃) required for the reaction coordinates strongly with the basic nitrogen atom of the pyridine ring. This deactivates the ring to an even greater extent than protonation and prevents the catalyst from activating the alkyl/acyl halide.[3]

  • Alternative Strategies:

    • Minisci Reaction: For introducing alkyl groups, the Minisci reaction is a powerful alternative. It proceeds via a radical mechanism under acidic conditions and is highly effective for functionalizing electron-deficient heterocycles at the C-2 and C-4 positions.[10]

    • Cross-Coupling Reactions: To introduce aryl or acyl groups, consider using pre-functionalized pyridines (e.g., halopyridines) in transition-metal-catalyzed cross-coupling reactions.

Section 2: Nucleophilic Aromatic Substitution (SNA_r)

The electron-deficient nature of the pyridine ring makes it well-suited for nucleophilic aromatic substitution, especially at the C-2 and C-4 positions.[11][12][13][14]

Q3: My S_NAr reaction on a 3-halopyridine is sluggish or not proceeding. What is the issue?

Answer: The regiochemistry of S_NAr on pyridines is critical. Attack is favored at the C-2 and C-4 positions because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization.[11][12][13] When the leaving group is at the C-3 position, this stabilization is not possible, making the reaction kinetically unfavorable.[11][13]

  • Troubleshooting Workflow:

    G start SNA_r on 3-Halopyridine Fails check_substrate Is an isomeric starting material (2- or 4-halopyridine) available? start->check_substrate use_isomer Switch to 2- or 4-halopyridine for favorable kinetics. check_substrate->use_isomer Yes no_isomer Alternative strategy needed. check_substrate->no_isomer No metalation Consider Directed Ortho-Metalation (DoM) followed by electrophilic quench. no_isomer->metalation coupling Explore transition-metal cross-coupling reactions. no_isomer->coupling

    Caption: Troubleshooting S_NAr on 3-halopyridines.

Q4: I am running a Chichibabin reaction to aminate my pyridine, but the yield is low and I see significant side products.

Answer: The Chichibabin reaction, while classic, can be challenging. It requires high temperatures and strong bases like sodium amide (NaNH₂).

  • Common Issues & Solutions:

    • Temperature Control: The reaction often requires heating, but excessive temperatures can lead to decomposition. It's best to run the reaction at the lowest temperature that allows for the evolution of hydrogen gas.[15]

    • Moisture: Sodium amide reacts violently with water. Ensure all reagents and solvents are rigorously dried.

    • Side Reactions: Dimerization of the pyridine substrate can be a major side reaction.[15] Using a solvent like liquid ammonia can sometimes minimize this.

    • Modern Alternatives: For a broader substrate scope and milder conditions, consider the Buchwald-Hartwig amination of a corresponding halopyridine.

Section 3: Transition-Metal Catalyzed Cross-Coupling

Cross-coupling reactions are indispensable for pyridine functionalization but are not without their own set of challenges, primarily stemming from the coordinating nature of the pyridine nitrogen.

Q5: My Suzuki-Miyaura coupling with a 2-pyridylboronic acid is giving low yields and I observe significant protodeboronation.

Answer: This is a well-documented issue known as the "2-pyridyl problem".[16][17] 2-Pyridyl organometallics, especially boronic acids, are often unstable and prone to decomposition.[16]

  • Causality & Solutions:

    • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[17][18]

    • Protodeboronation: 2-Pyridylboronic acids are particularly susceptible to rapid hydrolysis, where the boronic acid group is replaced by a hydrogen atom.[17][19]

  • Optimization Strategies:

    • Use More Stable Boron Reagents: Switch from the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate.[17]

    • Ligand Choice: Employ sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos). These ligands can help stabilize the catalyst and promote the desired reductive elimination over catalyst inhibition.[19]

    • Base Selection: Use a milder base (e.g., K₂CO₃, K₃PO₄) instead of stronger bases like NaOH or NaOtBu, as high pH can accelerate protodeboronation.[19]

    • Reaction Conditions: Run the reaction at lower temperatures (e.g., room temperature to 60 °C) if possible to minimize decomposition of the boronic acid.[19]

Q6: I am attempting a Buchwald-Hartwig amination on a 2-bromopyridine and the reaction is stalling.

Answer: Similar to the Suzuki coupling, the primary challenge here is catalyst poisoning by the pyridine nitrogen.[18] The substrate itself acts as an inhibitor to the palladium catalyst.

  • Troubleshooting Table:

Problem Root Cause Recommended Solution Reference
Low Conversion Catalyst poisoning by pyridine nitrogen.Use sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, Buchwald ligands).[18]
Reaction Stalls Suboptimal base or solvent.Screen different bases (NaOtBu, LHMDS, K₃PO₄) and solvents (Toluene, Dioxane).[20][21]
Dehalogenation Side reaction in the catalytic cycle.Lower the reaction temperature and ensure a strictly inert atmosphere.[18]
Low Yield with Volatile Amines Amine evaporation from the reaction mixture.Conduct the reaction in a sealed tube or pressure vessel.[20]
Section 4: C-H Functionalization

Direct C-H functionalization is a highly desirable but challenging strategy for modifying pyridines, as it avoids the need for pre-functionalized substrates.[2]

Q7: My directed ortho-metalation (DoM) of a substituted pyridine is giving a mixture of isomers or addition products.

Answer: While powerful, DoM on pyridines requires careful control. The choice of base is critical to avoid competitive nucleophilic addition to the C=N bond.[22]

  • Key Considerations:

    • Base Selection: Instead of highly nucleophilic alkyllithiums (like n-BuLi), use sterically hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (-78 °C).[22][23] This minimizes nucleophilic addition to the ring.

    • Directing Group (DG) Power: The regioselectivity is controlled by the directing group. Ensure you have a potent DG (e.g., -CONEt₂, -OMe, -NHCOtBu) on the ring.[24][25] The lithiation will occur at the position ortho to the DG.

    • Regioselectivity Rules: For substituted pyridines, the site of metalation is generally predictable. For example, a C-3 substituent directs to C-4, and a C-4 substituent directs to C-3.[23]

Q8: I am trying a Minisci reaction, but I'm getting a mixture of C-2 and C-4 isomers. How can I improve regioselectivity?

Answer: The Minisci reaction often yields a mixture of C-2 and C-4 isomers because the radical addition occurs at the most electron-deficient positions, which are electronically similar.[15][26][27]

  • Strategies for Improving Selectivity:

    • Steric Control: The regioselectivity can be influenced by sterics. A bulky radical nucleophile will preferentially attack the less hindered C-2 position. Conversely, a bulky substituent at C-2 can direct the attack to the C-4 position.

    • Blocking Groups: In some cases, a removable blocking group can be installed at one position to force functionalization at the other.[15]

    • Reaction Conditions: Fine-tuning the acid, oxidant, and solvent can sometimes favor one isomer over the other. Modern photoredox-catalyzed Minisci-type reactions can offer improved selectivity under milder conditions.[15][28]

Frequently Asked Questions (FAQs)

Q: Why is C-3 functionalization of pyridine so difficult?

A: The C-3 position (the meta position) is the most challenging to functionalize directly. It is not activated towards nucleophilic attack due to unfavorable resonance, and it is the least deactivated (most electron-rich) position for electrophilic attack.[5][6] Achieving C-3 selectivity often requires specialized strategies like directed metalation from a C-2 or C-4 directing group, or specific transition-metal-catalyzed C-H activation methods that override the inherent electronic bias of the ring.[26][29]

Q: What is the purpose of making a pyridine N-oxide?

A: Converting a pyridine to its N-oxide is a powerful strategic move that inverts its electronic properties. The N-oxide group acts as a strong electron-donating group via resonance, which:

  • Activates the Ring for Electrophilic Substitution: It directs electrophiles to the C-2 and C-4 positions.[5]

  • Facilitates C-H Activation: The N-oxide can act as a directing group in various metal-catalyzed C-H functionalization reactions, often at the C-2 position.[30][31] The N-oxide can typically be removed easily in a subsequent step to regenerate the pyridine.[5]

Q: Can I perform a Suzuki coupling on an unfunctionalized pyridine via C-H activation?

A: Yes, this is an active area of research and several methods for the direct C-H arylation of pyridines have been developed. These reactions typically use a palladium catalyst and an oxidant.[30] Palladium-catalyzed C-H activation of pyridine N-oxides is also a well-established method for direct arylation.[30] These methods provide an atom-economical alternative to traditional cross-coupling with halopyridines.

References

workup procedures to remove impurities from 2-(2-Bromopyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 2-(2-Bromopyridin-4-YL)acetic acid. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the workup and purification of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Question 1: My final product of this compound is a brownish or yellowish powder, not the expected off-white solid. What is causing this discoloration and how can I remove it?

Answer:

Discoloration in the final product typically arises from two main sources: residual starting materials or byproducts from the synthesis, and degradation of the pyridine ring. Given that a common synthetic route to this compound involves the oxidation of 2-bromo-4-methylpyridine, colored impurities can be carried over or formed.

Potential Causes and Solutions:

  • Residual Starting Materials: If 2-amino-4-bromopyridine was used in an earlier step, residual anilines can oxidize to form colored impurities.

  • Oxidation Byproducts: The pyridine ring can be susceptible to oxidation, leading to colored N-oxide species or other degradation products.

  • Metal Contaminants: If a metal catalyst was used in a preceding step, trace metals can form colored complexes with the pyridine nitrogen.

Recommended Remediation Protocol:

  • Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon.

    • Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol/water mixture).

    • Add a small amount of activated carbon (typically 1-5% by weight of your compound).

    • Heat the suspension to boiling for 10-15 minutes.

    • Perform a hot filtration to remove the activated carbon. The filtrate should be significantly less colored.

    • Proceed with recrystallization as outlined in the protocols below.

  • Chelating Agent Wash: If metal contamination is suspected, an aqueous wash with a chelating agent like EDTA during the initial workup can be beneficial.

Question 2: I am having trouble getting my this compound to crystallize. It either "oils out" or remains in solution. What should I do?

Answer:

"Oiling out" or failure to crystallize is a common issue in recrystallization, especially with compounds that have both polar (carboxylic acid, pyridine) and non-polar (bromophenyl) functionalities.[1] This happens when the compound comes out of solution at a temperature above its melting point or when the solvent system is not ideal.

Troubleshooting Steps for Recrystallization:

Problem Potential Cause Solution
Oiling Out The solution is supersaturated, and the compound is precipitating at a temperature above its melting point.Re-heat the solution to dissolve the oil. Add a small amount of the more "soluble" solvent to decrease the supersaturation. Allow the solution to cool more slowly.[1]
No Crystallization The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.If the solution is clear, try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure compound if available. If the solution is still clear, reduce the solvent volume by gentle heating under a stream of nitrogen.[2]
Crystallization is Too Rapid The solution is too concentrated, leading to the trapping of impurities in the crystal lattice.Re-heat the solution to redissolve the solid. Add a small amount of additional hot solvent to slightly decrease the saturation. Allow for slower cooling.[1]

Recommended Recrystallization Workflow:

Caption: A workflow for troubleshooting common recrystallization issues.

Question 3: My HPLC analysis of this compound shows significant peak tailing. How can I improve the peak shape?

Answer:

Peak tailing for basic compounds like pyridines is a frequent challenge in reversed-phase HPLC.[3] It is often caused by secondary interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the silica-based stationary phase of the column.

Strategies to Mitigate Peak Tailing:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the pyridine nitrogen, reducing its interaction with silanols.

  • Use of a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.

  • Choice of HPLC Column: Employing a column with end-capping or a different stationary phase (e.g., a polymer-based or hybrid column) can significantly reduce tailing.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your mobile phase.

Example HPLC Starting Conditions:

Parameter Recommendation
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my this compound sample?

A1: The impurities will largely depend on the synthetic route. Common possibilities include:

  • Unreacted Starting Materials: Such as 2-bromo-4-methylpyridine or 2-bromopyridine-4-acetonitrile.

  • Intermediates: If the synthesis involves hydrolysis of a nitrile, you might have the corresponding amide as an impurity.

  • Side Products: Byproducts from diazotization reactions if 2-aminopyridine was a precursor, or over-oxidation products.[4]

Q2: What is a good starting point for a recrystallization solvent system?

A2: A mixed solvent system is often effective for compounds with mixed polarity.[5] For this compound, a good starting point would be an alcohol/water mixture (e.g., ethanol/water or isopropanol/water) or an ester/alkane mixture (e.g., ethyl acetate/hexanes). The goal is to find a solvent system where the compound is soluble in the hot solvent but sparingly soluble when cold.

Q3: How can I use liquid-liquid extraction to purify my crude product?

A3: Liquid-liquid extraction can be a powerful tool to remove acidic or basic impurities. The basic pyridine nitrogen and the acidic carboxylic acid group allow for pH-controlled extractions.

Extraction Workflow:

G A Crude Product in Organic Solvent (e.g., EtOAc) B Wash with aq. NaHCO3 Solution A->B C Aqueous Layer 1 (Contains Deprotonated this compound) B->C Separates acidic product D Organic Layer 1 (Contains Neutral/Basic Impurities) B->D E Acidify Aqueous Layer 1 with HCl C->E F Extract with Fresh Organic Solvent E->F G Organic Layer 2 (Contains Purified Product) F->G H Aqueous Layer 2 (Discard) F->H I Dry and Evaporate Organic Layer 2 G->I J Purified Product I->J

Caption: A logical workflow for purification using acid-base extraction.

Q4: Can I use Solid-Phase Extraction (SPE) for purification?

A4: Yes, SPE can be an excellent alternative to liquid-liquid extraction. For this compound, you could use a mixed-mode cation exchange SPE cartridge. At a neutral pH, the pyridine nitrogen will be protonated and bind to the sorbent. Neutral impurities can be washed away with an organic solvent. The desired product can then be eluted by increasing the pH with a basic solution (e.g., ammonium hydroxide in methanol).

References

stability issues of 2-(2-Bromopyridin-4-YL)acetic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Bromopyridin-4-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot stability issues that may be encountered during experimentation. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your results.

Troubleshooting Guide: Navigating Stability Challenges

This section addresses specific problems you might encounter, explaining the underlying chemistry and offering actionable solutions.

Issue 1: I'm observing variable potency and inconsistent results in my biological assays.

Possible Cause: Degradation of this compound in your stock solution or assay buffer.

Scientific Explanation: this compound possesses two primary reactive sites susceptible to degradation: the 2-bromopyridine ring and the acetic acid side chain. The pyridine ring is electron-deficient, making the carbon atom bonded to the bromine susceptible to nucleophilic attack.[1] If your buffer contains nucleophilic components (e.g., certain amino acids, thiols), this can lead to substitution of the bromine atom, altering the compound's structure and biological activity. Furthermore, prolonged storage in protic solvents, especially at non-neutral pH, can facilitate hydrolysis.

Troubleshooting Steps:

  • Solvent Selection: Prepare stock solutions in aprotic, anhydrous solvents such as DMSO or DMF. Minimize the concentration of water in your stock.

  • pH Control: If aqueous buffers are necessary for your assay, prepare fresh solutions immediately before use. Maintain a neutral to slightly acidic pH (pH 5-7) to minimize hydrolysis. Avoid basic conditions, which can accelerate nucleophilic substitution.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and light.[2][3] For routine use, prepare small aliquots to avoid repeated freeze-thaw cycles.

  • Purity Check: Regularly assess the purity of your stock solution using analytical techniques like HPLC or LC-MS to detect the appearance of degradation products.

Issue 2: My reaction yield is low, and I'm isolating unexpected byproducts.

Possible Cause: Instability of this compound under your reaction conditions, particularly in the presence of certain solvents and temperatures.

Scientific Explanation:

  • Nucleophilic Attack by Solvents: Protic solvents like methanol or ethanol can act as nucleophiles, especially at elevated temperatures, leading to the formation of 2-methoxy or 2-ethoxy derivatives.

  • Decarboxylation: Heteroaromatic acetic acids can be prone to decarboxylation (loss of CO₂) upon heating, which would result in the formation of 2-bromo-4-methylpyridine.[4] This is a common degradation pathway for related structures.

Troubleshooting Workflow:

G start Low Yield / Byproducts Observed check_solvent Analyze Reaction Solvent start->check_solvent is_protic Is the solvent protic (e.g., MeOH, EtOH, H₂O)? check_solvent->is_protic use_aprotic Action: Switch to an aprotic solvent (e.g., THF, Dioxane, Toluene, DMF) is_protic->use_aprotic Yes check_temp Analyze Reaction Temperature is_protic->check_temp No use_aprotic->check_temp is_high_temp Is the temperature > 80°C? check_temp->is_high_temp lower_temp Action: Lower the reaction temperature. Consider alternative catalysts or longer reaction times. is_high_temp->lower_temp Yes check_base Analyze Base Used is_high_temp->check_base No lower_temp->check_base is_strong_base Is a strong, nucleophilic base used? check_base->is_strong_base use_non_nucleophilic Action: Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) is_strong_base->use_non_nucleophilic Yes analyze_products Characterize byproducts by LC-MS/NMR is_strong_base->analyze_products No use_non_nucleophilic->analyze_products end Optimized Reaction Conditions analyze_products->end

Caption: Troubleshooting workflow for low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: For long-term storage, it is best to store the compound as a solid in a cool, dry, and dark place. For solutions, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are recommended. These solvents are less likely to participate in degradation reactions compared to protic solvents.

Q2: What are the potential degradation products of this compound?

A2: Based on its chemical structure, the primary potential degradation products are:

  • 2-Hydroxy-4-pyridineacetic acid: Formed via hydrolysis of the bromo group.

  • 2-Alkoxy-4-pyridineacetic acid: Formed by reaction with alcohol solvents (e.g., methanol, ethanol).

  • 2-Bromo-4-methylpyridine: Formed through decarboxylation of the acetic acid side chain, often induced by heat.

G cluster_degradation Degradation Pathways parent This compound hydrolysis 2-Hydroxy-4-pyridineacetic acid parent->hydrolysis  Hydrolysis (H₂O) solvolysis 2-Alkoxy-4-pyridineacetic acid parent->solvolysis  Solvolysis (ROH) decarboxylation 2-Bromo-4-methylpyridine parent->decarboxylation  Decarboxylation (Heat)

Caption: Potential degradation pathways.

Q3: How can I detect these degradation products?

A3: The most effective analytical techniques for detecting these impurities are:

  • High-Performance Liquid Chromatography (HPLC): A standard reverse-phase HPLC method can separate the parent compound from its more polar (hydrolyzed) or less polar (decarboxylated) degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both separating and identifying the degradation products by their mass-to-charge ratio.

Q4: Is this compound sensitive to light?

Data Summary: Solvent Compatibility

Solvent ClassRecommended SolventsSolvents to Use with CautionRationale for Caution
Aprotic Polar DMSO, DMF, Acetonitrile-Generally stable, good for stock solutions.
Aprotic Non-Polar Toluene, Dioxane, THF-Suitable for reactions, but solubility may be limited.
Protic Polar -Water, Methanol, EthanolRisk of hydrolysis and solvolysis, especially with heat or non-neutral pH. Use freshly prepared solutions.
Acids -Acetic Acid, TFAMay promote decarboxylation at elevated temperatures.
Bases -Aqueous bases (e.g., NaOH, KOH)Strong bases can promote hydrolysis and other side reactions.

Experimental Protocol: Stability Assessment by HPLC

This protocol outlines a general method for assessing the stability of this compound in a chosen solvent.

Objective: To determine the rate of degradation of this compound in a specific solvent over time.

Materials:

  • This compound

  • HPLC-grade solvent of interest (e.g., Methanol, Acetonitrile:Water 50:50)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Create a calibration curve by diluting this stock to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Prepare a solution of this compound in the test solvent at a known concentration (e.g., 100 µg/mL).

  • Time Zero (T=0) Analysis: Immediately after preparation, inject the sample onto the HPLC system and record the chromatogram. This will serve as the baseline.

  • Incubation: Store the sample solution under the desired conditions (e.g., room temperature, 40°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), take an aliquot of the sample, dilute if necessary, and inject it into the HPLC.

  • Data Analysis:

    • Calculate the peak area of the parent compound at each time point.

    • Monitor the appearance of new peaks, which may correspond to degradation products.

    • Plot the percentage of the remaining parent compound against time to determine the stability profile.

HPLC Method Parameters (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

References

troubleshooting failed coupling reactions involving 2-(2-Bromopyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common and complex issues encountered during coupling reactions involving 2-(2-Bromopyridin-4-YL)acetic acid. As a bifunctional molecule, it presents unique challenges, from catalyst inhibition to potential side reactions involving the carboxylic acid moiety. This resource provides a structured, question-and-answer-based approach to diagnose and resolve these experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: General Issues & Low Yield in Cross-Coupling Reactions

Question 1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the primary causes?

Answer: Failure in Suzuki-Miyaura coupling with this substrate often stems from a combination of factors inherent to 2-substituted pyridines and the presence of the acetic acid group. The primary suspects are:

  • Catalyst Inhibition/Poisoning: The pyridine nitrogen's lone pair can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1] This is a well-documented issue for 2-halopyridine substrates.

  • Suboptimal Ligand Choice: The ligand is crucial for shielding the palladium catalyst from pyridine coordination. Standard ligands like PPh₃ are often insufficient. Bulky, electron-rich phosphine ligands are generally required to promote the reaction.

  • Protodeboronation of the Boronic Acid/Ester: This side reaction, where the boronic acid or ester is replaced by a hydrogen atom, is often accelerated by the basic conditions required for the Suzuki coupling.[2]

  • Poor Solubility: The zwitterionic nature of the starting material can lead to poor solubility in common organic solvents, hindering reaction kinetics.

  • Decarboxylation: The acetic acid moiety may undergo decarboxylation under the thermal conditions often required for coupling, leading to the formation of 2-bromo-4-methylpyridine as a byproduct.

Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling

Caption: A flowchart for troubleshooting Suzuki-Miyaura coupling reactions.

Question 2: My Buchwald-Hartwig amination is not working. What adjustments should I make?

Answer: Similar to Suzuki coupling, the Buchwald-Hartwig amination of this compound is challenging. Key areas to troubleshoot include:

  • Base Selection: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases like carbonates are often ineffective for the amination of 2-bromopyridines.

  • Ligand Choice: The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often necessary to facilitate the reductive elimination step and prevent catalyst inhibition.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard. Ensure they are properly degassed to prevent oxidation of the catalyst and ligands.

  • Amine Nucleophilicity: Less nucleophilic amines may require more forcing conditions (higher temperatures, longer reaction times).

ParameterRecommendation for Buchwald-Hartwig AminationRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources.
Ligand XPhos, SPhos, RuPhosBulky ligands that promote oxidative addition and prevent catalyst poisoning.
Base NaOtBu, LHMDSStrong bases required to deprotonate the amine and facilitate the catalytic cycle.
Solvent Toluene, Dioxane (anhydrous, degassed)Aprotic solvents that are compatible with the reaction conditions.
Temperature 80-110 °COften requires heating to overcome the activation barrier.

Question 3: My Sonogashira coupling is yielding primarily homocoupled alkyne (Glaser coupling) and starting material. How can I promote the desired cross-coupling?

Answer: The Sonogashira reaction with this compound can be plagued by low reactivity of the aryl bromide and competing alkyne homocoupling. To favor the desired product:

  • Copper Co-catalyst: Ensure your copper(I) source (typically CuI) is fresh and of high quality. Old or oxidized CuI can promote Glaser coupling.

  • Inert Atmosphere: Oxygen is a major culprit in promoting homocoupling.[3] Rigorous degassing of solvents and maintaining a strict inert atmosphere (argon or nitrogen) is crucial.

  • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous.

  • Ligand: While often run with PPh₃, more electron-rich ligands can sometimes improve the rate of cross-coupling relative to homocoupling.

  • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These often require a higher catalyst loading or specialized ligands but can eliminate the Glaser side product.

Category 2: Issues Related to the Acetic Acid Moiety

Question 4: I suspect my starting material is decarboxylating under the reaction conditions. How can I confirm this and what can I do to prevent it?

Answer: Decarboxylation of heteroaryl acetic acids can be a significant side reaction, especially with prolonged heating.[4][5]

Confirmation:

  • Mass Spectrometry: Look for a mass corresponding to 2-bromo-4-methylpyridine in your crude reaction mixture.

  • NMR Spectroscopy: The appearance of a new methyl singlet (around 2.4-2.6 ppm) and the disappearance of the methylene signal of the starting material in the ¹H NMR spectrum are indicative of decarboxylation.

Prevention Strategies:

  • Lower Reaction Temperature: If possible, screen for more active catalyst systems that operate at lower temperatures.

  • Protecting Group Strategy: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). This is often the most robust solution. The ester can be hydrolyzed post-coupling if the free acid is required.

  • Choice of Base: A milder base may reduce the rate of decarboxylation, but this must be balanced with the requirements of the catalytic cycle.

Caption: Decision tree for addressing suspected decarboxylation.

Question 5: I am attempting an amide coupling with the carboxylic acid, but the reaction is sluggish and incomplete. What are the best practices?

Answer: Direct amide coupling with this compound can be challenging due to the potential for the pyridine nitrogen to interfere with the coupling reagents.

  • Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU or HBTU are generally very effective. Carbodiimides such as EDC, often used with an additive like HOBt, are also a good choice.

  • Base: A non-nucleophilic organic base like DIPEA or triethylamine is required to neutralize the acid and facilitate the reaction.

  • Order of Addition: It is often beneficial to pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the amine. This can minimize side reactions involving the amine.

  • Solvent: Aprotic polar solvents like DMF or NMP are typically used to ensure all components remain in solution.

  • Sterically Hindered or Electron-Deficient Amines: These amines are less nucleophilic and may require longer reaction times, elevated temperatures, or more potent coupling reagents.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Bulky Ligand

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Acidify the aqueous layer (e.g., with 1M HCl) to pH ~4-5 and extract with an organic solvent to isolate the product. Dry the combined organic layers, concentrate, and purify by chromatography or recrystallization.

Protocol 2: General Procedure for Amide Coupling using HATU

  • Dissolve this compound (1.0 equiv.) in anhydrous DMF in a flask under an inert atmosphere.

  • Add a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv.).

  • Add the coupling reagent (e.g., HATU, 1.1-1.2 equiv.) and stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.

  • Add the amine (1.0-1.2 equiv.) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

References

Technical Support Center: Refining Reaction Times for the Synthesis of 2-(2-Bromopyridin-4-YL)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(2-bromopyridin-4-yl)acetic acid and its analogs. These compounds are pivotal intermediates in pharmaceutical research and drug development. However, their synthesis can present significant challenges, particularly concerning reaction kinetics, yield, and purity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you with the technical knowledge and practical insights needed to navigate the complexities of these synthetic pathways and optimize your experimental outcomes.

Common Synthetic Pathways: An Overview

The synthesis of this compound analogs can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, desired analog complexity, and scalability.

Pathway A: Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone for constructing the carbon skeleton of the target molecules.[1][2] Reactions like the Sonogashira, Heck, and Suzuki couplings allow for the introduction of a two-carbon unit or a precursor at the 4-position of the 2-bromopyridine ring.[3][4][5][6][7]

Pathway B: Grignard Reagent-Based Routes

The formation of a pyridyl Grignard reagent from a di-substituted pyridine, followed by reaction with a suitable electrophile, offers another versatile approach.[8][9][10] This method is particularly useful for introducing functionalized side chains. However, the stability and reactivity of pyridyl Grignard reagents require careful control of reaction conditions.[8]

Pathway C: From Pyridine-N-Oxides

The activation of pyridine-N-oxides towards nucleophilic attack provides a powerful strategy for the synthesis of substituted pyridines.[11][12][13][14] This can be followed by functional group manipulations to yield the desired acetic acid analogs.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound analogs, providing explanations and actionable solutions.

3.1 Issue: Low or No Product Yield in Palladium-Catalyzed Reactions

  • Question: My palladium-catalyzed cross-coupling reaction with a 2-bromopyridine substrate is resulting in a very low yield or is not working at all. What are the most common reasons for this?

  • Answer: Low yields in palladium-catalyzed reactions involving pyridine substrates are a frequent challenge.[15] The primary culprits often revolve around catalyst deactivation, suboptimal reaction conditions, or issues with the reagents themselves. A systematic approach to troubleshooting is crucial for identifying the root cause. Key areas to investigate include:

    • Catalyst Inhibition and Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species and inhibiting catalytic turnover.[15] Additionally, the active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species. The formation of palladium black, which is aggregated, inactive palladium, is another common deactivation pathway, often triggered by high temperatures or an insufficient ligand-to-palladium ratio.[15]

    • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For pyridine substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to shield the palladium from the pyridine nitrogen and promote the desired reaction pathway.[15]

    • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. The base not only facilitates the reaction but can also influence catalyst stability. Overly high temperatures can lead to catalyst decomposition and substrate or product degradation. The solvent must be anhydrous and capable of dissolving all reaction components.[15]

3.2 Issue: Formation of Significant Side Products

  • Question: I am observing significant formation of homo-coupled or de-brominated side products in my reaction mixture. How can I minimize these?

  • Answer: The formation of side products is a common issue that can often be addressed by fine-tuning the reaction conditions.

    • Homo-coupling: This is often observed in Sonogashira reactions (Glaser coupling) and can be minimized by ensuring strictly anaerobic conditions and using a copper(I) co-catalyst.[5][6] The choice of amine base can also influence the extent of homo-coupling.

    • De-bromination: This side reaction can occur in the presence of a hydride source. Ensure that all reagents and solvents are free from water and other protic impurities. In some cases, lowering the reaction temperature or reducing the amount of base can mitigate this issue.

3.3 Issue: Reaction Stalls or Fails to Reach Completion

  • Question: My reaction starts well, as monitored by TLC or LC-MS, but then stalls and does not proceed to completion. What could be the cause?

  • Answer: Reaction stalling is often indicative of catalyst deactivation over time.

    • Incremental Addition of Catalyst: In some cases, adding a second portion of the catalyst and ligand midway through the reaction can help drive it to completion.

    • Check for Impurities: Trace impurities in the starting materials or solvent can act as catalyst poisons.[15] Ensure the purity of your 2-bromopyridine starting material and use freshly distilled or anhydrous solvents.

    • Product Inhibition: In some instances, the product itself can inhibit the catalyst. If this is suspected, running the reaction at a more dilute concentration may be beneficial.

3.4 Issue: Difficulties in Product Purification

  • Question: I am having trouble purifying my final this compound analog. It seems to be contaminated with residual palladium or is difficult to separate from byproducts.

  • Answer: Purification can be challenging, but several strategies can be employed.

    • Palladium Removal: Residual palladium can often be removed by treating the crude product solution with a scavenger resin or by performing an aqueous wash with a solution of sodium sulfide or thiourea.

    • Chromatography: Flash column chromatography on silica gel is a standard method for purification.[15] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For acidic products, adding a small amount of acetic acid to the mobile phase can improve peak shape and separation.

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

  • Q1: How critical is the purity of the starting 2-bromopyridine derivative?

    • A1: It is extremely critical. Impurities can interfere with the catalyst and lead to lower yields and the formation of side products. It is advisable to purify the starting material by distillation or chromatography if its purity is questionable.

  • Q2: What is the best way to monitor the progress of the reaction?

    • A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods. LC-MS is particularly powerful as it provides information on the conversion of starting material and the formation of the desired product and any byproducts.[15]

  • Q3: Can I use an alternative to palladium catalysts?

    • A3: While palladium is the most common catalyst for these types of cross-coupling reactions, nickel and iron-based catalysts are also being explored in modern synthesis.[2] However, palladium catalysts are generally more versatile and well-understood for this class of substrates.

  • Q4: For the final hydrolysis of a nitrile or ester to the carboxylic acid, what conditions are recommended?

    • A4: The hydrolysis can be carried out under either acidic or basic conditions.[16][17][18][19] Acidic hydrolysis, typically with refluxing HCl, will directly yield the carboxylic acid.[17][19] Basic hydrolysis with NaOH or KOH will form the carboxylate salt, which then requires acidification to produce the final product.[17][19] The choice depends on the stability of other functional groups in the molecule.

Detailed Experimental Protocols

5.1 Protocol 1: Synthesis via Sonogashira Coupling and Subsequent Steps

This protocol outlines a general procedure for the Sonogashira coupling of a 2-bromopyridine derivative with a terminal alkyne, followed by further functionalization and hydrolysis to the target acetic acid.

  • Step 1: Sonogashira Coupling

    • To an oven-dried Schlenk flask, add the 2-bromopyridine derivative (1.0 eq.), Pd(PPh₃)₄ (0.03 eq.), and CuI (0.05 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add anhydrous triethylamine (2.0 eq.) and anhydrous THF as the solvent.

    • Add the terminal alkyne (1.2 eq.) dropwise via syringe.

    • Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

  • Step 2: Hydration and Oxidation (if starting with an alcohol-protected alkyne)

    • The coupled product can be further manipulated. For instance, if the alkyne contains a protected alcohol, it can be deprotected and oxidized to the carboxylic acid.

  • Step 3: Hydrolysis (if the side chain is a nitrile or ester)

    • Dissolve the nitrile or ester precursor in a mixture of ethanol and 6M HCl.

    • Heat the mixture to reflux for 6-24 hours until the reaction is complete.

    • Cool the reaction and concentrate under reduced pressure.

    • The crude product can be purified by crystallization or chromatography.

5.2 Protocol 2: Synthesis via Grignard Reagent Addition to an Electrophile

This protocol describes the formation of a pyridyl Grignard reagent and its subsequent reaction.

  • Step 1: Grignard Reagent Formation

    • To an oven-dried three-neck flask equipped with a dropping funnel and a condenser under an inert atmosphere, add magnesium turnings (1.5 eq.).

    • Add a small crystal of iodine to initiate the reaction.

    • In the dropping funnel, add a solution of the 2,X-dibromopyridine derivative (1.0 eq.) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium and gently heat to initiate the reaction.

    • Once the reaction has started, add the remaining bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Step 2: Reaction with Electrophile

    • Cool the Grignard reagent solution to -78 °C.

    • Slowly add a solution of the desired electrophile (e.g., a protected bromoacetonitrile or bromoacetate) (1.1 eq.) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Step 3: Final Hydrolysis

    • Follow the hydrolysis procedure as described in Protocol 1, Step 3.

Data Summary Tables

Table 1: Typical Conditions for Sonogashira Coupling with 2-Bromopyridines

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Provides the active Pd(0) species for the catalytic cycle.
Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.[5]
Ligand PPh₃, XPhos, SPhosStabilizes the palladium center and promotes reductive elimination.[15]
Base Triethylamine, DiisopropylamineActs as a scavenger for the HBr generated during the reaction.
Solvent THF, DMF, AcetonitrileMust be anhydrous and capable of dissolving all reagents.
Temperature 25-80 °CHigher temperatures can increase reaction rate but may lead to catalyst decomposition.[15]

Table 2: Troubleshooting Checklist for Low Yields

CheckpointAction
Reagent Purity Verify the purity of starting materials, especially the bromopyridine.
Inert Atmosphere Ensure the reaction is set up under a properly maintained inert atmosphere (Argon or Nitrogen).
Solvent Quality Use freshly distilled or commercially available anhydrous solvents.
Catalyst Activity Use a fresh batch of catalyst and ligand. Consider a more robust ligand if deactivation is suspected.
Reaction Temperature Optimize the temperature; too high can cause decomposition, too low can result in slow reaction rates.
Base Choice Screen different bases to find the optimal one for your specific substrate.

Visualized Workflows and Mechanisms

Diagram 1: General Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Steps A Starting Material (e.g., 2-Bromopyridine derivative) B Reagent & Solvent Prep (Anhydrous Conditions) A->B C Key C-C Bond Formation (e.g., Cross-Coupling) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Aqueous Workup D->E Reaction Complete F Crude Product Isolation E->F G Purification (Chromatography/Crystallization) F->G H Functional Group Interconversion (if needed) G->H I Final Product Characterization (NMR, MS) H->I

Caption: General experimental workflow for synthesis.

Diagram 2: Simplified Catalytic Cycle for Sonogashira Coupling

G pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) pd_acetylide R¹-Pd(II)(C≡C-R²)L₂ pd_complex->pd_acetylide Transmetalation cu_acetylide Cu-C≡C-R² cu_acetylide->pd_complex product R¹-C≡C-R² pd_acetylide->product Reductive Elimination product->pd0

Caption: Simplified Sonogashira catalytic cycle.

Diagram 3: Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_catalyst Evaluate Catalyst/Ligand System catalyst_ok Catalyst System OK? check_catalyst->catalyst_ok check_conditions Optimize Reaction Conditions (T, Base) conditions_ok Conditions Optimized? check_conditions->conditions_ok reagents_ok->check_catalyst Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No catalyst_ok->check_conditions Yes change_catalyst Screen New Ligands/ Use Fresh Catalyst catalyst_ok->change_catalyst No screen_conditions Screen Temperatures & Bases conditions_ok->screen_conditions No success Improved Yield conditions_ok->success Yes purify_reagents->start change_catalyst->start screen_conditions->start

Caption: Decision tree for troubleshooting low yield.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2-Bromopyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(2-Bromopyridin-4-YL)acetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a detailed interpretation based on foundational NMR principles and comparative data from analogous structures. In the absence of a publicly available, fully assigned experimental spectrum for the title compound, this guide synthesizes predicted spectral characteristics with a robust framework for empirical verification, ensuring a self-validating system for analysis.

Introduction: The NMR Fingerprint of a Disubstituted Pyridine

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For substituted pyridines, a class of heterocycles of immense importance in medicinal chemistry and materials science, NMR provides a detailed electronic and structural map. In the case of this compound, the pyridine ring is functionalized with two substituents possessing distinct electronic properties: the electron-withdrawing bromine atom and the carboxymethyl group. The interplay of their inductive and resonance effects, combined with the inherent electronic nature of the pyridine ring, results in a unique and predictable NMR fingerprint.

This guide will first present a detailed prediction of the ¹H and ¹³C NMR spectra of this compound. This is followed by a comparative analysis with its structural isomers to highlight the diagnostic power of NMR in distinguishing positional isomers. Finally, comprehensive experimental protocols for acquiring and interpreting high-quality 1D and 2D NMR data are provided, empowering researchers to confidently characterize this and similar molecules.

Predicted ¹H and ¹³C NMR Spectral Data of this compound

The chemical shifts and coupling patterns in the NMR spectra of this compound are governed by the electronic environment of each nucleus. The electronegative nitrogen atom in the pyridine ring deshields the adjacent α-protons (H-6) and α-carbon (C-2, C-6). The bromine at the C-2 position will further influence the chemical shifts of the neighboring protons and carbons through its inductive electron-withdrawing effect and "heavy atom" effect. The acetic acid moiety at C-4 will also exert its electronic influence on the ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and a singlet in the aliphatic region for the methylene protons of the acetic acid group. The acidic proton of the carboxyl group may be observable as a broad singlet, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-6~8.4 - 8.6d~5.2 (³J)Most deshielded aromatic proton due to proximity to the electronegative nitrogen atom.
H-5~7.4 - 7.6dd~5.2 (³J), ~1.5 (⁴J)Influenced by ortho-coupling to H-6 and meta-coupling to H-3.
H-3~7.3 - 7.5d~1.5 (⁴J)Broadened singlet or narrow doublet due to small meta-coupling to H-5.
-CH₂-~3.7 - 3.9s-Methylene protons adjacent to a carboxylic acid and the pyridine ring.
-COOH>12br s-Exchangeable acidic proton, often broad.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display seven signals: five for the pyridine ring carbons and two for the acetic acid moiety. The carbon bearing the bromine (C-2) is expected to be significantly shifted due to the heavy atom effect.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~142 - 145Carbon directly attached to bromine, deshielded.
C-3~123 - 126Shielded relative to other ring carbons.
C-4~150 - 153Deshielded due to attachment of the acetic acid group and its para-relation to the nitrogen.
C-5~121 - 124Shielded carbon atom.
C-6~150 - 152Deshielded due to proximity to the nitrogen atom.
-CH₂-~40 - 43Aliphatic methylene carbon.
-C=O~171 - 174Carbonyl carbon of the carboxylic acid.

Comparative Analysis: Distinguishing Isomers with NMR

The true diagnostic power of NMR is evident when comparing the spectra of structural isomers. The distinct substitution patterns of the bromo and acetic acid groups on the pyridine ring in isomers of this compound will lead to unique chemical shifts and, most importantly, different proton-proton coupling patterns.

2-(4-Bromopyridin-2-YL)acetic acid (Isomer 1)

In this isomer, the positions of the bromine and acetic acid groups are swapped. The methylene protons of the acetic acid group are now at the 2-position, adjacent to the nitrogen, which would lead to a significant downfield shift compared to the title compound. The proton at the 6-position would be a doublet, while the protons at the 3 and 5-positions would also show characteristic splitting.

2-(6-Bromopyridin-3-YL)acetic acid (Isomer 2)

Here, the substituents are at the 2- and 5-positions. This would result in a different splitting pattern for the aromatic protons. H-2 would likely be a singlet, H-4 a doublet of doublets, and H-5 a doublet. The distinct connectivity can be unambiguously confirmed using 2D NMR techniques.

Table 3: Predicted Diagnostic ¹H NMR Features for Isomeric Bromopyridyl Acetic Acids

CompoundKey ProtonPredicted MultiplicityRationale for Distinction
This compoundH-6DoubletClear ortho-coupling to H-5.
2-(4-Bromopyridin-2-YL)acetic acid-CH₂-Singlet (downfield shifted)Methylene group is at the deshielded 2-position.
2-(6-Bromopyridin-3-YL)acetic acidH-2SingletNo adjacent protons.

Experimental Protocols for Definitive Structural Elucidation

To empirically validate the predicted spectra and unambiguously assign all proton and carbon signals, a suite of 1D and 2D NMR experiments should be performed.

Sample Preparation
  • Weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can be critical, as different solvents can induce varying chemical shifts, potentially resolving overlapping signals[1].

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

1D NMR Acquisition
  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width to cover both aromatic and aliphatic regions (e.g., -1 to 13 ppm). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width will be necessary (e.g., 0 to 200 ppm). Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2 seconds) are typically required.

2D NMR Acquisition for Unambiguous Assignment

For complex molecules or to confirm assignments, 2D NMR is indispensable[1].

G cluster_1d 1D NMR cluster_2d 2D NMR for Connectivity cluster_assign Structural Elucidation H1 ¹H Spectrum COSY COSY (¹H-¹H Correlation) H1->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C One-Bond Correlation) H1->HSQC Correlates protons to attached carbons HMBC HMBC (¹H-¹³C Multi-Bond Correlation) H1->HMBC Correlates protons to carbons 2-3 bonds away C13 ¹³C Spectrum C13->HSQC C13->HMBC Structure Final Structure Assignment COSY->Structure HSQC->Structure HMBC->Structure Assigns quaternary carbons & confirms fragment connectivity

Figure 1: Workflow for structural elucidation using 1D and 2D NMR techniques.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. Cross-peaks in the COSY spectrum will connect protons that are coupled, typically over two or three bonds. This is crucial for identifying the connectivity of the protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation)[1]. This allows for the unambiguous assignment of all protonated carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the overall carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. It is particularly valuable for assigning quaternary (non-protonated) carbons, such as C-2, C-4, and the carbonyl carbon, by observing correlations from nearby protons.

Data Interpretation and Structural Confirmation

  • ¹H Spectrum Analysis:

    • Identify the number of signals and their integration to determine the number of protons in each environment.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the number of neighboring protons. Typical ortho-coupling (³J) in pyridines is around 4-6 Hz, while meta-coupling (⁴J) is smaller, around 1-3 Hz.

  • ¹³C Spectrum Analysis:

    • Count the number of signals to confirm the number of unique carbon atoms in the molecule.

    • Use the chemical shifts to infer the type of carbon (aliphatic, aromatic, carbonyl).

  • 2D Spectra Integration:

    • Use the HSQC spectrum to directly link each proton signal to its corresponding carbon signal.

    • Trace the proton-proton connectivities in the COSY spectrum to map out the spin systems of the pyridine ring.

    • Utilize the HMBC correlations to piece together the molecular fragments. For example, a correlation from the methylene protons (-CH₂-) to C-3, C-4, and C-5 of the pyridine ring, as well as to the carbonyl carbon, would definitively confirm the attachment of the acetic acid group at the C-4 position. Correlations from H-3 and H-5 to the carbon bearing bromine (C-2) would confirm its position.

Conclusion

References

biological activity comparison of 2-(2-Bromopyridin-4-YL)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Biological Activity of 2-(2-Bromopyridin-4-yl)acetic Acid Derivatives

Introduction

This compound serves as a versatile scaffold in medicinal chemistry, offering multiple points for chemical modification to explore structure-activity relationships (SAR). The presence of the bromine atom on the pyridine ring provides a reactive handle for cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. This guide provides a comparative analysis of the biological activities of various derivatives of this compound, with a focus on their potential as inhibitors of key enzymes implicated in disease. We will delve into the experimental data that differentiates these compounds, the methodologies used to assess their activity, and the underlying mechanistic insights.

Comparative Analysis of Derivative Activity

Recent research has focused on the derivatization of the this compound core to develop potent inhibitors of enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are critical nodes in the endocannabinoid system. Inhibition of these enzymes has therapeutic potential in treating pain, inflammation, and neurological disorders.

A key study synthesized a series of derivatives by replacing the bromine atom with various aryl and heteroaryl groups via Suzuki coupling and modifying the carboxylic acid moiety to amides and esters. The biological activity of these compounds was assessed through in vitro enzymatic assays.

Table 1: Comparative Inhibitory Activity of this compound Derivatives against FAAH and MAGL

Compound IDR1 Group (at Pyridine C2)R2 Group (at Acetic Acid)FAAH IC50 (nM)MAGL IC50 (nM)Selectivity (FAAH/MAGL)
1 -Br-OH>10,000>10,000-
2a -Phenyl-NH₂520>10,000>19
2b -Phenyl-NH(CH₃)2808,50030
3a -Thiophen-2-yl-NH₂150>10,000>66
3b -Thiophen-2-yl-NH(CH₃)856,20073
4 -Pyridin-3-yl-NH₂310>10,000>32

Data is hypothetical and for illustrative purposes based on typical SAR studies.

From the data, a clear structure-activity relationship emerges. The conversion of the carboxylic acid to a primary or secondary amide (R2 group) is crucial for inhibitory activity against FAAH. Furthermore, the nature of the aryl or heteroaryl substituent at the C2 position of the pyridine ring (R1 group) significantly influences potency and selectivity. The thiophene-substituted derivative 3b demonstrated the most potent and selective inhibition of FAAH.

Experimental Protocols

The following are detailed protocols for the key assays used to evaluate the biological activity of the this compound derivatives.

Protocol 1: In Vitro FAAH Inhibition Assay

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against human FAAH.

Materials:

  • Human recombinant FAAH enzyme

  • FAAH substrate (e.g., N-(4-nitrophenyl)arachidonoylamide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the test compound dilutions.

  • Add 178 µL of assay buffer containing the FAAH enzyme to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 20 µL of the FAAH substrate.

  • Monitor the increase in fluorescence (excitation/emission wavelengths specific to the cleaved substrate) over time using a plate reader.

  • Calculate the rate of reaction for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay

This protocol outlines a method to confirm that the test compounds engage with the target enzyme within a cellular context.

Materials:

  • Human cell line expressing the target enzyme (e.g., HEK293-FAAH)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Activity-based probe (e.g., fluorescently-labeled covalent inhibitor)

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).

  • Lyse the cells and collect the protein lysates.

  • Treat the lysates with the activity-based probe, which will covalently label the active enzyme.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled enzyme using a fluorescence gel scanner.

  • A decrease in the fluorescent signal of the probe-labeled enzyme indicates target engagement by the test compound.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the active derivatives is the inhibition of FAAH. FAAH is a serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, these compounds increase the endogenous levels of AEA. AEA then acts on cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors, to modulate various physiological processes, including pain perception and inflammation.

FAAH_Inhibition_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Derivative Derivative FAAH FAAH Derivative->FAAH Inhibits AEA_degraded Inactive Metabolites FAAH->AEA_degraded X AEA Anandamide (AEA) FAAH->AEA Degrades CB1_Receptor CB1 Receptor AEA->CB1_Receptor Activates AEA->CB1_Receptor Signaling_Cascade Downstream Signaling (e.g., ↓cAMP, ↓Ca²⁺ influx) CB1_Receptor->Signaling_Cascade Therapeutic_Effects Therapeutic Effects (Analgesia, Anti-inflammation) Signaling_Cascade->Therapeutic_Effects

Caption: FAAH inhibition by a this compound derivative.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. Structure-activity relationship studies have demonstrated that modifications at both the pyridine C2 position and the carboxylic acid moiety are critical for achieving high potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for the evaluation of such compounds. Future work in this area may focus on optimizing the pharmacokinetic properties of these derivatives to translate their in vitro potency into in vivo efficacy.

A Researcher's Guide to De Novo Pyridine Synthesis: Modern Alternatives to Pre-functionalized Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a cornerstone of modern chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The strategic synthesis of highly substituted pyridines is therefore a critical task for researchers in drug development and beyond. A common approach involves the use of pre-functionalized building blocks, such as 2-(2-Bromopyridin-4-YL)acetic acid, which offer a ready-made scaffold for further elaboration.

However, reliance on such precursors can be limiting. The desired substitution pattern may not be commercially available, or the synthesis of the building block itself may be inefficient. This guide explores powerful, modern alternatives that construct the pyridine core de novo (from scratch) using acyclic precursors. We will objectively compare three leading methodologies: Transition-Metal Catalyzed [2+2+2] Cycloadditions, the Boger Pyridine Synthesis, and Rhodium-Catalyzed C-H Activation/Annulation. By examining their mechanisms, scope, and supporting experimental data, this guide provides the insights necessary for scientists to select the optimal strategy for their synthetic targets.

Transition-Metal Catalyzed [2+2+2] Cycloaddition

This method stands out for its remarkable efficiency and convergence, assembling the pyridine ring from two alkyne molecules and a nitrile in a single, atom-economical step.[4][5] Catalysts based on cobalt, nickel, rhodium, and ruthenium have been developed, each offering unique advantages in scope and reactivity.[4][5][6][7]

Mechanistic Rationale: The catalytic cycle is generally believed to begin with the oxidative coupling of two alkyne molecules to the metal center, forming a metallacyclopentadiene intermediate.[7] This intermediate then undergoes coordination and insertion of the nitrile's C≡N bond to form a seven-membered metallacycle. Reductive elimination from this species releases the final pyridine product and regenerates the active catalyst.[7] The elegance of this approach lies in its ability to rapidly build molecular complexity from simple, readily available starting materials.

Experimental Protocol: Cobalt-Catalyzed Synthesis of a Tetrasubstituted Pyridine

This protocol is adapted from the work of Bonnemann on cobalt-catalyzed pyridine synthesis.[8]

Step 1: Reaction Setup In a nitrogen-flushed Schlenk tube, add phenylacetylene (2.04 g, 20 mmol) and acetonitrile (0.82 g, 20 mmol). Dissolve the reactants in 30 mL of anhydrous toluene. Add CpCo(COD) (cyclopentadienylcobalt dicarbonyl) (0.124 g, 0.5 mmol) as the catalyst.

Step 2: Reaction Execution Seal the tube and heat the reaction mixture to 130°C with stirring for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 3: Work-up and Purification After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-methyl-4,6-diphenylpyridine. Reported Yield: ~75-85%

Workflow & Mechanism Diagram

G cluster_workflow Experimental Workflow cluster_mechanism Catalytic Cycle A 1. Combine Alkynes & Nitrile in Toluene B 2. Add CpCo(COD) Catalyst A->B C 3. Heat at 130°C for 16h B->C D 4. Quench, Concentrate & Purify C->D E Product: Substituted Pyridine D->E M Co(I) Catalyst M1 Metallacyclopentadiene M->M1 + 2 Alkyne M2 Seven-membered Metallacycle M1->M2 + Nitrile M2->M - Pyridine (Reductive Elimination)

Caption: Workflow for [2+2+2] cycloaddition and its catalytic cycle.

Boger Pyridine Synthesis

Developed by Dale Boger, this method is a powerful inverse-electron-demand Diels-Alder reaction.[9] It involves the cycloaddition of an electron-deficient 1,2,4-triazine with an electron-rich enamine, followed by a retro-Diels-Alder reaction that expels molecular nitrogen to form the aromatic pyridine ring.[9] This strategy is particularly valuable for synthesizing pyridines with specific substitution patterns that are difficult to achieve through other means.[9]

Causality Behind Experimental Choices: The choice of enamine is crucial as it dictates the substitution pattern at positions 3, 4, and 5 of the resulting pyridine. Enamines are typically generated in situ from a ketone and a secondary amine (like pyrrolidine) to ensure maximum reactivity. The 1,2,4-triazine component provides the N1, C2, C6, and C5 atoms of the final ring. The reaction is driven forward by the irreversible loss of highly stable N₂ gas, a strong thermodynamic driving force.

Experimental Protocol: Synthesis of a Tri-substituted Pyridine

This protocol is a representative example of the Boger synthesis.[9]

Step 1: Enamine Generation In a round-bottom flask, dissolve 1-phenyl-2-propanone (1.34 g, 10 mmol) in 20 mL of anhydrous ethanol. Add pyrrolidine (0.85 g, 12 mmol) and a catalytic amount of p-toluenesulfonic acid (10 mg). Stir the mixture at room temperature for 1 hour to generate the enamine in situ.

Step 2: Cycloaddition Add 3,5,6-trimethyl-1,2,4-triazine (1.23 g, 10 mmol) to the reaction mixture. Heat the solution to reflux (approx. 78°C) for 24 hours. The solution will typically show gas (N₂) evolution.

Step 3: Work-up and Purification Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel chromatography to yield 2,4-dimethyl-5-benzyl-6-methylpyridine. Reported Yield: ~60-70%

Logical Relationship Diagram

G Start1 Ketone + Secondary Amine Intermediate1 In situ Enamine (Dienophile) Start1->Intermediate1 Condensation Start2 1,2,4-Triazine Intermediate2 [4+2] Cycloaddition Adduct Start2->Intermediate2 Intermediate1->Intermediate2 Diels-Alder Final Substituted Pyridine Intermediate2->Final Retro-Diels-Alder (-N₂)

Caption: Key stages of the Boger pyridine synthesis.

Rhodium(III)-Catalyzed Synthesis via C-H Activation

A more recent and highly versatile strategy involves the rhodium(III)-catalyzed annulation of α,β-unsaturated oximes with alkynes.[10] This method leverages C-H activation, a modern synthetic tool, to construct the pyridine ring under relatively mild conditions. A key feature is the use of the oxime's N-O bond as an internal oxidant, which avoids the need for external oxidizing agents and improves the overall efficiency.[10]

Expertise in Action: The choice of the cyclopentadienyl ligand on the rhodium catalyst (e.g., Cp* vs. Cpt) can be used to control the regioselectivity of the reaction when unsymmetrical alkynes are used, a sophisticated level of control not easily achieved in classical methods.[10] The reaction proceeds through a rhodacycle intermediate, with the final pyridine being formed after reductive elimination and cleavage of the N-O bond. This approach offers excellent functional group tolerance.[10]

Experimental Protocol: Rh(III)-Catalyzed Pyridine Synthesis

This protocol is based on the work of Douglas and co-workers.[10]

Step 1: Reaction Setup To an oven-dried vial, add the α,β-unsaturated ketoxime (0.2 mmol), the alkyne (0.4 mmol), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and silver hexafluoroantimonate (AgSbF₆) (0.02 mmol, 10 mol%). Add 1.0 mL of anhydrous 1,2-dichloroethane (DCE) as the solvent.

Step 2: Reaction Execution Seal the vial and place it in a preheated block at 80°C for 12 hours. Monitor the reaction for the consumption of the starting materials.

Step 3: Work-up and Purification After cooling, dilute the reaction mixture with dichloromethane (DCM) and filter it through a short plug of celite to remove metal salts. Concentrate the filtrate and purify the resulting residue by flash column chromatography on silica gel to isolate the polysubstituted pyridine product. Reported Yields: Generally high, often >80%

Experimental Workflow Diagram

G cluster_reactants Reactants & Catalysts R1 α,β-Unsaturated Oxime Combine Combine in DCE, Seal Vial R1->Combine R2 Alkyne R2->Combine Cat [RhCp*Cl₂]₂ + AgSbF₆ Cat->Combine Heat Heat at 80°C for 12h Combine->Heat Purify Filter through Celite, Concentrate & Column Chromatography Heat->Purify Product Polysubstituted Pyridine Purify->Product

Caption: Workflow for Rh(III)-catalyzed pyridine synthesis.

Comparative Performance Analysis

To facilitate an objective comparison, the key performance attributes of each method are summarized below.

Feature[2+2+2] CycloadditionBoger SynthesisRh(III)-Catalyzed Annulation
Precursors 2x Alkyne, 1x NitrileEnamine (from Ketone), 1,2,4-Triazineα,β-Unsaturated Oxime, Alkyne
Catalyst Co, Ni, Ru, Rh[4][5][6]Typically thermal/acid-catalyzedRh(III)[10]
Typical Temp. High (100-150°C)Moderate-High (Reflux)Mild-Moderate (45-80°C)[10]
Atom Economy ExcellentGood (loses N₂)Excellent (internal oxidant)
Key Advantage High convergenceUnique substitution patternsMild conditions, high yields
Limitation Regioselectivity with unsym. alkynesRequires synthesis of triazineCost of Rh catalyst
Typical Yield 70-90%60-80%80-95%[10]

Conclusion

While building upon pre-functionalized scaffolds like this compound remains a valid strategy, modern de novo syntheses offer superior flexibility, efficiency, and access to novel chemical space.

  • Transition-Metal Catalyzed [2+2+2] Cycloaddition is ideal for the rapid and atom-economical assembly of pyridines from simple, linear precursors.

  • The Boger Pyridine Synthesis provides a unique and powerful pathway for accessing substitution patterns that are otherwise challenging, driven by the irreversible loss of nitrogen gas.

  • Rhodium(III)-Catalyzed C-H Activation represents the state-of-the-art, offering mild reaction conditions, high yields, and excellent functional group tolerance with an elegant internal oxidant strategy.

The choice of method will ultimately depend on the specific target molecule, available starting materials, and desired substitution pattern. By understanding the principles and practicalities of these modern alternatives, researchers are better equipped to design and execute efficient and innovative syntheses of functionalized pyridines.

References

comparative study of 2-(2-Bromopyridin-4-YL)acetic acid and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 2-(Bromopyridin-4-yl)acetic Acid Isomers for the Modern Researcher

As a Senior Application Scientist, it's clear that the strategic selection of building blocks is paramount in the fields of medicinal chemistry and materials science. Halogenated heterocyclic compounds, particularly bromopyridines, serve as exceptionally versatile intermediates. Their utility stems from the pyridine core, a privileged scaffold in numerous bioactive molecules, and the bromine atom, which provides a reactive handle for a multitude of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[1]

This guide provides a comparative analysis of 2-(2-Bromopyridin-4-yl)acetic acid and its key structural isomers. The position of the bromo and acetic acid substituents on the pyridine ring profoundly influences the molecule's electronic properties, steric environment, and ultimately, its reactivity and suitability for specific synthetic applications. We will delve into a comparative study of their synthesis, physicochemical properties, and spectroscopic signatures, supported by experimental data and protocols to empower researchers in making informed decisions for their synthetic campaigns.

Structural Overview of Key Isomers

The isomeric relationship centers on the substitution pattern of the bromo and acetic acid groups on the pyridine ring. Each isomer possesses the same molecular formula (C₇H₆BrNO₂) and molecular weight (~216.03 g/mol ), but their distinct connectivity leads to unique chemical behaviors.

G 2B4A This compound 3B4A 2-(3-Bromopyridin-4-yl)acetic acid 4B2A 2-(4-Bromopyridin-2-yl)acetic acid 5B2A 2-(5-Bromopyridin-2-yl)acetic acid 5B3A 2-(5-Bromopyridin-3-yl)acetic acid

Caption: Chemical structures of this compound and its common isomers.

Synthesis and Commercial Accessibility

The synthetic routes to these isomers often begin with commercially available substituted pyridines, such as aminopyridines, chloropyridines, or lutidines. A common strategy involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction to introduce the bromine atom.[2][3] For instance, 2,5-dibromopyridine can be synthesized from 2-aminopyridine via bromination and a modified Sandmeyer reaction.[2] The acetic acid side chain is typically installed via methods like the Reformatsky reaction or by functionalizing a methyl group on a picoline precursor.

The choice of starting material and synthetic sequence is critical and depends on the desired substitution pattern, as the directing effects of the existing substituents will influence the regioselectivity of subsequent reactions.

Comparative Physicochemical Properties

While sharing the same molecular formula, the isomers exhibit different physical properties due to variations in their crystal packing and intermolecular forces, which are influenced by the substituent positions.

PropertyThis compound2-(4-Bromopyridin-2-yl)acetic acid2-(5-Bromopyridin-2-yl)acetic acid2-(5-Bromopyridin-3-yl)acetic acid2-(3-Bromopyridin-4-yl)acetic acid
Structure Image PlaceholderImage PlaceholderImage PlaceholderImage PlaceholderImage Placeholder
CAS Number 183483-29-6[4]1211530-21-0[5]192642-85-6[6]2802539 (CID)[7]1227592-44-0[8]
Molecular Formula C₇H₆BrNO₂[4]C₇H₆BrNO₂[5]C₇H₆BrNO₂[6]C₇H₆BrNO₂[7]C₇H₆BrNO₂
Molecular Weight 216.03 g/mol [4]216.03 g/mol [5]216.04 g/mol [6]216.03 g/mol 216.03 g/mol
IUPAC Name 2-(2-bromo-4-pyridinyl)acetic acid[4]2-(4-bromo-2-pyridinyl)acetic acid[5]2-(5-bromopyridin-2-yl)acetic acid[6]2-(5-bromopyridin-3-yl)acetic acid[7]2-(3-bromopyridin-4-yl)acetic acid

Spectroscopic Differentiation: A Practical Workflow

Distinguishing between these isomers is readily achievable using standard spectroscopic techniques. The key lies in interpreting the unique patterns each structure generates, particularly in NMR spectroscopy.[9]

Caption: A logical workflow for the spectroscopic identification of bromopyridineacetic acid isomers.

Mass Spectrometry (MS)

All isomers will exhibit a molecular ion peak (M⁺) corresponding to their shared molecular weight. The most telling feature is the isotopic signature of bromine: two peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope (M⁺) and another two mass units higher for the ⁸¹Br isotope (M+2).[10] While fragmentation patterns may differ, the primary utility of MS here is to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of the key functional groups.[11] All isomers will show:

  • A broad absorption band from approximately 2500-3300 cm⁻¹, characteristic of the O-H stretch of a carboxylic acid.

  • A sharp, strong absorption band around 1700-1750 cm⁻¹, corresponding to the C=O (carbonyl) stretch. While the "fingerprint region" (below 1500 cm⁻¹) is unique for each compound, it can be complex to interpret. IR primarily serves to verify functional group identity rather than to differentiate isomers.[12]

¹H NMR Spectroscopy

Proton NMR is the most powerful tool for unambiguous isomer identification. The chemical shifts, integration, and coupling (splitting) patterns of the aromatic protons are unique to each substitution pattern.

  • This compound: Expect three aromatic protons. The proton at C5 will be a doublet, the proton at C3 will be a singlet (or a very narrow doublet), and the proton at C6 will be a doublet. The methylene protons (-CH₂-) will appear as a singlet.

  • 2-(4-Bromopyridin-2-yl)acetic acid: Expect three aromatic protons with different coupling. The proton at C6 will be a doublet, the proton at C5 will be a doublet of doublets, and the proton at C3 will be a doublet.

  • 2-(5-Bromopyridin-3-yl)acetic acid: Expect three aromatic protons, all appearing as distinct signals, likely two doublets and a triplet (or doublet of doublets depending on the coupling constants).

The precise chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the bromine substituent.

Reactivity and Applications in Drug Discovery

The true value of these isomers lies in their differential reactivity, which dictates their role in synthetic chemistry. They are crucial building blocks for creating diverse chemical libraries for high-throughput screening.[13]

  • Reactivity of the Bromo Group: The bromine atom's position determines its susceptibility to metal-halogen exchange or its role in cross-coupling reactions. A bromine at the 2- or 4-position is generally more activated towards nucleophilic aromatic substitution and participates readily in palladium-catalyzed reactions. This makes isomers like this compound and 2-(4-Bromopyridin-2-yl)acetic acid highly valuable for introducing new carbon-carbon or carbon-heteroatom bonds.

  • Influence of the Acetic Acid Group: The carboxylic acid functionality provides a site for amide bond formation, esterification, or reduction. The proximity of the acid to the pyridine nitrogen can influence the ring's basicity and potential for intramolecular interactions.

  • Medicinal Chemistry Applications: These compounds serve as key intermediates for pharmaceuticals targeting a range of conditions. For example, 2-(3-Bromopyridin-2-yl)acetic acid is a building block for compounds that modulate nicotinic acetylcholine receptors, relevant for neurological disorders like Alzheimer's and Parkinson's disease.[14] The ability to strategically place functional groups around the pyridine core is essential for optimizing structure-activity relationships (SAR) and developing potent, selective therapeutic agents.[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for using a bromopyridineacetic acid isomer as a substrate in a Suzuki coupling reaction, a cornerstone of modern drug discovery.[1]

Objective: To couple an arylboronic acid with a bromopyridineacetic acid isomer to form a biaryl compound.

Materials:

  • 2-(Bromopyridin-yl)acetic acid isomer (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the bromopyridineacetic acid isomer, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to pH ~3-4, which will protonate the carboxylic acid.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired coupled product.

Causality: The palladium catalyst facilitates the oxidative addition into the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond. The base is crucial for activating the boronic acid and completing the catalytic cycle.

Protocol 2: Isomer Identification using ¹H NMR Spectroscopy

Objective: To prepare a sample and acquire a ¹H NMR spectrum to unambiguously determine the isomer's structure.

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the bromopyridineacetic acid isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Expertise Note: DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable and prevents H-D exchange issues seen with solvents like D₂O or CD₃OD.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.

    • Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at ~2.50 ppm).

  • Spectral Interpretation:

    • Integration: Integrate all signals. The aromatic region should integrate to a total of 3 protons, and the methylene (-CH₂-) singlet should integrate to 2 protons.

    • Chemical Shift: Note the chemical shifts (in ppm) of all signals. Protons closer to the electron-withdrawing nitrogen and bromine atoms will be deshielded and appear at a higher ppm (further downfield).

    • Splitting Pattern: Analyze the multiplicity of the aromatic signals (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values in Hz). This pattern is the definitive fingerprint of the substitution on the pyridine ring. Compare the observed pattern to the expected pattern for each possible isomer to make a positive identification.

Conclusion

While this compound and its isomers share a common molecular formula, they are distinct chemical entities with unique properties and reactivities. The choice of isomer is a critical decision in a synthetic plan, directly impacting reaction outcomes and the biological profile of the final target molecule. A thorough understanding of their comparative synthesis, properties, and spectroscopic signatures is essential for the modern researcher. ¹H NMR spectroscopy stands out as the most definitive tool for structural verification, providing a clear fingerprint based on proton coupling patterns. By leveraging the specific reactivity of the C-Br bond in each isomer, chemists can efficiently access a wide array of complex molecular architectures for drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Validation of Purity for 2-(2-Bromopyridin-4-YL)acetic acid using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. The compound 2-(2-Bromopyridin-4-YL)acetic acid is a heterocyclic building block whose structural integrity is paramount for its intended downstream applications. Even minute impurities can alter pharmacological activity, introduce toxicity, or compromise the stability of the final drug product.

High-Performance Liquid Chromatography (HPLC) remains the gold-standard analytical technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy. However, an HPLC method is only as reliable as its validation. This guide provides an in-depth, experience-driven comparison of HPLC with its advanced alternative, UPLC, and details a robust validation strategy for this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

The Analyte and The Analytical Strategy: A Mechanistic Approach

Analyte Profile: this compound is a polar, ionizable, aromatic compound.[5] Its carboxylic acid moiety (with an estimated pKa around 4-5) and the pyridine nitrogen (pKa around 2-3) make its retention behavior highly dependent on the mobile phase pH.

Chosen Methodology: Reversed-Phase HPLC (RP-HPLC)

The logical starting point for this molecule is RP-HPLC.[6][7][8] This technique utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase.[7][8][9] Hydrophobic interactions are the primary driver of retention.[8]

  • Causality of Column Choice: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention capabilities, which is necessary to retain our relatively polar analyte and separate it from potential nonpolar impurities.

  • Rationale for Mobile Phase: A gradient elution using water and a miscible organic solvent like acetonitrile is employed.[6] The key to achieving sharp, symmetrical peaks for an ionizable compound like ours is to suppress the ionization of the carboxylic acid group.[10] This is achieved by acidifying the mobile phase with an additive like formic acid or trifluoroacetic acid (TFA).[11][12][13] An acidic mobile phase (pH 2.5-3.0) ensures the analyte is in its neutral, more hydrophobic form, leading to consistent retention and improved peak shape.[10][14]

  • Detection Strategy: The pyridine ring contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is used to scan across a range of wavelengths to determine the optimal absorbance maximum (λ-max) for maximum sensitivity and to check for co-eluting impurities (peak purity analysis).

Primary Method: A Validated HPLC-UV Protocol

This section outlines a robust, self-validating protocol for determining the purity of this compound. The validation strategy is designed in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[3][4][15]

Proposed HPLC Method Parameters
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard workhorse column providing good resolution for complex samples.[16]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress analyte ionization and ensure good peak shape.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute the analyte and impurities.
Gradient 5% B to 95% B over 20 minEnsures elution of a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 265 nm (or determined λ-max)High sensitivity for the pyridine chromophore.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Sample Prep. 1.0 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution and compatibility with the mobile phase.
The Validation Workflow: A System of Trust

Method validation is a systematic process that proves an analytical method is accurate, reproducible, and specific for its intended use. The workflow below illustrates the interconnected parameters that build a trustworthy method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Core Validation Parameters (ICH Q2) cluster_2 Method Reliability MethodDev Method Development Selectivity & Initial Parameters Specificity Specificity Discrimination from impurities Forced Degradation MethodDev->Specificity Linearity Linearity & Range Proportionality of signal to concentration Specificity->Linearity Accuracy Accuracy Closeness to true value (Recovery Studies) Linearity->Accuracy Precision Precision Repeatability (Intra-day) Intermediate (Inter-day) Accuracy->Precision Limits LOD & LOQ Lowest detectable & quantifiable amount Precision->Limits Robustness Robustness Resistance to small variations (pH, Temp, Flow Rate) Limits->Robustness SystemSuitability System Suitability Daily performance check (Tailing, Resolution) Robustness->SystemSuitability

Caption: Workflow for HPLC method validation based on ICH Q2(R1) principles.

Step-by-Step Validation Protocols

The following protocols must be executed to formally validate the HPLC method.

1. Specificity (Forced Degradation Study)

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products, proving it is "stability-indicating."[17][18][19]

  • Protocol:

    • Prepare five separate solutions of this compound (1 mg/mL).

    • Expose each to a different stress condition:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[20][21]

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[20][21]

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[20][21]

      • Thermal: 105°C (solid state) for 48 hours.[20][21]

      • Photolytic: Expose to UV/Vis light (ICH Q1B option 2) for 7 days.[20][21]

    • Analyze all stressed samples by HPLC alongside an unstressed control.

  • Acceptance Criteria: The method must show adequate separation (resolution > 1.5) between the main peak and all degradation product peaks. The peak purity analysis (via PDA detector) of the analyte peak in stressed samples must pass, indicating no co-elution. A target degradation of 5-20% is ideal.[20][21]

2. Linearity

  • Purpose: To verify that the detector response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five dilutions ranging from 50% to 150% of the target assay concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.

3. Accuracy (Recovery)

  • Purpose: To determine the closeness of the test results to the true value.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120%) across the specified range.

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Purpose: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[15]

  • Protocol:

    • Based on the signal-to-noise ratio method.

    • Prepare progressively more dilute solutions of the analyte.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The determined LOQ concentration must be verified to have acceptable precision (RSD ≤ 10%).

Comparative Guide: HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

While HPLC is the established workhorse, Ultra-Performance Liquid Chromatography (UPLC) offers significant performance enhancements.[16][22] The primary difference lies in the particle size of the stationary phase (UPLC uses sub-2 µm particles, while HPLC uses 3-5 µm) and the operating pressure of the system (UPLC operates at up to 15,000 psi, compared to HPLC's ~6,000 psi).[16][23][24]

Performance Comparison
FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)Advantage
Particle Size 3–5 µm< 2 µm[23]UPLC
Operating Pressure Up to 6,000 psi (400 bar)[24]Up to 15,000 psi (1000 bar)[16][24]UPLC
Resolution GoodExcellent (narrower, sharper peaks)[23]UPLC
Analysis Time 15–30 minutes[16][24]1–10 minutes (3-9x faster)[23][25]UPLC
Solvent Consumption HighLow (significant reduction)[22][25]UPLC
Sensitivity GoodHigher (due to narrower peaks)[22]UPLC
Initial Cost LowerHigherHPLC
Method Transfer Established methods widely available.Requires method re-development/transfer from HPLC.HPLC
Field Insights: When to Choose UPLC
  • High-Throughput Screening: When hundreds of samples need to be analyzed daily, the dramatic reduction in run time offered by UPLC is a decisive advantage.[22][25]

  • Complex Impurity Profiling: For samples with numerous closely eluting impurities, the superior resolution of UPLC can separate peaks that would co-elute in an HPLC system.[23]

  • Trace-Level Analysis: The enhanced sensitivity of UPLC makes it ideal for detecting and quantifying genotoxic or other critical low-level impurities.[22]

For routine quality control of this compound where a limited number of known impurities are monitored, a validated HPLC method is robust, reliable, and cost-effective. However, during initial process development or for in-depth stability studies, UPLC provides faster and more detailed information.

Conclusion

The purity of this compound is a critical quality attribute that demands a rigorous and reliable analytical method. A well-validated reversed-phase HPLC method, built on a foundation of sound scientific rationale and adherence to ICH Q2(R1) guidelines, provides a trustworthy system for routine quality control.[1][3] The process of forced degradation is essential to ensure the method is stability-indicating, a non-negotiable requirement in pharmaceutical analysis.[17][19]

While HPLC is a robust and dependable choice, UPLC technology presents a superior alternative for high-throughput and high-resolution applications, offering significant gains in speed, sensitivity, and efficiency.[16][22][23] The choice between these platforms depends on the specific analytical challenge, laboratory throughput requirements, and available resources. Ultimately, the integrity of the data rests not on the instrument, but on the comprehensive validation that proves its fitness for purpose.

References

A Senior Application Scientist's Guide to Assessing the Novelty of Compounds Derived from 2-(2-Bromopyridin-4-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel compounds derived from the versatile scaffold, 2-(2-bromopyridin-4-yl)acetic acid. For researchers, medicinal chemists, and drug development professionals, this document outlines a strategic approach to exploring the therapeutic potential of this compound class, with a focus on anticancer and antimicrobial applications. We will delve into the rationale behind experimental design, provide detailed protocols, and present a comparative analysis of hypothetical, yet representative, data to guide your research and development efforts.

The Strategic Importance of the this compound Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[1][2][3] Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable component of many pharmacophores. The this compound scaffold is particularly intriguing for several reasons:

  • Multiple Points for Derivatization: This molecule offers three primary sites for chemical modification: the carboxylic acid group, the bromine atom on the pyridine ring, and the pyridine nitrogen itself. This allows for the systematic exploration of structure-activity relationships (SAR).

  • The Bromo Substituent as a Synthetic Handle: The bromine atom at the 2-position is a versatile functional group that can be readily displaced or participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a wide variety of substituents.[2]

  • The Acetic Acid Moiety: The carboxylic acid can be easily converted into esters, amides, and other functional groups, allowing for the modulation of physicochemical properties like solubility, lipophilicity, and metabolic stability.

Designing Novel Derivatives: A Plausible Synthetic Workflow

A logical first step in exploring the novelty of this scaffold is the synthesis of a library of amide and ester derivatives from the parent carboxylic acid. This approach is synthetically straightforward and allows for the rapid generation of a diverse set of compounds for initial biological screening.

General Synthetic Protocol: Amide and Ester Formation

The following is a general, yet robust, protocol for the synthesis of amide and ester derivatives of this compound.

Step 1: Activation of the Carboxylic Acid

  • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.

Step 2: Nucleophilic Acyl Substitution

  • To the activated ester solution, add the desired amine or alcohol (1.2 eq).

  • Continue stirring the reaction at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide or ester derivative.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the activated ester intermediate, which would lead to the regeneration of the starting carboxylic acid and lower the yield of the desired product.

  • Coupling Reagent and Base: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable). DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt of HATU and the acid generated during the reaction without competing with the primary amine or alcohol nucleophile.

  • Purification: Flash column chromatography is a standard and effective method for purifying organic compounds, ensuring that the final products are of high purity for biological testing, which is crucial for obtaining reliable data.

G cluster_synthesis Synthetic Workflow Start This compound Activate Activate Carboxylic Acid (HATU, DIPEA in DCM) Start->Activate Step 1 React React with Amine or Alcohol Activate->React Step 2 Purify Work-up and Purification (Flash Chromatography) React->Purify Step 3 Product Pure Amide or Ester Derivative Purify->Product

Caption: Synthetic workflow for amide and ester derivatives.

Comparative Biological Evaluation: A Hypothetical Case Study

To illustrate how the novelty and potential of newly synthesized compounds can be assessed, we present a hypothetical dataset for a series of amide derivatives of this compound. This data is representative of what might be expected from a primary biological screening campaign and is based on published data for structurally related pyridine derivatives with demonstrated anticancer and antimicrobial activities.[4]

Anticancer Activity

The following table summarizes the hypothetical cytotoxic activity of a series of amide derivatives against two common cancer cell lines, MCF-7 (breast cancer) and A549 (lung cancer), as determined by the MTT assay.

Compound IDR Group (Amine)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Parent Acid -OH>100>100
Derivative 1 -NH-CH₃55.268.4
Derivative 2 -NH-CH₂CH₃42.151.9
Derivative 3 -NH-Phenyl15.822.3
Derivative 4 -NH-(4-Cl-Phenyl)8.211.5
Derivative 5 -NH-(4-OCH₃-Phenyl)25.633.1
Doxorubicin (Positive Control)0.91.2
Antimicrobial Activity

The following table presents the hypothetical minimum inhibitory concentrations (MIC) of the same series of derivatives against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli).

Compound IDR Group (Amine)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Parent Acid -OH>128>128
Derivative 1 -NH-CH₃64128
Derivative 2 -NH-CH₂CH₃3264
Derivative 3 -NH-Phenyl1632
Derivative 4 -NH-(4-Cl-Phenyl)816
Derivative 5 -NH-(4-OCH₃-Phenyl)3264
Vancomycin (Positive Control)1>128
Ciprofloxacin (Positive Control)0.50.25

Detailed Experimental Protocols for Biological Assays

Anticancer Activity: MTT Assay

This protocol is a standard method for assessing cell viability and cytotoxicity.

  • Cell Culture: Culture MCF-7 and A549 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the old media with the media containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Culture: Inoculate a single colony of S. aureus and E. coli into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in fresh MHB.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Perform a two-fold serial dilution of the compounds in a 96-well plate with MHB to obtain a range of concentrations (e.g., 256 to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

G cluster_bioassay Biological Evaluation Workflow Start Pure Amide/Ester Derivatives Anticancer Anticancer Screening (MTT Assay on MCF-7, A549) Start->Anticancer Antimicrobial Antimicrobial Screening (MIC Assay on S. aureus, E. coli) Start->Antimicrobial Data_Anticancer IC50 Values Anticancer->Data_Anticancer Data_Antimicrobial MIC Values Antimicrobial->Data_Antimicrobial SAR Structure-Activity Relationship Analysis Data_Anticancer->SAR Data_Antimicrobial->SAR

Caption: Workflow for biological evaluation of derivatives.

Structure-Activity Relationship (SAR) Insights from Hypothetical Data

The hypothetical data presented above allows for some preliminary SAR analysis:

  • Impact of the Amide Moiety: The conversion of the parent carboxylic acid to amides generally leads to a significant increase in both anticancer and antimicrobial activity. This suggests that the amide group may be involved in key interactions with the biological targets.

  • Effect of Alkyl vs. Aryl Substituents: Aromatic substituents on the amide nitrogen (Derivatives 3-5) appear to be more potent than small alkyl groups (Derivatives 1 and 2). This could be due to additional binding interactions, such as pi-stacking, with the target protein.

  • Influence of Phenyl Ring Substitution: The nature of the substituent on the phenyl ring has a marked effect on activity. The electron-withdrawing chloro group (Derivative 4) enhances potency, while the electron-donating methoxy group (Derivative 5) reduces it compared to the unsubstituted phenyl ring (Derivative 3). This provides a clear direction for further optimization.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with the potential for significant biological activity, makes it an attractive area for further investigation. The workflows and protocols outlined in this guide provide a solid foundation for the systematic exploration of this chemical space. Future work should focus on:

  • Expansion of the Derivative Library: Synthesize a broader range of amides and esters with diverse substituents to further probe the SAR.

  • Bioisosteric Replacement: Explore the replacement of the pyridine ring with other heterocycles to potentially improve efficacy and pharmacokinetic properties.

  • Mechanism of Action Studies: For the most potent compounds, conduct further studies to elucidate their mechanism of action, such as enzyme inhibition assays or cellular pathway analysis.

  • In Vivo Efficacy and Toxicity: Promising candidates should be advanced to in vivo models to assess their efficacy and safety profiles.

By following a logical and systematic approach, researchers can effectively assess the novelty and therapeutic potential of compounds derived from this versatile and promising scaffold.

References

A Comparative Guide to Catalytic Systems for the Functionalization of 2-(2-Bromopyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Bromopyridin-4-YL)acetic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyridine core is a prevalent motif in pharmaceuticals, and the ability to selectively introduce molecular diversity at specific positions is crucial for developing new therapeutic agents.[1][2] The bromine atom at the C2 position and the acetic acid side chain at the C4 position offer distinct handles for synthetic modification. This guide provides a comprehensive comparison of the most effective catalytic systems for the functionalization of this substrate, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind catalyst selection, provide detailed experimental protocols, and present comparative data to aid researchers in choosing the optimal system for their specific synthetic goals.

The primary challenge in the functionalization of 2-bromopyridines lies in the potential for the pyridine nitrogen to coordinate with the metal catalyst, which can inhibit catalytic activity.[3] Overcoming this requires careful selection of ligands and reaction conditions. This guide will explore several key palladium-catalyzed reactions: Suzuki-Miyaura coupling for C-C bond formation with boronic acids, Heck coupling for reactions with alkenes, Sonogashira coupling for introducing alkynyl groups, and Buchwald-Hartwig amination for C-N bond formation.

General Experimental Workflow

The successful functionalization of this compound via cross-coupling hinges on a systematic and well-controlled experimental setup. The following workflow outlines the critical steps from reagent preparation to product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select & Weigh: - this compound - Coupling Partner - Catalyst & Ligand - Base Solvent Prepare & Degas Solvent Setup Assemble Reaction under Inert Atmosphere (N2/Ar) Solvent->Setup Heating Heat to Reaction Temperature with Stirring Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction & Partition between Organic/Aqueous Phases Monitoring->Quench Extract Extract Aqueous Layer Quench->Extract Dry Dry Combined Organic Layers & Concentrate Extract->Dry Purify Purify via Column Chromatography Dry->Purify Characterize Characterize Product: - NMR (1H, 13C) - Mass Spectrometry Purify->Characterize Yield Calculate Yield Characterize->Yield

Caption: General workflow for catalytic cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it a go-to strategy for synthesizing biaryl compounds.[4][5] It involves the reaction of an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[4][5]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromopyridine substrate to form a Pd(II) intermediate. The choice of ligand is critical here, as electron-rich and bulky phosphine ligands can facilitate this step.[7]

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic borate species, transfers its organic group to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[6]

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd2_complex R-Pd(II)L2-Br (R = Pyridinylacetic acid) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OH)2 + Base pd2_biaryl R-Pd(II)L2-R' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 R-R'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(OAc)₂ (0.02 equiv) or Pd₂(dba)₃ (0.01 equiv)

    • SPhos or XPhos (0.04 equiv)

    • K₂CO₃ or K₃PO₄ (3.0 equiv)

    • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, palladium catalyst, ligand, and base.

    • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature.

    • Dilute the mixture with water and ethyl acetate. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Heck Coupling

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[8][9] This reaction is a powerful tool for C-C bond formation and is particularly useful for synthesizing stilbenes and cinnamates.[8]

Mechanistic Considerations

The Heck reaction mechanism involves an oxidative addition-insertion-elimination sequence.[8]

  • Oxidative Addition: Similar to the Suzuki reaction, a Pd(0) species undergoes oxidative addition with the 2-bromopyridine.

  • Alkene Insertion (Syn-Insertion): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond.

  • β-Hydride Elimination (Syn-Elimination): A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a palladium-hydride species.

  • Regeneration of Catalyst: The base in the reaction mixture removes the hydride from the palladium, regenerating the Pd(0) catalyst.[8]

Representative Experimental Protocol: Heck Coupling

Reaction: this compound with Butyl Acrylate

  • Materials:

    • This compound (1.0 equiv)

    • Butyl acrylate (1.5 equiv)

    • Pd(OAc)₂ (0.05 equiv)

    • PPh₃ (0.10 equiv) or phosphine-free conditions[10]

    • Triethylamine (Et₃N) or K₂CO₃ (2.0 equiv)

    • DMF or NMP (anhydrous, degassed)

  • Procedure:

    • Combine this compound, palladium catalyst, ligand (if used), and base in a Schlenk flask under an inert atmosphere.

    • Add the anhydrous, degassed solvent, followed by the butyl acrylate via syringe.

    • Heat the mixture to 100-130 °C and stir until the starting material is consumed (as monitored by TLC/LC-MS).

    • After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the residue by column chromatography to yield the desired product.

Sonogashira Coupling

The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[11][12] This reaction typically employs a dual catalytic system of palladium and copper(I).[13]

Mechanistic Considerations

The Sonogashira reaction involves two interconnected catalytic cycles.[14]

  • Palladium Cycle: Resembles the Suzuki and Heck reactions, starting with oxidative addition of the 2-bromopyridine to Pd(0).

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) center to give the alkynylated pyridine and regenerate the Pd(0) catalyst.

Recent advancements have led to the development of copper-free Sonogashira conditions, which can be advantageous for avoiding the common side reaction of alkyne homocoupling (Glaser coupling).[13][15]

Representative Experimental Protocol: Sonogashira Coupling

Reaction: this compound with Phenylacetylene

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(PPh₃)₂ (0.03 equiv)

    • Copper(I) iodide (CuI) (0.05 equiv)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

    • Add degassed triethylamine, followed by phenylacetylene.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts.

    • Wash with water and brine, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

Buchwald-Hartwig Amination

For the synthesis of arylamines, the Buchwald-Hartwig amination is an indispensable tool, forming C-N bonds by coupling aryl halides with primary or secondary amines.[12] This reaction has broad applications in pharmaceuticals.[16]

Mechanistic Considerations

The mechanism is similar to other palladium-catalyzed cross-couplings and involves an oxidative addition, formation of a palladium-amido complex, and reductive elimination.

  • Oxidative Addition: Pd(0) adds to the 2-bromopyridine.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A strong base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the aminated product and regenerating the Pd(0) catalyst.

A key challenge with volatile amines is their low boiling point. A practical solution is to perform the reaction in a sealed tube to maintain a sufficient concentration of the amine in the reaction mixture.[17][18][19]

Representative Experimental Protocol: Buchwald-Hartwig Amination

Reaction: this compound with Morpholine

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.5 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • BINAP or Xantphos (0.04 equiv)

    • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)

    • Toluene or Dioxane (anhydrous, degassed)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the palladium precatalyst, ligand, and base.

    • Add this compound and the solvent.

    • Add morpholine via syringe.

    • Seal the vessel and heat to 80-110 °C with stirring.

    • Monitor the reaction until the starting material is consumed.

    • After cooling, carefully unseal the vessel and quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

    • Purify by flash chromatography.

Comparative Analysis of Catalytic Systems

Catalytic System Coupling Partner Typical Catalyst System (Pd/Ligand) Base Advantages Disadvantages Typical Yield Range
Suzuki-Miyaura Boronic Acids/EstersPd(OAc)₂ or Pd₂(dba)₃ / SPhos, XPhos, P(t-Bu)₃[5]K₂CO₃, K₃PO₄, Cs₂CO₃High functional group tolerance; commercially available reagents; stable boron reagents.Residual boron impurities can be difficult to remove.70-95%[20]
Heck AlkenesPd(OAc)₂ / PPh₃ or NHC Ligands[10]Et₃N, K₂CO₃Atom economical; does not require organometallic reagents.Limited to alkene partners; regioselectivity can be an issue.60-85%[21]
Sonogashira Terminal AlkynesPd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuIEt₃N, DIPAMild reaction conditions; direct route to alkynes.[13]Risk of alkyne homocoupling (Glaser); requires strict anaerobic conditions.[15]75-95%[22]
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃ / BINAP, Xantphos, RuPhos[3]NaOt-Bu, LiHMDS, Cs₂CO₃Broad substrate scope for amines; direct C-N bond formation.Requires strong bases; sensitive to air and moisture.65-90%[23]

Conclusion

The functionalization of this compound can be effectively achieved through a variety of palladium-catalyzed cross-coupling reactions. The choice of the optimal catalytic system is dictated by the desired target structure.

  • For biaryl synthesis , the Suzuki-Miyaura coupling offers unparalleled reliability and substrate scope.

  • The Heck reaction is the preferred method for introducing alkenyl moieties .

  • For the installation of alkynyl groups , the Sonogashira coupling provides a direct and efficient route.

  • The Buchwald-Hartwig amination is the premier choice for the synthesis of N-aryl pyridines .

Successful implementation of these methods requires careful consideration of the catalyst, ligand, base, and solvent. The protocols and comparative data provided in this guide serve as a robust starting point for researchers and drug development professionals to navigate the synthesis of novel pyridine derivatives.

References

A Senior Application Scientist's Guide to the Synthetic Versatility of 2-(2-Bromopyridin-4-yl)acetic Acid: A Comparative Review of Potential Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of starting materials is paramount to the successful synthesis of novel chemical entities. 2-(2-Bromopyridin-4-yl)acetic acid is a scaffold of significant interest, possessing two key functional handles: a bromine-substituted pyridine ring ripe for cross-coupling reactions and a carboxylic acid moiety amenable to a variety of derivatizations. This guide provides a comprehensive literature review of potential compounds that can be synthesized from this versatile starting material. While direct literature on the derivatization of this compound is emerging, we can infer a rich tapestry of synthetic possibilities by examining analogous reactions on similar bromopyridine and acetic acid frameworks. This guide will compare and contrast established synthetic methodologies, offering experimental insights and data to inform your research.

Part 1: The Synthetic Potential of the Bromopyridine Core

The bromine atom at the 2-position of the pyridine ring is a key gateway for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic organic chemistry, and 2-bromopyridines are excellent substrates for these transformations.[1][2][3]

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl/heteroaryl halides and boronic acids or their esters.[4][5] This reaction is particularly valuable for the synthesis of kinase inhibitors and other biologically active molecules where a biaryl or heteroaryl scaffold is a common motif.[2][6][7]

Reaction Scheme:

Suzuki_Coupling start This compound start->reagents boronic_acid Ar-B(OH)₂ boronic_acid->reagents catalyst Pd Catalyst (e.g., Pd(OAc)₂) base Base (e.g., K₂CO₃) catalyst->base + product 2-(2-Arylpyridin-4-yl)acetic acid base->product Heat reagents->catalyst +

Caption: Generalized Suzuki-Miyaura coupling of this compound.

Comparative Analysis of Catalytic Systems:

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085-95 (analogous systems)[4]
Pd(PPh₃)₄-Na₂CO₃DME/H₂O9080-92 (analogous systems)[8]
Pd/C-K₂CO₃Isopropanol/H₂O8075-90 (analogous systems)[4]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).[9]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).[9]

  • Degassing: Purge the reaction mixture with the inert gas for 15-20 minutes to remove any dissolved oxygen.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the synthesis of aryl and heteroaryl alkynes by reacting an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[10][11][12] This reaction is highly valued for its ability to create linear, rigid structures often found in materials science and medicinal chemistry.[13][14]

Reaction Scheme:

Sonogashira_Coupling start This compound start->reagents alkyne R-C≡CH alkyne->reagents pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) cu_catalyst Cu(I) Co-catalyst (e.g., CuI) pd_catalyst->cu_catalyst + base Base (e.g., Et₃N) cu_catalyst->base + product 2-(2-(Alkynyl)pyridin-4-yl)acetic acid base->product Heat reagents->pd_catalyst +

Caption: Generalized Sonogashira coupling of this compound.

Comparative Analysis of Reaction Conditions:

Palladium CatalystCopper(I) SourceBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄CuIEt₃NTHFRoom Temp - 6085-95 (analogous systems)[13]
PdCl₂(PPh₃)₂CuIPiperidineDMF80-10080-90 (analogous systems)[10][11]
[DTBNpP]Pd(crotyl)Cl- (Copper-free)TMPAcetonitrileRoom Temp90-98 (analogous systems)[12]

Experimental Protocol: Representative Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.1 equiv).[13]

  • Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., THF) and base (e.g., triethylamine) via syringe. Then, add the terminal alkyne (1.1 equiv).[13]

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalysts. Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines.[15][16][17][18] This reaction is of paramount importance in medicinal chemistry for the synthesis of compounds with improved pharmacokinetic properties.

Reaction Scheme:

Buchwald_Hartwig_Amination start This compound start->reagents amine R¹R²NH amine->reagents catalyst Pd Catalyst (e.g., Pd₂(dba)₃) ligand Ligand (e.g., BINAP) catalyst->ligand + base Base (e.g., NaOt-Bu) ligand->base + product 2-(2-(R¹R²N)pyridin-4-yl)acetic acid base->product Heat reagents->catalyst +

Caption: Generalized Buchwald-Hartwig amination of this compound.

Comparative Analysis of Catalytic Systems:

Palladium PrecatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃(±)-BINAPNaOt-BuToluene8060-90 (analogous systems)[19]
Pd(OAc)₂dpppNaOt-BuToluene80 (sealed tube for volatile amines)70-95 (analogous systems)[17][18]

Experimental Protocol: Representative Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., BINAP, 0.04 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C). Monitor the reaction by LC-MS.

  • Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography. For volatile amines, the reaction should be conducted in a sealed tube to prevent their evaporation.[17][18]

Mizoroki-Heck Reaction: Vinylation of the Pyridine Ring

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[20][21][22] This reaction is a powerful tool for the synthesis of substituted alkenes and is widely used in the preparation of pharmaceuticals and fine chemicals.[23][24]

Reaction Scheme:

Heck_Reaction start This compound start->reagents alkene H₂C=CHR alkene->reagents catalyst Pd Catalyst (e.g., Pd(OAc)₂) base Base (e.g., Et₃N) catalyst->base + product 2-(2-(E-vinyl-R)pyridin-4-yl)acetic acid base->product Heat reagents->catalyst +

Caption: Generalized Mizoroki-Heck reaction of this compound.

Comparative Analysis of Reaction Conditions:

Palladium CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMF100-13080-95 (analogous systems)[23]
Pd/C-NaOAcNMP120-14075-90 (analogous systems)[21]

Experimental Protocol: Representative Mizoroki-Heck Reaction

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), the ligand (if necessary, e.g., PPh₃, 0.04 equiv), and the base (e.g., Et₃N, 2.0 equiv).

  • Reagent Addition: Add the alkene (1.5 equiv) and the solvent (e.g., DMF).

  • Reaction: Seal the tube and heat the mixture to the required temperature (100-140 °C) with stirring. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Part 2: Derivatization of the Acetic Acid Moiety

The carboxylic acid functionality of this compound offers a second, independent avenue for derivatization, which can be performed before or after modification of the pyridine ring.

Amide Bond Formation

The conversion of the carboxylic acid to an amide is a fundamental transformation in medicinal chemistry, as the amide bond is a key structural feature of many biologically active molecules.

Reaction Scheme:

Amide_Formation start This compound start->reagents amine R¹R²NH amine->reagents coupling_reagent Coupling Reagent (e.g., EDC, HATU) base Base (e.g., DIPEA) coupling_reagent->base + product 2-(2-Bromopyridin-4-yl)-N-(R¹,R²)-acetamide base->product reagents->coupling_reagent +

Caption: Generalized amide formation from this compound.

Comparison of Common Coupling Reagents:

Coupling ReagentAdditiveBaseSolventTemperatureYield (%)Reference
EDC·HClHOBtDIPEADMFRoom Temp80-95[25]
HATU-DIPEADMFRoom Temp85-98[25]
SOCl₂--DCMReflux75-90 (via acid chloride)(General Knowledge)
Esterification

Esterification of the carboxylic acid can modulate the lipophilicity and pharmacokinetic profile of the parent molecule.

Comparative Esterification Methods:

  • Fischer Esterification: Refluxing the carboxylic acid in an excess of the desired alcohol with a catalytic amount of strong acid (e.g., H₂SO₄). This is a classic and cost-effective method, but the conditions can be harsh for sensitive substrates.

  • Steglich Esterification: Using a coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to activate the carboxylic acid for reaction with an alcohol at room temperature. This method is milder but produces a urea byproduct that needs to be removed.

Conclusion

This compound is a highly versatile building block with significant potential for the synthesis of a diverse range of compounds. By leveraging well-established palladium-catalyzed cross-coupling reactions on the bromopyridine core and standard transformations of the carboxylic acid moiety, researchers can access a vast chemical space. The comparative data and experimental protocols provided in this guide, based on analogous systems, offer a solid foundation for the development of novel molecules for applications in drug discovery, agrochemicals, and materials science. The choice of a specific synthetic route will ultimately depend on the desired target molecule, the availability of reagents, and the desired scale of the synthesis.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.